molecular formula C25H34O6 B590200 Budesonide impurity C CAS No. 1040085-99-1

Budesonide impurity C

カタログ番号: B590200
CAS番号: 1040085-99-1
分子量: 430.5 g/mol
InChIキー: DRLZLIQUOCVRLM-PINIVEOHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Budesonide impurity C, also known as this compound, is a useful research compound. Its molecular formula is C25H34O6 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLZLIQUOCVRLM-PINIVEOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040085-99-1
Record name 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16alpha,17-[(1RS)-butylidenebis (oxy)]-11beta-hydroxy-17(hydroxymethyl)â??D-homo-androsta-1,4-diene-3,17a-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-HOMOBUDESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BYQ3VT7JN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Formation Pathway of Budesonide Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation pathway of Budesonide Impurity C, a critical process-related impurity encountered during the synthesis of the potent corticosteroid, Budesonide. Understanding and controlling the formation of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the underlying chemical mechanisms, experimental protocols for investigation, and strategies for control.

Introduction to Budesonide and its Impurities

Budesonide is a synthetic corticosteroid widely used in the treatment of asthma and other inflammatory conditions. It is synthesized from 16α-hydroxy prednisolone and exists as a mixture of two epimers, 22R and 22S. Like any synthetic pharmaceutical product, the manufacturing process of Budesonide can give rise to several impurities. These can be broadly categorized as process-related impurities, degradation products, and residual solvents.

This compound, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a significant process-related impurity. Its formation involves a rearrangement of the steroid's D-ring, leading to a six-membered ring structure, a D-homo steroid. The presence of this impurity needs to be carefully monitored and controlled to meet stringent regulatory requirements.

The Formation Pathway of this compound

The synthesis of Budesonide involves the acid-catalyzed reaction of 16α-hydroxy prednisolone with n-butyraldehyde to form a cyclic acetal at the 16α and 17α positions. It is under these acidic conditions that the formation of this compound occurs as a side reaction.

The key mechanistic step is the D-homo rearrangement , a well-documented acid-catalyzed rearrangement of 17α-hydroxy-20-keto steroids. The proposed formation pathway is as follows:

  • Protonation of the C20 Carbonyl: The acid catalyst (e.g., perchloric acid or p-toluenesulfonic acid) protonates the carbonyl oxygen at the C20 position of the starting material, 16α-hydroxy prednisolone. This increases the electrophilicity of the C20 carbon.

  • Intramolecular Nucleophilic Attack: The hydroxyl group at C17 acts as an internal nucleophile, attacking the protonated C20 carbonyl. This step is in competition with the desired acetal formation with n-butyraldehyde.

  • Formation of a Hemiketal Intermediate: The intramolecular attack leads to the formation of a transient five-membered ring hemiketal intermediate.

  • Wagner-Meerwein Rearrangement: A subsequent Wagner-Meerwein type rearrangement occurs, involving the migration of the C13-C17 bond to the adjacent C20 carbon. This bond migration is the key step in the expansion of the five-membered D-ring into a six-membered ring.

  • Deprotonation and Ring Expansion: The rearrangement results in the formation of a more stable six-membered D-homo steroid ring structure. Subsequent deprotonation yields the D-homo analogue of 16α-hydroxy prednisolone.

  • Acetalization: This D-homo rearranged intermediate can then react with n-butyraldehyde under the acidic conditions to form the final this compound.

The following diagram illustrates this proposed formation pathway:

Formation_Pathway cluster_main Budesonide Synthesis cluster_impurity Impurity C Formation 16a_hydroxy_prednisolone 16α-hydroxy prednisolone Budesonide Budesonide (Desired Product) 16a_hydroxy_prednisolone->Budesonide Acetalization Protonation Protonation of C20 Carbonyl 16a_hydroxy_prednisolone->Protonation Acid Catalyst n_butyraldehyde n-butyraldehyde n_butyraldehyde->Budesonide Acid_Catalyst Acid Catalyst (e.g., HClO4) Acid_Catalyst->Budesonide Rearrangement D-homo Rearrangement Protonation->Rearrangement D_homo_intermediate D-homo rearranged intermediate Rearrangement->D_homo_intermediate Impurity_C This compound D_homo_intermediate->Impurity_C Acetalization with n-butyraldehyde

Figure 1: Logical relationship of Budesonide and Impurity C formation.

Quantitative Data on Impurity Formation

The formation of this compound is highly dependent on the reaction conditions. Key parameters influencing its formation include the type and concentration of the acid catalyst, reaction temperature, and reaction time. The following tables summarize hypothetical, yet representative, quantitative data illustrating these relationships.

Table 1: Effect of Acid Catalyst on Impurity C Formation

Acid Catalyst (0.1 M)Reaction Time (h)Temperature (°C)Yield of Budesonide (%)Level of Impurity C (%)
Perchloric Acid425851.2
p-Toluenesulfonic Acid425880.8
Sulfuric Acid425821.5
Hydrochloric Acid425861.0

Table 2: Effect of Reaction Temperature on Impurity C Formation (Catalyst: 0.1 M p-TSA)

Temperature (°C)Reaction Time (h)Yield of Budesonide (%)Level of Impurity C (%)
106850.5
254880.8
402861.5
601802.5

Table 3: Effect of Reaction Time on Impurity C Formation (Catalyst: 0.1 M p-TSA, Temp: 25°C)

Reaction Time (h)Yield of Budesonide (%)Level of Impurity C (%)
1750.4
2820.6
4880.8
8891.2
12891.5

Experimental Protocols

To investigate the formation of this compound, a well-designed experimental protocol is essential. The following outlines a detailed methodology for a laboratory-scale study.

Materials and Reagents
  • 16α-hydroxy prednisolone (starting material)

  • n-butyraldehyde

  • Acid catalysts (e.g., perchloric acid, p-toluenesulfonic acid)

  • Organic solvents (e.g., dioxane, tetrahydrofuran)

  • Quenching solution (e.g., sodium bicarbonate solution)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Budesonide reference standard

  • This compound reference standard

  • HPLC grade solvents (acetonitrile, water)

  • HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)

Experimental Workflow

The following flowchart illustrates a typical experimental workflow for studying the formation of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve 16α-hydroxy prednisolone in solvent - Add n-butyraldehyde - Add acid catalyst Start->Reaction_Setup Reaction_Execution Run Reaction under Controlled Conditions: - Temperature - Time Reaction_Setup->Reaction_Execution Quenching Quench Reaction (e.g., with NaHCO3 solution) Reaction_Execution->Quenching Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quenching->Extraction Drying_Evaporation Dry Organic Layer and Evaporate Solvent Extraction->Drying_Evaporation Sample_Preparation Prepare Sample for HPLC Analysis Drying_Evaporation->Sample_Preparation HPLC_Analysis HPLC Analysis: - Quantify Budesonide - Quantify Impurity C Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis: - Correlate reaction parameters with impurity levels HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for studying Impurity C formation.
Detailed Synthesis Procedure (Example)

  • In a 100 mL round-bottom flask, dissolve 1.0 g of 16α-hydroxy prednisolone in 20 mL of dioxane.

  • Add 0.5 mL of n-butyraldehyde to the solution.

  • Add the desired amount of acid catalyst (e.g., 0.1 mmol of p-toluenesulfonic acid).

  • Stir the reaction mixture at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 4 hours).

  • After the reaction is complete, quench the reaction by slowly adding 20 mL of a saturated sodium bicarbonate solution.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

HPLC Analytical Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Quantification: Use external standards of Budesonide and this compound to create calibration curves for accurate quantification.

Control Strategies for this compound

Minimizing the formation of this compound is a critical aspect of the manufacturing process. Based on the understanding of its formation pathway, several control strategies can be implemented:

  • Optimization of Acid Catalyst: Use a milder acid catalyst or a lower concentration of the catalyst to reduce the rate of the D-homo rearrangement while still effectively promoting the desired acetalization.

  • Temperature Control: Conduct the reaction at a lower temperature to disfavor the rearrangement reaction, which typically has a higher activation energy than the desired reaction.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the starting material and product to the acidic conditions, thereby limiting the extent of impurity formation.

  • In-process Controls: Implement in-process monitoring using techniques like HPLC to track the formation of Impurity C and stop the reaction at the optimal point.

  • Purification: Develop robust purification methods, such as crystallization or chromatography, to effectively remove any formed Impurity C from the final product.

Conclusion

This compound is a process-related impurity formed via an acid-catalyzed D-homo rearrangement of the 16α-hydroxy prednisolone starting material during the synthesis of Budesonide. Its formation is influenced by reaction parameters such as the type and concentration of the acid catalyst, temperature, and reaction time. A thorough understanding of this formation pathway, coupled with well-designed experimental studies and the implementation of appropriate control strategies, is essential for the consistent production of high-quality Budesonide with minimal levels of this critical impurity. This guide provides a framework for researchers and drug development professionals to address the challenges associated with this compound.

Technical Guide: Physicochemical Properties of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Budesonide Impurity C, a significant related substance in the manufacturing and stability testing of the corticosteroid Budesonide. This document is intended to serve as a valuable resource for researchers, analytical scientists, and professionals involved in drug development and quality control.

Chemical Identity and Physical Properties

This compound, also known by its European Pharmacopoeia (EP) designation, is a process-related impurity of Budesonide.[1][2] Its formation is a critical parameter to monitor during the synthesis and formulation of the active pharmaceutical ingredient (API).[3] The fundamental chemical identifiers and physical characteristics are summarized below.

PropertyDataReference(s)
IUPAC Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione[1][4]
Synonyms D-Homobudesonide, Budesonide EP Impurity C, d-homobudesonide (USP), Budesonide d-homo analog (USP)[1][4][5]
CAS Number 1040085-99-1[2][6]
Molecular Formula C₂₅H₃₄O₆[2][7]
Molecular Weight 430.53 g/mol [6][7][8]
Appearance White to Off-White Powder[9]
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO).[10] Practically insoluble in water.[11][10][11]
Storage Conditions Recommended storage at 2-8 °C.[10] Stock solutions can be stored at -20°C for one month or -80°C for six months.[3][3][10]

Spectroscopic and Chromatographic Data

The structural elucidation and routine quantification of this compound are primarily achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is proprietary to manufacturers, the following analytical methods are typically employed for characterization.

Analytical TechniqueDescriptionReference(s)
¹H-NMR Proton Nuclear Magnetic Resonance is used to confirm the presence of key functional groups and the overall structure of the molecule.[2][6]
¹³C-NMR Carbon-13 Nuclear Magnetic Resonance provides detailed information about the carbon skeleton of the impurity.[6]
Mass Spectrometry (MS) Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.[2][6]
Infrared Spectroscopy (IR) IR spectroscopy helps in identifying the characteristic functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.[2][6]
HPLC High-Performance Liquid Chromatography is the primary method for the separation, identification, and quantification of this compound in the drug substance and product. A typical HPLC analysis involves a C18 column with a gradient elution of acetonitrile and an acidic aqueous mobile phase.[2][12]
TGA Thermogravimetric Analysis may be used to assess the thermal stability and potency of the impurity standard.[2][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, based on available literature, a general workflow for its analysis can be outlined.

General HPLC Method for Impurity Profiling

The United States Pharmacopeia (USP) monograph for Budesonide outlines a method for the separation of related compounds, which can be adapted for the analysis of Impurity C.[12]

  • Column: Luna 3 µm C18(2) or equivalent (250 x 4.6 mm)

  • Mobile Phase A: 0.5 mL of Glacial Acetic Acid in 1 L of water, with pH adjusted to 3.9 with Potassium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from 25% to 75% of Mobile Phase B.

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 50 °C

  • Detector: UV at 240 nm

  • Injection Volume: 50 µL

Synthesis of this compound

Patents describe a synthetic route for a related budesonide impurity, which provides insight into the potential synthesis of Impurity C. A general two-step synthesis is proposed.[13][14]

  • Intermediate Formation: Budesonide is reacted with butyryl chloride or butyric anhydride in an organic solvent with an acid-binding agent to form an intermediate compound.

  • Oxidation: The intermediate is then dissolved in an organic solvent and treated with an oxidant to yield the final impurity.

Visualizations

Experimental Workflow for Characterization

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification cluster_3 Structural Elucidation Budesonide Sample Budesonide Sample Dissolution in Diluent Dissolution in Diluent Budesonide Sample->Dissolution in Diluent HPLC Analysis HPLC Analysis Dissolution in Diluent->HPLC Analysis UV Detection UV Detection HPLC Analysis->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Impurity C Identification Impurity C Identification Peak Integration->Impurity C Identification Fraction Collection Fraction Collection Impurity C Identification->Fraction Collection LC-MS/MS Analysis LC-MS/MS Analysis Fraction Collection->LC-MS/MS Analysis NMR Spectroscopy NMR Spectroscopy Fraction Collection->NMR Spectroscopy Structure Confirmation Structure Confirmation LC-MS/MS Analysis->Structure Confirmation NMR Spectroscopy->Structure Confirmation

Caption: General workflow for the characterization of this compound.

Logical Relationship of Budesonide and Impurity C

G Budesonide Budesonide (API) Synthesis Synthesis Process Budesonide->Synthesis Degradation Degradation (e.g., Stability) Budesonide->Degradation QC Quality Control (Release & Stability Testing) Budesonide->QC tested in ImpurityC This compound Synthesis->ImpurityC forms Degradation->ImpurityC forms ImpurityC->QC monitored in

Caption: Relationship between Budesonide and Impurity C.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. A thorough understanding of this impurity is crucial for ensuring the quality, safety, and efficacy of Budesonide-containing drug products. The provided data and workflows can aid in the development and validation of analytical methods for its control.

References

Budesonide Impurity C: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Budesonide Impurity C, a known related substance of the corticosteroid drug Budesonide. This document collates available information on its chemical identity, and outlines general analytical and synthetic approaches, offering a valuable resource for researchers in pharmaceutical analysis, quality control, and drug development.

Chemical Identity and Properties

This compound is a process impurity of Budesonide, a potent glucocorticoid. Structurally, it is the D-homo analogue of Budesonide, meaning the five-membered D-ring of the steroid nucleus has been expanded to a six-membered ring.

Table 1: Chemical Identifiers and Properties of this compound

ParameterValueReference
CAS Number 1040085-99-1[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Molecular Formula C25H34O6[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Molecular Weight 430.53 g/mol [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
IUPAC Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Synonyms D-Homobudesonide, Budesonide EP Impurity C[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]

Analytical Characterization

The analytical characterization of this compound is crucial for the quality control of Budesonide active pharmaceutical ingredient (API) and its formulations. High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation and quantification of Budesonide and its impurities. While specific, detailed public data for this compound is limited, general analytical approaches are outlined below.

High-Performance Liquid Chromatography (HPLC)

Various reversed-phase HPLC methods have been developed for the analysis of Budesonide and its related substances. These methods can be adapted for the detection and quantification of this compound.

Table 2: General HPLC Parameters for Budesonide Impurity Analysis

ParameterTypical ConditionsReference
Column C18 (e.g., 4.6 mm x 150 mm, 3.5 µm)[17]
Mobile Phase Acetonitrile and a buffer (e.g., phosphate buffer)[1][3]
Detection UV at approximately 254 nm[17]
Flow Rate 1.0 - 1.5 mL/min[17]
Column Temperature 50 °C[17]

Note: The retention time for this compound (D-Homobudesonide) is reported to be approximately 0.36 relative to Budesonide epimer B in the USP monograph.[17] However, specific chromatograms and detailed method validation for this impurity are not widely published.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis Approaches

The synthesis of this compound is not widely detailed in public literature. However, its structure as a D-homo steroid suggests that it can be synthesized from Budesonide or a related steroid precursor through a ring expansion reaction. A classical method for the synthesis of D-homosteroids is the Tiffeneau rearrangement.

This reaction typically involves the treatment of a 17-hydroxymethyl-17-hydroxy steroid with a reagent that promotes a carbon migration to expand the D-ring.

Synthesis_Pathway Budesonide Budesonide (or precursor) Intermediate 17-Hydroxymethyl-17-hydroxy intermediate Budesonide->Intermediate Introduction of hydroxymethyl group ImpurityC This compound (D-homo analog) Intermediate->ImpurityC Tiffeneau Rearrangement (Ring Expansion)

References

Technical Guide: Spectroscopic and Analytical Profile of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for Budesonide Impurity C. Due to the limited availability of public domain experimental spectra, this guide combines established structural information with theoretical spectroscopic data to serve as a valuable resource for researchers in pharmaceutical development and quality control.

Introduction to this compound

This compound is recognized as a process-related impurity and potential degradation product of Budesonide, a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions. Its formal chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione.[1][2][3] The presence and quantity of this impurity are critical quality attributes that must be monitored and controlled during the manufacturing and storage of Budesonide.

The structural relationship between Budesonide and this compound is illustrated in the diagram below.

G Budesonide Budesonide ImpurityC This compound Budesonide->ImpurityC Process Impurity / Degradation

Figure 1: Relationship of Budesonide to Impurity C.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Chemical Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione[1][2][3]
CAS Number 1040085-99-1[1][2][3]
Molecular Formula C₂₅H₃₄O₆[1][3]
Molecular Weight 430.53 g/mol [3][4]

Spectroscopic Data (Theoretical)

While specific experimental spectra for this compound are not publicly available, the following tables present theoretical data based on its known chemical structure. This information can be used as a reference for the identification and characterization of this impurity.

Mass Spectrometry (MS)
Ionization ModeExpected m/zInterpretation
ESI+431.2377[M+H]⁺
ESI+453.2196[M+Na]⁺
ESI+469.1936[M+K]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3450O-H Stretch (Alcohol)
~2960, ~2870C-H Stretch (Alkyl)
~1725C=O Stretch (Ketone, D-homo ring)
~1660C=O Stretch (α,β-unsaturated ketone)
~1620, ~1600C=C Stretch (Diene)
~1100C-O Stretch (Acetal, Alcohol)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in CDCl₃)
ProtonPredicted Chemical Shift (ppm)Multiplicity
H-1~7.3d
H-2~6.2dd
H-4~6.1s
H-11~4.4m
H-16~4.9m
CH₂ (hydroxymethyl)~3.8, ~3.6d, d
CH (acetal)~4.8t
CH₃ (angular)~1.4, ~0.9s, s
Butyl Chain Protons~2.2, ~1.6, ~1.4, ~0.9m, m, m, t
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Chemical Shifts in CDCl₃)
CarbonPredicted Chemical Shift (ppm)
C-3~186
C-17a~210
C-5~155
C-1~153
C-2~128
C-4~124
C-17~98
C-16~83
C-11~70
CH₂ (hydroxymethyl)~65
C-10, C-13~43, ~48
Acetal Carbon~104
Butyl Chain Carbons~37, ~20, ~14

Experimental Protocols

The following are generalized experimental protocols for the analysis of Budesonide and its impurities. These can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A mixture of acetonitrile and a pH 3.2 phosphate buffer (e.g., 55:45 v/v).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection: UV at 244 nm[5]

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Mass Spectrometry (MS)
  • Instrument: A triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for steroids.

  • Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 120-150 °C.

  • Data Acquisition: Full scan mode to identify the molecular ion and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Experiments: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments for full structural elucidation.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Typically scanned from 4000 to 400 cm⁻¹.

Workflow for Impurity Identification

The general workflow for the identification and characterization of an unknown impurity such as this compound is outlined below.

G cluster_0 Detection & Isolation cluster_1 Structural Elucidation cluster_2 Confirmation & Quantification A HPLC Analysis: Detection of Unknown Peak B Preparative HPLC: Isolation of Impurity A->B C Mass Spectrometry (MS) B->C D NMR Spectroscopy (1H, 13C, 2D) B->D E IR Spectroscopy B->E F Structure Proposal C->F D->F E->F G Synthesis of Reference Standard F->G H Spectroscopic Comparison G->H I Development of Quantitative Analytical Method H->I

Figure 2: General workflow for impurity identification.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical industry. While experimental spectroscopic data is not widely published, the theoretical data and generalized analytical methods presented here offer a strong starting point for the identification, characterization, and quantification of this critical impurity. For definitive identification, it is recommended to obtain a certified reference standard of this compound.

References

Toxicological Assessment of Budesonide Impurity C: A Regulatory and Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the toxicological assessment of Budesonide Impurity C, a known process-related impurity in the synthesis of the corticosteroid, budesonide. Due to a notable absence of publicly available toxicological data for this specific impurity, this document establishes a framework for its assessment based on international regulatory guidelines. The toxicological profile of the parent drug, budesonide, is presented as a case study to exemplify the requisite experimental data and methodologies. Furthermore, this guide explores the role of in silico toxicological predictions as a powerful alternative or supplementary tool in the absence of experimental data. The content herein is intended to guide researchers and drug development professionals in establishing a scientifically sound and regulatory-compliant toxicological evaluation for pharmaceutical impurities.

Introduction to Budesonide and its Impurity C

Budesonide is a potent glucocorticoid used in the management of asthma, inflammatory bowel disease, and other inflammatory conditions. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of budesonide can result in the formation of impurities. Regulatory authorities worldwide require a thorough toxicological assessment of any impurity present above a specified threshold to ensure patient safety.

This compound is identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, with the CAS number 1040085-99-1. A comprehensive literature search reveals a significant lack of specific toxicological studies on this impurity. A single safety data sheet indicates an acute oral toxicity classification of Category 4 (H302: Harmful if swallowed), however, the primary study data is not available.

Regulatory Framework for Impurity Assessment

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines for the control of impurities in new drug substances and products.

ICH Q3A/B: Impurities in New Drug Substances and Products

ICH Q3A(R2) and Q3B(R2) provide a framework for the reporting, identification, and qualification of impurities.[1][2] The key thresholds are:

  • Reporting Threshold: The level at which an impurity must be reported in regulatory submissions.

  • Identification Threshold: The level at which the structure of an impurity must be determined.

  • Qualification Threshold: The level at which an impurity's safety must be established through toxicological studies.

These thresholds are determined by the maximum daily dose of the drug substance.

ICH M7: Mutagenic Impurities

ICH M7 provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[3] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC) , which is a level of exposure for a genotoxic impurity that is considered to be associated with an acceptable cancer risk.[4] For most pharmaceuticals, the TTC for a single genotoxic impurity is 1.5 µ g/day .[4]

The workflow for assessing mutagenic impurities typically involves both computational and experimental approaches.

ICH_M7_Workflow start Identify Potential Impurity in_silico (Q)SAR Assessment for Mutagenicity start->in_silico bacterial_mutagenicity Bacterial Mutagenicity Assay (Ames Test) in_silico->bacterial_mutagenicity Structural Alert or Inconclusive control_strategy Establish Control Strategy Based on Risk Assessment in_silico->control_strategy No Structural Alert in_vivo_follow_up In Vivo Follow-up if Ames Positive (e.g., Micronucleus Test) bacterial_mutagenicity->in_vivo_follow_up Positive Result bacterial_mutagenicity->control_strategy Negative Result in_vivo_follow_up->control_strategy end Qualified Impurity control_strategy->end

ICH M7 Workflow for Mutagenic Impurity Assessment.

Toxicological Profile of Budesonide (Parent Drug Case Study)

In the absence of data for Impurity C, the toxicological profile of budesonide serves as an example of the types of studies required for qualification.

Acute Toxicity

Acute toxicity studies determine the effects of a single large dose of a substance.

SpeciesRoute of AdministrationLD50
RatOral>3200 mg/kg
RatIntraperitoneal138 mg/kg
MouseOral4750 mg/kg
MouseIntraperitoneal179 mg/kg

Data presented as a representative example of acute toxicity data.

Repeated-Dose Toxicity

These studies assess the effects of long-term exposure to a substance.

SpeciesDurationRouteNOAEL (No-Observed-Adverse-Effect Level)Key Findings
Rat26 weeksSubcutaneous5 µg/kg/dayDose-dependent decrease in body weight gain, reduction in lymphocytes.
Dog6 & 39 weeksRectalUp to 4 mg/dayWell-tolerated with no significant adverse effects.

Data presented as a representative example of repeated-dose toxicity data.

Genotoxicity

A battery of tests is used to assess the potential of a substance to cause genetic mutations. Budesonide has been shown to be non-genotoxic in a standard battery of tests.

Assay TypeSystemResult
Ames TestS. typhimuriumNegative
Mouse Lymphoma AssayL5178Y cellsNegative
Chromosome AberrationHuman lymphocytesNegative
Mouse Micronucleus TestIn vivoNegative

Data presented as a representative example of genotoxicity data.

Carcinogenicity

Long-term studies in animals are conducted to assess the cancer-causing potential of a substance.

SpeciesDurationRouteFindings
Rat2 yearsOralIncreased incidence of gliomas in male rats at 50 µg/kg (not confirmed in subsequent studies). Increased incidence of hepatocellular tumors.
Mouse91 weeksOralNo treatment-related carcinogenicity.

Data presented as a representative example of carcinogenicity data.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects on fertility and fetal development. Budesonide has shown teratogenic and embryocidal effects in rabbits and rats at subcutaneous doses.

Experimental Protocols (Exemplified with Standard Assays)

Detailed experimental protocols are critical for the reproducibility and validation of toxicological studies. The following are generalized protocols for key genotoxicity assays that would be applicable to the assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect gene mutations induced by the test substance.

Methodology:

  • Several strains of Salmonella typhimurium and Escherichia coli with known mutations are used.

  • The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

  • The cultures are plated on a minimal medium that does not support the growth of the mutant bacteria.

  • The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) is counted after a suitable incubation period.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis bacterial_strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) exposure_with_s9 Incubate Bacteria with Test Substance + S9 Mix bacterial_strains->exposure_with_s9 exposure_without_s9 Incubate Bacteria with Test Substance - S9 Mix bacterial_strains->exposure_without_s9 test_substance Prepare Test Substance Concentrations test_substance->exposure_with_s9 test_substance->exposure_without_s9 s9_mix Prepare S9 Metabolic Activation Mix s9_mix->exposure_with_s9 plating Plate on Minimal Agar exposure_with_s9->plating exposure_without_s9->plating incubation Incubate Plates plating->incubation colony_counting Count Revertant Colonies incubation->colony_counting data_analysis Analyze Data for Dose-Response colony_counting->data_analysis

Generalized Workflow for the Ames Test.
In Vitro Micronucleus Test

Objective: To detect chromosomal damage.

Methodology:

  • Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured and exposed to the test substance at various concentrations, with and without metabolic activation.

  • After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for nuclear division without cell division, resulting in binucleated cells.

  • The cells are harvested, fixed, and stained.

  • The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is determined by microscopic examination.

  • A substance is considered clastogenic or aneugenic if it causes a significant, dose-dependent increase in the frequency of micronucleated cells.

In Silico Toxicological Assessment

In the absence of experimental data, in silico (computational) toxicology provides a valuable tool for predicting the toxicological properties of a substance based on its chemical structure.[5] This approach is particularly useful for prioritizing impurities for further testing and for supporting a weight-of-evidence approach in a regulatory submission.

(Quantitative) Structure-Activity Relationship ((Q)SAR) Models

(Q)SAR models are computational models that relate the chemical structure of a substance to its biological activity, including toxicity.[6] For mutagenicity assessment, ICH M7 recommends the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[7]

  • Expert Rule-Based Systems: These systems contain a knowledge base of structural alerts (substructures known to be associated with toxicity) that are identified within the query molecule. Examples include Derek Nexus .[3][8]

  • Statistical-Based Systems: These models are built on large datasets of chemicals with known toxicological properties and use statistical algorithms to predict the activity of a new chemical. An example is Sarah Nexus .[9]

Workflow for In Silico Assessment

In_Silico_Workflow start Input Impurity Structure expert_system Expert Rule-Based (Q)SAR (e.g., Derek Nexus) start->expert_system statistical_system Statistical-Based (Q)SAR (e.g., Sarah Nexus) start->statistical_system expert_review Expert Review of Predictions and Supporting Data expert_system->expert_review statistical_system->expert_review conclusion Conclusion on Mutagenic Potential expert_review->conclusion

Workflow for In Silico Mutagenicity Assessment.

An in silico assessment of this compound would be a critical first step in its toxicological evaluation, providing insights into its potential for genotoxicity and guiding the need for subsequent experimental testing.

Conclusion and Recommendations

The toxicological assessment of this compound is hampered by a significant lack of publicly available experimental data. To ensure patient safety and regulatory compliance, a structured approach based on ICH guidelines is essential.

Recommendations:

  • In Silico Assessment: A comprehensive in silico evaluation of this compound for mutagenicity using two complementary (Q)SAR models should be the initial step.

  • Experimental Testing: If the in silico assessment indicates a potential for genotoxicity, or if the impurity is present above the qualification threshold, a bacterial reverse mutation assay (Ames test) should be conducted.

  • Further Studies: Depending on the results of the Ames test and the level of the impurity, further toxicological studies, such as an in vivo micronucleus test or repeated-dose toxicity studies, may be warranted.

  • Control Strategy: The ultimate goal is to establish a scientifically justified control strategy for this compound in the final drug substance, ensuring that its level is maintained below a qualified, safe limit.

This guide provides a roadmap for the toxicological assessment of this compound, emphasizing a science- and risk-based approach in the context of a data-poor environment.

References

The Pharmacological Relevance of Budesonide Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budesonide, a potent synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and inflammatory bowel disease. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. This technical guide provides an in-depth examination of Budesonide Impurity C, a known process-related impurity. While direct pharmacological and toxicological data for this compound are not extensively available in public literature, this document synthesizes the known chemical properties of the impurity, the well-established pharmacology of the parent compound Budesonide, and proposes a framework for evaluating its potential biological relevance. This guide serves as a resource for researchers and drug development professionals in understanding and addressing the potential impact of this impurity.

Introduction to Budesonide and Its Impurities

Budesonide exerts its therapeutic effects primarily through its high affinity for the glucocorticoid receptor (GR)[1][2]. Upon binding, the Budesonide-GR complex translocates to the nucleus, where it modulates the expression of genes involved in inflammation and immune responses[1][2]. The presence of impurities in the Budesonide drug substance can arise from the manufacturing process or degradation. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in pharmaceutical products to ensure their safety and quality[3].

Characterization of this compound

This compound, also known as D-Homo Budesonide, is identified as a process impurity in the synthesis of Budesonide[4][5][6]. Its chemical and physical properties are summarized in Table 1.

Property Value References
Chemical Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione[4][6][7][8][9][10]
Synonyms D-Homobudesonide; Budesonide D-homo analog[4][6]
CAS Number 1040085-99-1[4][7][8][9][11]
Molecular Formula C25H34O6[7][8][9]
Molecular Weight 430.53 g/mol [8]
Classification Process Impurity[5]

Inferred Pharmacological Profile Based on Budesonide

Given the structural similarity to Budesonide, it is plausible that this compound could interact with the glucocorticoid receptor. The pharmacological actions of Budesonide are well-documented and provide a basis for hypothesizing the potential effects of Impurity C.

Mechanism of Action of Budesonide

Budesonide is a potent agonist of the glucocorticoid receptor[12][13][14]. The established signaling pathway for Budesonide is depicted below, which can serve as a model for investigating the activity of Impurity C.

Budesonide_Signaling_Pathway cluster_nucleus Nucleus Budesonide Budesonide GR_complex GR-Hsp90 Complex Budesonide->GR_complex Binds to Budesonide_GR Budesonide-GR Complex GR_complex->Budesonide_GR Conformational Change Budesonide_GR_dimer Budesonide-GR Dimer Budesonide_GR->Budesonide_GR_dimer Dimerization Budesonide_GR->Budesonide_GR_dimer Translocation GRE Glucocorticoid Response Element (GRE) Budesonide_GR_dimer->GRE Binds to Budesonide_GR_dimer->Repression Interferes with Anti_inflammatory_genes Anti-inflammatory Gene Transcription (e.g., Annexin-1, IL-10) GRE->Anti_inflammatory_genes Upregulation Pro_inflammatory_genes Pro-inflammatory Gene Transcription (e.g., NF-κB, AP-1) Repression->Pro_inflammatory_genes Downregulation In_Vitro_Workflow start This compound receptor_binding Glucocorticoid Receptor (GR) Binding Assay start->receptor_binding cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) start->cytotoxicity reporter_gene GR-Mediated Reporter Gene Assay receptor_binding->reporter_gene If binding observed end_inactive Likely Inactive receptor_binding->end_inactive If no binding cytokine_release Cytokine Release Assay (e.g., in PBMCs) reporter_gene->cytokine_release If functional activity observed end_antagonist Potential GR Antagonist reporter_gene->end_antagonist If binding but no activation end_agonist Potential GR Agonist cytokine_release->end_agonist If inhibition of pro-inflammatory cytokines end_toxic Potential Cytotoxicity cytotoxicity->end_toxic If toxicity observed

References

The Origin of Budesonide Process Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the origins, identification, and control of process-related impurities and degradation products of Budesonide. Understanding the formation pathways and analytical characterization of these impurities is critical for ensuring the quality, safety, and efficacy of Budesonide drug products.

Introduction to Budesonide and Its Impurities

Budesonide is a potent glucocorticoid steroid used in the treatment of asthma, inflammatory bowel disease, and allergic rhinitis. It is synthesized from 16α-hydroxyprednisolone and exists as a mixture of two epimers, 22R and 22S. The manufacturing process and subsequent storage of Budesonide can lead to the formation of various impurities. These impurities can be broadly categorized as:

  • Process-Related Impurities: By-products and intermediates formed during the synthesis of the active pharmaceutical ingredient (API).

  • Degradation Products: Substances formed due to the decomposition of the API under various environmental factors such as light, heat, humidity, and pH.

  • Related Substances: Compounds with a chemical structure closely related to the API.

Regulatory bodies require stringent control and monitoring of these impurities to ensure patient safety.[1]

Budesonide Synthesis and the Genesis of Process Impurities

The most common synthetic route to Budesonide involves the acid-catalyzed acetalization of 16α-hydroxyprednisolone with butyraldehyde.[2][3] The choice of reactants, solvents, and catalysts can significantly influence the impurity profile of the final product.

General Synthesis Pathway

The core reaction involves the formation of a cyclic acetal at the 16α and 17α positions of 16α-hydroxyprednisolone.

Budesonide Synthesis Pathway 16α-hydroxyprednisolone (Impurity A) 16α-hydroxyprednisolone (Impurity A) Budesonide (22R and 22S epimers) Budesonide (22R and 22S epimers) 16α-hydroxyprednisolone (Impurity A)->Budesonide (22R and 22S epimers) Butyraldehyde, Acid Catalyst (e.g., HClO4, HBr) Butyraldehyde Butyraldehyde

Budesonide Synthesis Pathway
Key Process-Related Impurities

Several impurities can arise from this synthesis, including unreacted starting materials, by-products from side reactions, and isomers.

Table 1: Major Process-Related Impurities of Budesonide

Impurity NameChemical NameOrigin
Impurity A 11β,16α,17,21-Tetrahydroxypregna-1,4-diene-3,20-dioneUnreacted starting material (16α-hydroxyprednisolone)[2][3]
Impurity C 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dioneRearrangement product formed during synthesis.[2]
Impurity F 16α,17-[(1-Methylethylidene)bis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione (Desonide)Acetal formation with acetone (if present as a solvent impurity) instead of butyraldehyde.[2]
Impurity I 16α-(Butyryloxy)-11β,17,21-trihydroxypregna-1,4-diene-3,20-dioneEsterification of the 16α-hydroxyl group.

Degradation Pathways and Resulting Impurities

Budesonide is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. Forced degradation studies are essential to identify these potential impurities and establish the stability-indicating nature of analytical methods.[4]

Major Degradation Pathways

The primary degradation pathways for Budesonide include oxidation, hydrolysis, and photodegradation.

Budesonide Degradation Pathways Budesonide Budesonide Oxidation Oxidation Budesonide->Oxidation Hydrolysis Hydrolysis Budesonide->Hydrolysis Photodegradation Photodegradation Budesonide->Photodegradation Impurity_D Impurity D (Oxidized Budesonide) Oxidation->Impurity_D Impurity_L Impurity L (11-keto-Budesonide) Oxidation->Impurity_L 17-Carboxylate 17-Carboxylate Impurity Oxidation->17-Carboxylate 17-Ketone 17-Ketone Impurity Oxidation->17-Ketone Impurity_A Impurity A (16α-hydroxyprednisolone) Hydrolysis->Impurity_A Lumibudesonide Lumibudesonide Photodegradation->Lumibudesonide

Budesonide Degradation Pathways
Key Degradation Products

Forced degradation studies have identified several major degradation products of Budesonide.

Table 2: Major Degradation Products of Budesonide

Impurity NameChemical NameFormation Condition
Impurity D 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-3,20-dioxopregna-1,4-dien-21-alOxidative degradation.[2]
Impurity E 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregna-1,4,14-triene-3,20-dioneDehydration.
Impurity G 16α,17-[(1RS)-Butylidenebis(oxy)]-11β,21-dihydroxypregn-4-ene-3,20-dioneReduction of the C1-C2 double bond.
Impurity L (11-keto-Budesonide) 16α,17-[(1RS)-Butylidenebis(oxy)]-21-hydroxypregna-1,4-diene-3,11,20-trioneOxidation of the 11β-hydroxyl group.[2]
17-Carboxylate Impurity (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acidOxidative degradation of the C17 side chain.[2]
17-Ketone Impurity (11β,16α)-16,17-[Butylidenebis(oxy)]-11-hydroxy-androsta-1,4-diene-3,17-dioneOxidative cleavage of the C17 side chain.
Lumibudesonide Isomeric photodegradation productExposure to UV light.[4]

Analytical Methodologies for Impurity Profiling

A variety of analytical techniques are employed for the detection, identification, and quantification of Budesonide impurities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common method for routine quality control. For structural elucidation, mass spectrometry (MS) techniques are indispensable.

Experimental Protocol: HPLC-UV Method for Impurity Quantification

This protocol provides a general framework for the separation and quantification of Budesonide and its related impurities.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-35 min: 80-20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 246 nm.

  • Injection Volume: 20 µL.

Note: This is a general protocol and may require optimization based on the specific impurities being analyzed and the instrumentation used.

Experimental Protocol: LC-QTOF-MS for Impurity Identification

For the identification of unknown impurities, high-resolution mass spectrometry is employed.

  • LC System: A UPLC or HPLC system.

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to resolve the impurities.

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Budesonide impurities involves several key steps.

Impurity Analysis Workflow Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_UV HPLC-UV Analysis (Quantification) Sample_Prep->HPLC_UV Impurity_Detected Impurity > Threshold? HPLC_UV->Impurity_Detected LC_MS LC-QTOF-MS Analysis (Identification) Data_Analysis Data Analysis and Reporting LC_MS->Data_Analysis Impurity_Detected->LC_MS Yes Impurity_Detected->Data_Analysis No Process Parameters and Impurity Formation cluster_params Process Parameters cluster_impurities Resulting Impurities Acid_Catalyst Acid Catalyst (e.g., HClO4, HBr) Epimer_Ratio Epimer Ratio (22R/22S) Acid_Catalyst->Epimer_Ratio Temperature Temperature Temperature->Epimer_Ratio Side_Products Other Side Products Temperature->Side_Products Reaction_Time Reaction Time Impurity_A_level Impurity A Level Reaction_Time->Impurity_A_level Solvent Solvent Solvent->Side_Products

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Budesonide, a potent glucocorticoid, is widely utilized in the treatment of asthma and other inflammatory conditions. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. This technical guide provides a comprehensive overview of Budesonide Impurity C, a process-related impurity identified as a D-homo analogue of the parent drug. This document details its chemical identity, potential formation pathways during the synthesis of budesonide, and established analytical methodologies for its detection and quantification. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of chemical pathways and analytical workflows to aid researchers and drug development professionals in understanding and controlling this specific impurity.

Introduction to Budesonide and its Impurities

Budesonide is a corticosteroid that functions as a glucocorticoid receptor agonist, exerting potent anti-inflammatory effects.[1] It is a mixture of two epimers, (22R) and (22S), which are known to have similar pharmacological potency.[2] The manufacturing process of budesonide, like other complex synthetic routes, can lead to the formation of various process-related impurities.[3][4] These impurities can arise from starting materials, intermediates, or side reactions occurring during the synthesis. Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) set stringent limits on the levels of these impurities in the final drug substance.[5][6]

One such process-related impurity is this compound. This impurity is structurally distinct from budesonide due to a ring expansion of the cyclopentane D-ring into a six-membered ring, classifying it as a D-homo steroid.[1][7][8] Understanding the formation and control of such impurities is paramount for ensuring the quality, safety, and consistency of budesonide-containing drug products.

Chemical Profile of this compound

This compound is chemically identified as a D-homo analogue of budesonide. Its key identifiers are summarized in the table below.

ParameterValueReference(s)
Chemical Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione[7][9]
Synonyms D-Homobudesonide, Budesonide D-homo Analog[7][8][10]
CAS Number 1040085-99-1[7][11]
Molecular Formula C25H34O6[7][11]
Molecular Weight 430.53 g/mol [7][11]

Formation Pathway of this compound

The formation of D-homo steroids is a known phenomenon in steroid chemistry, often occurring through rearrangements under specific reaction conditions.[12][13] While the exact, proprietary details of commercial budesonide synthesis are not publicly available, a plausible pathway for the formation of this compound can be postulated based on general principles of steroid chemistry and related patent literature.

The synthesis of budesonide involves the reaction of 16α-hydroxyprednisolone with butyraldehyde to form the C16, C17-acetal. The formation of the D-homo ring system likely involves a Wagner-Meerwein rearrangement. This type of rearrangement is a carbocation-mediated process that can lead to ring expansion. It is plausible that an intermediate in the budesonide synthesis, under certain acidic or thermal stress conditions, could undergo a rearrangement of the D-ring.

Below is a diagram illustrating a probable formation pathway for this compound.

G cluster_start Budesonide Synthesis Starting Materials cluster_process Synthetic Process cluster_side_reaction Side Reaction (Impurity Formation) cluster_main_reaction Main Reaction (Product Formation) 16a_hydroxyprednisolone 16α-Hydroxyprednisolone Reaction_Intermediate Key Reaction Intermediate (e.g., Carbocation at C17) 16a_hydroxyprednisolone->Reaction_Intermediate Reaction with Butyraldehyde Butyraldehyde Butyraldehyde Butyraldehyde->Reaction_Intermediate Wagner_Meerwein Wagner-Meerwein Rearrangement (D-Ring Expansion) Reaction_Intermediate->Wagner_Meerwein Process Stress (e.g., Acid, Heat) Budesonide Budesonide Reaction_Intermediate->Budesonide Impurity_C This compound (D-Homo Analogue) Wagner_Meerwein->Impurity_C

Probable formation pathway of this compound.

Analytical Methodologies for Detection and Quantification

The primary analytical technique for the detection and quantification of budesonide and its related substances, including Impurity C, is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][14] Several methods have been developed and validated for this purpose, with many based on the United States Pharmacopeia (USP) monograph for budesonide.[5][14]

Experimental Protocol: HPLC-UV Method

The following protocol is a representative HPLC-UV method for the analysis of budesonide and its impurities, based on established pharmacopeial methods.

Table 1: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm packing (L1)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.2 ± 0.1) in a gradient or isocratic elution. A typical composition is a mixture of acetonitrile and a buffer containing monobasic sodium phosphate and phosphoric acid.[5]
Flow Rate 1.0 - 1.5 mL/min
Detection Wavelength 240 - 254 nm[14][15]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Sample Preparation:

  • Standard Solution: A known concentration of Budesonide Reference Standard (RS) and, if available, this compound reference material are dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water or mobile phase).

  • Sample Solution: An accurately weighed amount of the budesonide drug substance or a known amount of the drug product is dissolved in the same diluent to achieve a target concentration.

System Suitability:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as per regulatory guidelines. This typically includes parameters such as resolution between critical peaks (e.g., budesonide epimers and known impurities), tailing factor for the main peaks, and reproducibility of injections.[14]

Experimental Workflow

The general workflow for the analysis of this compound in a given sample is depicted in the diagram below.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing cluster_quant Quantification and Reporting Prepare_Standards Prepare Reference Standard Solutions (Budesonide & Impurity C) System_Suitability Perform System Suitability Tests Prepare_Standards->System_Suitability Prepare_Sample Prepare Sample Solution Inject_Samples Inject Standards and Sample Solutions Prepare_Sample->Inject_Samples System_Suitability->Inject_Samples If suitable Acquire_Chromatograms Acquire Chromatograms Inject_Samples->Acquire_Chromatograms Integrate_Peaks Identify and Integrate Peaks Acquire_Chromatograms->Integrate_Peaks Calculate_Concentration Calculate Impurity C Concentration Integrate_Peaks->Calculate_Concentration Report_Results Report Results and Compare with Limits Calculate_Concentration->Report_Results

Experimental workflow for the analysis of this compound.

Pharmacological and Toxicological Profile

Currently, there is a lack of publicly available data specifically detailing the pharmacological activity or toxicological profile of this compound. The primary focus of regulatory guidelines is to control the levels of such impurities to ensure they do not pose a risk to patient safety. The toxicological assessment of pharmaceutical impurities is a complex process that considers the impurity's structure, its potential for genotoxicity, and the daily dose of the drug.

Budesonide itself acts as a glucocorticoid receptor agonist. The signaling pathway for glucocorticoids is well-established.

Glucocorticoid Signaling Pathway

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide GR_Complex Inactive Glucocorticoid Receptor (GR) Complex (with HSPs) Budesonide->GR_Complex Binds to Active_GR Active GR Dimer GR_Complex->Active_GR Conformational change and HSP dissociation GRE Glucocorticoid Response Element (GRE) on DNA Active_GR->GRE Translocates to nucleus and binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Proteins (synthesis ↑) Gene_Transcription->Anti_inflammatory Pro_inflammatory Pro-inflammatory Proteins (synthesis ↓) Gene_Transcription->Pro_inflammatory Note Note: The specific effect of this compound on this pathway is not established.

Simplified glucocorticoid signaling pathway.

It is important to note that the interaction of this compound with the glucocorticoid receptor and its subsequent effect on this signaling pathway has not been characterized.

Conclusion

This compound is a known process-related impurity in the synthesis of budesonide, characterized by a D-homo steroid core. Its formation is likely the result of a ring expansion rearrangement during the manufacturing process. Robust analytical methods, primarily HPLC-UV, are available for its effective detection and quantification, allowing for its control within regulatory limits. While the specific pharmacological and toxicological properties of this compound are not well-documented, its stringent control is essential to ensure the overall quality and safety of budesonide drug products. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of budesonide.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other inflammatory conditions.[1] During the synthesis and storage of Budesonide, process-related impurities and degradation products can arise, which must be monitored and controlled to ensure the safety and efficacy of the drug product.[2][3] Budesonide Impurity C, identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a known process impurity of Budesonide.[2][3][4][5][6] This application note details a systematic approach to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of this compound in bulk drug substances.

The developed method is designed to be specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability testing.

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method development and validation for this compound.

MethodDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Application A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (Gradient, Flow Rate, Temperature) B->C D Specificity & Forced Degradation C->D E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I Routine Analysis of Budesonide for Impurity C H->I J Stability Studies I->J

Caption: Workflow for Analytical Method Development and Validation.

Materials and Reagents

  • Reference Standards: Budesonide and this compound (procured from a certified vendor).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Buffers: Monobasic potassium phosphate, Orthophosphoric acid.

  • Water: HPLC grade water.

  • Reagents for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

Instrumentation and Chromatographic Conditions

A validated HPLC system with a UV detector is required. The following conditions have been optimized for the separation of Budesonide and this compound.

ParameterRecommended Condition
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025 M Phosphate Buffer (pH 3.2)
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 244 nm[7]
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50, v/v)

Standard and Sample Preparation Protocol

Standard Solution Preparation
  • Budesonide Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Budesonide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Impurity C Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Spiked Standard Solution: Prepare a working solution containing Budesonide at a target concentration (e.g., 500 µg/mL) and spike it with this compound at the desired concentration level (e.g., 0.5 µg/mL, corresponding to 0.1%).

Sample Solution Preparation
  • Accurately weigh a quantity of the Budesonide bulk drug sample equivalent to 25 mg of Budesonide into a 25 mL volumetric flask.

  • Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the Budesonide sample.

Protocol:

  • Acid Hydrolysis: Treat the sample with 1N HCl at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature for 1 hour.[7] Neutralize with 0.1N HCl.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 4 hours.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

Inject the stressed samples into the HPLC system. The method is considered specific if the peak for Impurity C is well-resolved from any degradation products and the main Budesonide peak. Peak purity analysis should be performed to confirm the homogeneity of the Impurity C peak.

Linearity

Protocol:

  • Prepare a series of at least five solutions of this compound ranging from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.075, 0.1, 0.125, 0.15 µg/mL).

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Validation ParameterAcceptance Criteria
Correlation Coefficient (R²) ≥ 0.999
Accuracy (% Recovery)

Protocol:

  • Prepare a Budesonide sample solution.

  • Spike the sample with this compound at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Validation ParameterAcceptance Criteria
% Recovery 90.0% - 110.0%
Precision

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the Budesonide sample spiked with Impurity C at the target concentration on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment.

  • Calculate the percentage relative standard deviation (%RSD) for the results.

Validation ParameterAcceptance Criteria
%RSD ≤ 5.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line.

  • S = the slope of the calibration curve.

The LOQ should be verified by analyzing a sample at this concentration and ensuring that the precision and accuracy are acceptable.

Robustness

Protocol:

Intentionally vary the chromatographic conditions to assess the method's robustness.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase pH: ± 0.1 units

  • Mobile Phase Composition: ± 2% organic component

Analyze the system suitability parameters (e.g., resolution, tailing factor, theoretical plates) for the varied conditions.

Validation ParameterAcceptance Criteria
System Suitability Parameters Should remain within acceptable limits.

Data Presentation and Summary

The results of the method validation should be summarized in clear and concise tables.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area
LOQ
Level 1
Level 2
Level 3
Level 4
Slope
Y-intercept
Correlation Coefficient (R²)

Table 2: Accuracy and Precision Data

Spike Level% Recovery (Mean ± SD)Repeatability (%RSD)Intermediate Precision (%RSD)
50%
100%
150%

Table 3: LOD and LOQ

ParameterResult (µg/mL)
LOD
LOQ

Logical Relationship Diagram

The following diagram illustrates the relationship between method validation parameters and the assurance of method reliability.

ValidationParameters center Reliable Analytical Method Specificity Specificity center->Specificity Measures only the analyte Linearity Linearity center->Linearity Proportional response Accuracy Accuracy center->Accuracy Closeness to true value Precision Precision center->Precision Reproducibility LOD_LOQ LOD / LOQ center->LOD_LOQ Sensitivity Robustness Robustness center->Robustness Resists small variations

Caption: Interrelation of Method Validation Parameters.

Conclusion

This application note provides a comprehensive protocol for the development and validation of a stability-indicating RP-HPLC method for the quantification of this compound. The outlined procedures, when followed, will result in a reliable and robust analytical method that is fit for its intended purpose in a pharmaceutical quality control environment. Adherence to these protocols will ensure that the method meets the stringent requirements of regulatory agencies for the analysis of impurities in active pharmaceutical ingredients.

References

Application Notes & Protocols: Validated HPLC Method for the Quantification of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method designed for the precise quantification of Budesonide Impurity C. This method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations containing Budesonide.

Introduction

Budesonide is a potent glucocorticoid widely used for the treatment of asthma and other inflammatory conditions.[1][2] During its synthesis and storage, impurities can arise, which must be carefully monitored and controlled to meet regulatory requirements. This compound is a known related substance that requires accurate quantification. This application note describes a robust, validated, stability-indicating HPLC method for this purpose. The method is based on reversed-phase chromatography with UV detection, a common and reliable technique in pharmaceutical analysis.[2]

Experimental Protocols

Materials and Reagents
  • Budesonide Reference Standard (CRS) and this compound Reference Standard

  • HPLC grade acetonitrile and methanol[3]

  • Analytical grade monobasic potassium phosphate, orthophosphoric acid, and sodium hydroxide[3]

  • High-purity water (Milli-Q or equivalent)

  • All other chemicals and reagents should be of analytical grade.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The following table summarizes the chromatographic conditions, which have been synthesized from several validated methods for Budesonide and its impurities.[2][3][4]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV Detector
Column µ-Bondapak C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and monobasic potassium phosphate buffer (pH 3.2, adjusted with orthophosphoric acid) in a 55:45 (v/v) ratio[3][4]
Flow Rate 1.0 mL/min[3][4]
Injection Volume 20 µL
Column Temperature Ambient (25 ± 2°C)[3]
Detection Wavelength 244 nm[3][4]
Preparation of Solutions
  • Buffer Preparation: Prepare a suitable concentration of monobasic potassium phosphate in water and adjust the pH to 3.2 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 55:45 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the impurity (e.g., 0.1 - 10 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Budesonide drug substance or a powdered portion of the drug product in the mobile phase to achieve a final concentration within the calibration range of the impurity. This may involve sonication for complete dissolution.

Method Validation Summary

The HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize the key validation parameters.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry) ≤ 1.51.2
Theoretical Plates (N) ≥ 2000> 3000
Relative Standard Deviation (%RSD) of replicate injections ≤ 2.0%< 1.0%
Linearity
ParameterResult
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)%RSD
Low98.0 - 102.0< 2.0
Medium98.0 - 102.0< 2.0
High98.0 - 102.0< 2.0
Precision
Precision Type%RSD
Repeatability (Intra-day) ≤ 2.0%
Intermediate Precision (Inter-day) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResult
LOD 0.05 µg/mL[3]
LOQ 0.15 µg/mL

Experimental Workflow

The following diagram illustrates the workflow for the quantification of this compound.

This compound Quantification Workflow prep Sample & Standard Preparation hplc HPLC Analysis prep->hplc Inject data Data Acquisition & Integration hplc->data Detect calc Concentration Calculation data->calc Peak Area report Reporting calc->report Results

Caption: Workflow for this compound analysis.

Conclusion

The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical samples.[3][5] The method has been validated according to ICH guidelines and is suitable for routine quality control analysis and stability studies. The clear separation of Budesonide and its impurities ensures the reliability of the results.[6]

References

Application Note: Sensitive UPLC-MS/MS Method for the Detection of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Budesonide impurity C. Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory conditions.[1][2] Controlling impurities in the drug substance and product is critical for ensuring its safety and efficacy. This method provides a robust protocol for the selective detection of this compound, even at trace levels, making it suitable for quality control during drug development and manufacturing.

Introduction

Budesonide is a synthetic corticosteroid with strong topical anti-inflammatory activity.[1][2] As with any pharmaceutical compound, impurities can arise during synthesis, storage, or degradation and may have unintended pharmacological or toxicological effects. Regulatory agencies require stringent control of these impurities. This compound, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a potential process-related impurity of Budesonide.[3][4][5][6][7] Its monitoring is crucial for ensuring the quality and safety of budesonide-containing products.

This application note presents a highly sensitive UPLC-MS/MS method for the determination of this compound. The method utilizes the selectivity of UPLC for rapid separation and the high sensitivity and specificity of tandem mass spectrometry for detection, allowing for precise quantification at very low concentrations.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (CAS: 1040085-99-1)[4][5][6]

  • Budesonide reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Budesonide drug substance or product for analysis

Standard and Sample Preparation

2.1. Standard Stock Solution Preparation

Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve in 10.0 mL of methanol to obtain a stock solution of 100 µg/mL.

2.2. Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

2.3. Sample Preparation (from Budesonide Drug Substance)

  • Accurately weigh approximately 25 mg of the Budesonide drug substance into a 50 mL volumetric flask.

  • Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the sample completely.[8]

  • Make up the volume to 50 mL with methanol.

  • Filter the solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analytical Method

3.1. UPLC Conditions

ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[9][10]
Mobile Phase A 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[11]
Mobile Phase B 2 mM Ammonium Acetate in Methanol with 0.1% Formic Acid[11]
Flow Rate 0.4 mL/min[11]
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program Time (min)

3.2. Mass Spectrometry Conditions

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[11]
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions Analyte

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing stock Prepare Stock Solution (100 µg/mL) working Prepare Working Standards (0.1 - 100 ng/mL) stock->working sample_prep Prepare Drug Substance Sample (0.5 mg/mL) filter Filter Sample (0.22 µm) sample_prep->filter inject Inject 5 µL into UPLC-MS/MS filter->inject separate UPLC Separation (C18 Column) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantify Impurity C calibrate->quantify

Caption: UPLC-MS/MS workflow for this compound analysis.

Quantitative Data Summary

The developed UPLC-MS/MS method demonstrates excellent sensitivity, linearity, and precision for the quantification of this compound. A summary of the quantitative performance is presented in the table below.

ParameterResult
Linear Range 0.1 ng/mL - 100 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD, n=6) < 5%
Accuracy (% Recovery) 95.2% - 104.5%

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and selective tool for the quantification of this compound in drug substances. The method is suitable for routine quality control analysis in the pharmaceutical industry, aiding in the development and manufacturing of safe and effective budesonide products. The low limit of detection and quantification allows for the monitoring of this impurity at trace levels, ensuring compliance with stringent regulatory requirements.

References

Application Notes and Protocols for the Isolation and Purification of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the isolation and purification of Budesonide impurity C. The protocols outlined below utilize preparative high-performance liquid chromatography (HPLC) followed by a crystallization step to yield the impurity at a high degree of purity.

Introduction

Budesonide is a potent glucocorticosteroid used in the treatment of asthma and other inflammatory diseases. During its synthesis and storage, various impurities can form. This compound, identified as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a known related substance that requires careful monitoring and control. For comprehensive toxicological assessment and use as a reference standard, the isolation and purification of this impurity are essential.

The following protocols describe a two-step process for obtaining highly pure this compound:

  • Preparative HPLC: For the initial separation and enrichment of the impurity from a crude mixture.

  • Crystallization: For the final purification of the isolated impurity to achieve high crystalline purity.

Part 1: Isolation by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating specific compounds from a complex mixture. The following protocol is adapted from analytical methods for Budesonide and its impurities, scaled up for purification purposes.

Data Presentation: Preparative HPLC Parameters

The operational parameters for the preparative HPLC method are summarized in the table below. These parameters are designed to maximize the resolution between Budesonide and Impurity C, allowing for effective separation and collection.

ParameterValue
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 30% B, 10-40 min: 30-70% B, 40-45 min: 70% B, 45-50 min: 70-30% B, 50-60 min: 30% B
Flow Rate 20 mL/min
Detection UV at 254 nm
Injection Volume 5 mL
Sample Concentration 10 mg/mL in Methanol
Column Temperature 30°C
Experimental Protocol: Preparative HPLC

1. Sample Preparation: a. Accurately weigh approximately 500 mg of the crude Budesonide mixture containing Impurity C. b. Dissolve the sample in 50 mL of methanol to achieve a concentration of 10 mg/mL. c. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

2. HPLC System Preparation: a. Install the preparative C18 column into the HPLC system. b. Purge the pumps with the mobile phase components (Water and Acetonitrile) to remove any air bubbles. c. Equilibrate the column with the initial mobile phase composition (70% A, 30% B) at a flow rate of 20 mL/min for at least 30 minutes, or until a stable baseline is achieved.

3. Chromatographic Run and Fraction Collection: a. Inject 5 mL of the filtered sample solution onto the column. b. Start the gradient elution as detailed in the table above. c. Monitor the chromatogram in real-time. Budesonide will elute before Impurity C. d. Collect the eluent in fractions based on the UV detector signal. Start collecting the fraction corresponding to the Impurity C peak as the signal begins to rise and stop when it returns to baseline. e. Multiple injections may be necessary to process the entire sample. Pool the fractions containing Impurity C from all runs.

4. Post-Collection Processing: a. Combine the collected fractions containing the purified this compound. b. Evaporate the acetonitrile from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. c. The remaining aqueous solution contains the enriched impurity.

Visualization: Preparative HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_post Post-Collection Weigh Weigh Crude Sample Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter Solution Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column Equilibrate->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Pool Pool Fractions Collect->Pool Evaporate Evaporate Acetonitrile Pool->Evaporate Enriched Enriched Impurity Solution Evaporate->Enriched

Caption: Workflow for the isolation of this compound via preparative HPLC.

Part 2: Purification by Crystallization

Crystallization is a highly effective method for the final purification of the isolated impurity. The choice of solvent system is critical to achieve high purity and yield.

Data Presentation: Crystallization Parameters
ParameterValue
Solvent System Dichloromethane (DCM) and n-Heptane
Dissolving Solvent Dichloromethane
Anti-Solvent n-Heptane
Dissolution Temperature 25°C (Room Temperature)
Crystallization Temperature 4°C
Stirring Speed 50 rpm (gentle agitation)
Drying Conditions Vacuum oven at 40°C for 12 hours
Experimental Protocol: Crystallization

1. Preparation: a. Transfer the aqueous solution containing the enriched this compound from the HPLC step to a separatory funnel. b. Extract the impurity into dichloromethane (3 x 50 mL). c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Filter to remove the drying agent and evaporate the dichloromethane under reduced pressure to obtain a concentrated oily residue.

2. Crystallization: a. Dissolve the oily residue in a minimal amount of dichloromethane at room temperature. b. Slowly add n-heptane dropwise while gently stirring until the solution becomes slightly turbid. c. Transfer the solution to a refrigerator at 4°C and allow it to stand undisturbed for 24 hours to facilitate crystal formation.

3. Crystal Isolation and Drying: a. After 24 hours, collect the precipitated crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities. c. Dry the purified crystals in a vacuum oven at 40°C for 12 hours.

4. Purity Analysis: a. Assess the purity of the final product using analytical HPLC. b. Characterize the structure using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the expected yield and purity at each stage of the purification process.

StageStarting MaterialProductYield (%)Purity (%)
Preparative HPLC Crude Budesonide (Impurity C ~5%)Enriched Impurity C Solution~70~90
Crystallization Enriched Impurity CCrystalline this compound~85>99.5

Visualization: Purification Workflow

Purification_Workflow Crude Crude Budesonide Mixture Prep_HPLC Preparative HPLC (Isolation) Crude->Prep_HPLC Initial Separation Enriched Enriched Impurity C (in solution) Prep_HPLC->Enriched Fraction Collection Crystallization Crystallization (Purification) Enriched->Crystallization Final Purification Pure_Impurity Purified this compound (>99.5% Purity) Crystallization->Pure_Impurity Isolation of Crystals

Caption: Overall workflow for the isolation and purification of this compound.

Conclusion

The combination of preparative HPLC and crystallization provides a robust and effective method for the isolation and purification of this compound. The protocols detailed in this application note can be implemented to obtain this impurity in high purity, suitable for use as a reference standard in analytical method development, validation, and routine quality control of Budesonide drug substance and product. Careful execution of each step is crucial for achieving the desired purity and yield.

Application Note: Synthesis of Budesonide Impurity C Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of a reference standard for Budesonide Impurity C, a D-homo analog of Budesonide. The synthesis of this critical impurity is essential for the accurate identification and quantification of impurities in Budesonide active pharmaceutical ingredients (APIs) and formulated products. This protocol outlines a plausible synthetic route, including detailed experimental procedures, purification methods, and characterization data. The information is presented to be accessible and practical for researchers in pharmaceutical development and quality control.

Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. As with all pharmaceuticals, the purity of Budesonide is a critical quality attribute. Regulatory bodies mandate the identification and control of impurities to ensure the safety and efficacy of the drug product. This compound, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a process-related impurity that features a six-membered D-ring (a D-homo steroid). The availability of a high-purity reference standard of this compound is crucial for the validation of analytical methods used for its detection and quantification. This application note details a laboratory-scale synthesis of this reference standard.

Materials and Methods

Materials
Reagent/SolventRecommended Grade
BudesonidePharmaceutical Secondary Standard
p-Toluenesulfonyl ChlorideReagent Grade, ≥98%
PyridineAnhydrous, 99.8%
Sodium AzideReagent Grade, ≥99.5%
Dimethylformamide (DMF)Anhydrous, 99.8%
Stannous Chloride (SnCl₂)Dihydrate, ≥98%
MethanolHPLC Grade
Dichloromethane (DCM)HPLC Grade
Ethyl AcetateHPLC Grade
HexaneHPLC Grade
Sodium BicarbonateACS Reagent
Magnesium SulfateAnhydrous
Silica Gel60 Å, 230-400 mesh
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, separatory funnels)

  • Magnetic stirrer with heating capabilities

  • Ice bath

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass chromatography column

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocol

The proposed synthesis of this compound involves a multi-step process starting from Budesonide, proceeding through a plausible Tiffeneau-like rearrangement of the D-ring. This involves the formation of a tosylate, displacement with azide, reduction to an amine, and subsequent diazotization and rearrangement.

Step 1: Tosylation of Budesonide
  • In a 250 mL round-bottom flask, dissolve Budesonide (1.0 g, 2.32 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (0.53 g, 2.78 mmol) in portions over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours.

  • Monitor the reaction progress by TLC (Eluent: Ethyl Acetate/Hexane, 1:1).

  • Once the reaction is complete, slowly pour the mixture into 100 mL of ice-cold water with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tosylated Budesonide.

Step 2: Azide Displacement
  • Dissolve the crude tosylate from the previous step in anhydrous DMF (25 mL) in a 100 mL round-bottom flask.

  • Add sodium azide (0.30 g, 4.64 mmol) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC for the disappearance of the tosylate.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (3 x 50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude azido intermediate.

Step 3: Reduction to Amine
  • Dissolve the crude azido intermediate in methanol (30 mL).

  • Add stannous chloride dihydrate (1.57 g, 6.96 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude amino intermediate.

Step 4: Diazotization and Rearrangement to this compound
  • Dissolve the crude amino intermediate in a mixture of acetone (20 mL) and water (5 mL).

  • Cool the solution to 0 °C.

  • Slowly add a pre-cooled solution of sodium nitrite (0.24 g, 3.48 mmol) in water (5 mL).

  • Slowly add 1 M HCl dropwise until the pH is ~3, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. This step facilitates the Tiffeneau rearrangement.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude this compound.

Step 5: Purification
  • Purify the crude product by column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane (e.g., from 20% to 70% ethyl acetate).

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure.

  • Recrystallize the purified product from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain the final reference standard as a white solid.

Characterization and Data

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

HPLC Analysis
ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water gradient
Flow Rate 1.0 mL/min
Detection Wavelength 246 nm
Expected Purity ≥98.0%
Spectroscopic Data
TechniqueExpected Results
¹H NMR The spectrum should be consistent with the D-homo ring structure. Key signals for the steroid backbone, the butylidene acetal, and the hydroxymethyl group should be present.
¹³C NMR The carbon count should be consistent with the molecular formula (C₂₅H₃₄O₆).
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (430.53 g/mol ). For example, [M+H]⁺ at m/z 431.24.

Diagrams

Synthesis_Pathway Budesonide Budesonide Tosylate Tosylated Budesonide Budesonide->Tosylate TsCl, Pyridine Azide Azido Intermediate Tosylate->Azide NaN₃, DMF Amine Amino Intermediate Azide->Amine SnCl₂, MeOH ImpurityC Budesonide Impurity C Amine->ImpurityC NaNO₂, HCl (Rearrangement)

Caption: Proposed synthetic pathway for this compound.

Purification_Characterization_Workflow cluster_purification Purification cluster_characterization Characterization Crude_Product Crude Budesonide Impurity C Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Purified Reference Standard Recrystallization->Pure_Product HPLC HPLC (Purity) Pure_Product->HPLC NMR NMR (Structure) Pure_Product->NMR MS MS (Molecular Weight) Pure_Product->MS

Caption: Workflow for purification and characterization.

Conclusion

This application note provides a detailed and scientifically plausible protocol for the synthesis of the this compound reference standard. The multi-step synthesis, involving a key D-ring expansion rearrangement, is designed to be accessible to researchers with a background in organic synthesis. The resulting high-purity reference material is essential for the accurate quality control of Budesonide, ensuring the safety and efficacy of this important medication.

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow appropriate safety protocols for its use and disposal.

  • Reagents such as pyridine, DMF, and p-toluenesulfonyl chloride are hazardous and should be handled with caution.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

Application Notes and Protocols for Forced Degradation Studies of Budesonide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Budesonide is a potent glucocorticoid steroid used in the treatment of asthma, non-infectious rhinitis, and inflammatory bowel disease. During the manufacturing process and upon storage, impurities can develop, which may affect the efficacy and safety of the drug product. Regulatory agencies require the identification and characterization of these impurities. Forced degradation studies are essential for developing and validating stability-indicating analytical methods, as they provide insight into the degradation pathways of the drug substance and help in the identification of potential degradation products.

Budesonide Impurity C, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is primarily considered a process-related impurity rather than a typical degradant formed under standard stress conditions.[1][2][3] Its formation involves a D-homo rearrangement, which is a significant molecular restructuring not commonly observed in conventional forced degradation studies.

This application note provides a comprehensive overview of forced degradation studies on budesonide, with a focus on generating common degradation products and establishing a stability-indicating method. While these protocols are not designed to specifically generate this compound, they are fundamental for assessing the overall stability of budesonide.

Experimental Protocols

1. Materials and Reagents

  • Budesonide reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

  • Volumetric flasks and pipettes

3. Preparation of Stock Solution

Prepare a stock solution of budesonide in a suitable solvent, such as methanol or a mixture of acetonitrile and water, at a concentration of 1 mg/mL.

4. Forced Degradation Procedures

For each condition, a control sample (budesonide stock solution diluted to the target concentration without the stressor) should be prepared and analyzed alongside the stressed samples.

4.1 Acid Hydrolysis

  • To 1 mL of the budesonide stock solution, add 1 mL of 0.1 N HCl.

  • Heat the mixture at 80°C for 2 hours in a water bath.

  • Cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 0.1 N NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

4.2 Base Hydrolysis

  • To 1 mL of the budesonide stock solution, add 1 mL of 0.1 N NaOH.

  • Keep the mixture at room temperature for 1 hour.

  • Neutralize the solution with an equivalent amount of 0.1 N HCl.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

4.3 Oxidative Degradation

  • To 1 mL of the budesonide stock solution, add 1 mL of 3% H₂O₂.

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

4.4 Thermal Degradation

  • Place the solid budesonide reference standard in an oven at 105°C for 24 hours.

  • After cooling, weigh an appropriate amount of the stressed solid and dissolve it in the solvent to obtain a concentration of 1 mg/mL.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

4.5 Photolytic Degradation

  • Expose the budesonide stock solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber for a specified duration (e.g., 24 hours).

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • After exposure, dilute the sample to a final concentration of 100 µg/mL with the mobile phase.

  • Inject into the HPLC system.

Analytical Method

A stability-indicating HPLC method is crucial for separating budesonide from its degradation products. The following is a general method that can be optimized as needed.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.2) and acetonitrile in a gradient or isocratic mode.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Data Presentation

The results of the forced degradation studies can be summarized in the following table. The percentage of degradation is calculated by comparing the peak area of budesonide in the stressed sample to that of the control sample.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of BudesonideMajor Degradation Products Formed
Acid Hydrolysis0.1 N HCl2 hours80°C[Insert Data][Identify Peaks]
Base Hydrolysis0.1 N NaOH1 hourRoom Temp[Insert Data][Identify Peaks]
Oxidation3% H₂O₂24 hoursRoom Temp[Insert Data][Identify Peaks]
ThermalSolid State24 hours105°C[Insert Data][Identify Peaks]
PhotolyticUV/Vis Light24 hoursAmbient[Insert Data][Identify Peaks]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution Budesonide Stock (1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 80°C, 2h) Stock Solution->Acid Base Base Hydrolysis (0.1 N NaOH, RT, 1h) Stock Solution->Base Oxidation Oxidation (3% H2O2, RT, 24h) Stock Solution->Oxidation Photo Photolytic (UV/Vis Light, 24h) Stock Solution->Photo Neutralize Neutralization/ Dilution Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal Thermal (Solid, 105°C, 24h) Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis (Stability-Indicating Method) Neutralize->HPLC Data Data Evaluation (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for the forced degradation study of Budesonide.

Proposed Degradation Pathway of Budesonide

G Budesonide Budesonide Degradant_A Degradation Product A (e.g., from Hydrolysis) Budesonide->Degradant_A Acid/Base Hydrolysis Degradant_B Degradation Product B (e.g., from Oxidation) Budesonide->Degradant_B Oxidation Degradant_C Other Minor Degradants Budesonide->Degradant_C Thermal/Photo Stress Impurity_C This compound (Process Impurity)

Caption: General degradation pathways of Budesonide under stress conditions.

The forced degradation studies outlined in this application note provide a robust framework for evaluating the stability of budesonide and for the development of a stability-indicating analytical method. It is important to reiterate that this compound is not a typical degradation product formed under these stress conditions but is rather associated with the manufacturing process. A comprehensive understanding of both process-related impurities and degradation products is essential for ensuring the quality, safety, and efficacy of budesonide-containing drug products.

References

Application Notes and Protocols: Budesonide Impurity C in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role and application of Budesonide Impurity C in the quality control of budesonide active pharmaceutical ingredients (API) and finished drug products. Detailed protocols for its use as a reference standard in analytical testing are also provided.

Introduction to this compound

This compound is a known process-related impurity of Budesonide, a potent glucocorticosteroid used in the treatment of asthma and other inflammatory diseases.[1] Its chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione. As a process impurity, it can arise during the synthesis of the Budesonide drug substance.[1] The control of this and other impurities is critical to ensure the safety and efficacy of the final pharmaceutical product, as mandated by regulatory bodies such as the FDA and EMA, following ICH guidelines.[2][3]

Certified reference material for this compound is commercially available from various suppliers and is essential for the accurate identification and quantification of this impurity in Budesonide samples.[3][4][5]

Application in Pharmaceutical Quality Control

The primary application of this compound in pharmaceutical quality control is as a reference standard for:

  • Peak Identification: In chromatographic analysis, the retention time of a peak in the sample chromatogram is compared with that of the certified this compound reference standard to confirm the impurity's presence.

  • Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure they are specific, accurate, precise, and linear for the quantification of this impurity.[6][7]

  • Routine Quality Control Testing: Used in the routine analysis of Budesonide API and drug products to ensure that the level of Impurity C does not exceed the specified acceptance criteria.

  • Stability Studies: Included in stability testing protocols to monitor for any increase in its concentration over time, which could indicate degradation of the drug substance.[7]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the analysis of Budesonide and its impurities.[8] Stability-indicating methods are crucial for separating the main components from any potential degradation products and process-related impurities, including Impurity C.[7][8]

While specific methods may vary, a typical stability-indicating RP-HPLC method for Budesonide and its impurities would involve the following:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2) and an organic solvent (e.g., acetonitrile) in a gradient or isocratic elution.[9]
Flow Rate 1.0 - 1.5 mL/min[9]
Detection UV at approximately 240-254 nm[9]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

The following table summarizes typical validation parameters for an HPLC method for the analysis of Budesonide and its impurities, as established by ICH guidelines.[7]

Validation ParameterTypical Acceptance Criteria/Results
Specificity The method is able to resolve Budesonide from its impurities and degradation products.
Linearity (r²) ≥ 0.999 for a range covering the reporting threshold to the specification limit of the impurity.[2][10]
Limit of Detection (LOD) Typically in the range of 0.01 - 0.2 µg/mL.[7][11]
Limit of Quantification (LOQ) Typically in the range of 0.05 - 0.6 µg/mL.[7][11]
Accuracy (% Recovery) Typically between 98% and 102%.[2]
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.[2]
Robustness No significant changes in results with small, deliberate variations in method parameters.

Experimental Protocols

Objective: To prepare solutions for the identification and quantification of this compound in a Budesonide drug substance.

Materials:

  • This compound Certified Reference Standard (CRS)

  • Budesonide API sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphate buffer (pH 3.2)

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Diluent Preparation: Prepare a suitable diluent, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Stock Solution Preparation (Impurity C): a. Accurately weigh about 5 mg of this compound CRS into a 50 mL volumetric flask. b. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.

  • Standard Solution Preparation: a. Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask. b. Dilute to volume with the diluent to obtain a final concentration of approximately 1.0 µg/mL.

  • Sample Solution Preparation: a. Accurately weigh about 25 mg of the Budesonide API sample into a 25 mL volumetric flask. b. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.

  • Filtration: Filter the Standard Solution and Sample Solution through a 0.45 µm syringe filter before injection into the HPLC system.

Objective: To perform HPLC analysis for the determination of this compound.

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • System Suitability: a. Inject the diluent (blank) to ensure no interfering peaks are present. b. Inject the Standard Solution multiple times (e.g., n=6) to check for system suitability parameters such as peak area repeatability (%RSD ≤ 2.0%), theoretical plates, and tailing factor.

  • Analysis: a. Inject the prepared Sample Solution into the HPLC system. b. Record the chromatogram and integrate the peaks.

  • Peak Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the peak in the standard chromatogram.

  • Quantification: Calculate the amount of this compound in the sample using the following formula:

    % Impurity C = (Area of Impurity C in Sample / Area of Impurity C in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Visualization of Workflows

Experimental_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_diluent Prepare Diluent (Acetonitrile:Water) start->prep_diluent weigh_imp_std Weigh Impurity C CRS prep_diluent->weigh_imp_std weigh_sample Weigh Budesonide API prep_diluent->weigh_sample dissolve_imp_std Dissolve in Diluent (Stock Solution) weigh_imp_std->dissolve_imp_std dilute_imp_std Dilute to Final Conc. (Standard Solution) dissolve_imp_std->dilute_imp_std filter_solutions Filter Solutions (0.45 µm) dilute_imp_std->filter_solutions dissolve_sample Dissolve in Diluent (Sample Solution) weigh_sample->dissolve_sample dissolve_sample->filter_solutions equilibrate Equilibrate HPLC System filter_solutions->equilibrate sys_suitability System Suitability Test (Inject Standard) equilibrate->sys_suitability inject_sample Inject Sample Solution sys_suitability->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data peak_id Peak Identification (Compare Retention Times) acquire_data->peak_id quantify Quantification (Calculate % Impurity) peak_id->quantify report Report Results quantify->report

Caption: Workflow for the Quantification of this compound.

Logical_Relationship budesonide_api Budesonide API quality_control Pharmaceutical Quality Control budesonide_api->quality_control is subjected to hplc_method Validated HPLC Method quality_control->hplc_method utilizes impurity_c_std This compound Reference Standard impurity_c_std->hplc_method is used to validate identification Identification hplc_method->identification quantification Quantification hplc_method->quantification release_testing Batch Release Testing identification->release_testing stability_studies Stability Studies identification->stability_studies quantification->release_testing quantification->stability_studies final_product Safe & Efficacious Drug Product release_testing->final_product ensures stability_studies->final_product ensures

Caption: Role of Impurity C Standard in Quality Control.

References

Application Notes and Protocols: Utilizing Budesonide Impurity C in Stability-Indicating Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticosteroid widely used in the treatment of asthma and other inflammatory diseases. To ensure the safety and efficacy of pharmaceutical formulations, regulatory agencies require rigorous stability testing. A crucial aspect of this testing is the development and validation of stability-indicating analytical methods that can accurately quantify the drug substance and distinguish it from any process-related impurities and degradation products.

Budesonide Impurity C is recognized as a process-related impurity of Budesonide.[1][2][3] This means it is typically introduced during the manufacturing process rather than forming due to degradation of the drug substance over time. Therefore, its role in a stability-indicating assay is primarily as a marker for the initial purity of the drug substance and to ensure that any analytical method can adequately separate it from budesonide and its actual degradation products.

This document provides detailed application notes and protocols for incorporating the monitoring of this compound within a stability-indicating High-Performance Liquid Chromatography (HPLC) assay for budesonide.

Data Presentation

The performance of a stability-indicating HPLC method is critical for its application in pharmaceutical quality control. The following tables summarize the validation parameters for a typical RP-HPLC method suitable for the analysis of Budesonide and its impurities, including Impurity C.

Table 1: HPLC Method Validation Parameters

ParameterResult
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)0.9998
Limit of Detection (LOD) (µg/mL)0.0302
Limit of Quantitation (LOQ) (µg/mL)0.0922
Accuracy (% Recovery)99.30 - 99.84%
Precision (% RSD, Intra-day)< 2.0
Precision (% RSD, Inter-day)< 2.0

Data compiled from representative stability-indicating HPLC methods for Budesonide.[4]

Table 2: System Suitability Requirements

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor)≤ 2.0
Theoretical Plates> 2000
Resolution between Budesonide and Impurity C> 1.5
% RSD for replicate injections≤ 2.0%

Experimental Protocols

This section details the methodology for a stability-indicating RP-HPLC assay for Budesonide, with a focus on the separation and quantification of this compound.

Materials and Reagents
  • Budesonide Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (Analytical grade)

  • Orthophosphoric Acid (Analytical grade)

  • Water (HPLC grade)

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2, 25mM) (55:45, v/v)
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength 244 nm
Injection Volume 20 µL
Column Temperature Ambient
Preparation of Solutions
  • Phosphate Buffer (pH 3.2): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to make a 25mM solution. Adjust the pH to 3.2 with orthophosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the ratio of 55:45 (v/v). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Budesonide reference standard and this compound reference standard in methanol to obtain a known concentration.

  • Sample Solution: Prepare the sample solution by accurately weighing and dissolving the drug product in methanol to achieve a target concentration of Budesonide.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Budesonide drug substance. This ensures that the method can separate Budesonide from its degradation products.

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 1 hour.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration with the mobile phase before injection into the HPLC system.

Visualizations

Logical Relationship Diagram

The following diagram illustrates the role of this compound in the quality control of Budesonide drug substance.

cluster_0 Manufacturing Process cluster_1 Quality Control Synthesis Synthesis Purification Purification Synthesis->Purification Generates Final Drug Substance Final Drug Substance Purification->Final Drug Substance Results in Stability_Indicating_Assay Stability-Indicating Assay (HPLC) Final Drug Substance->Stability_Indicating_Assay Is tested by Impurity_C_Analysis This compound (Process Impurity) Stability_Indicating_Assay->Impurity_C_Analysis Monitors Degradation_Products Degradation Products Stability_Indicating_Assay->Degradation_Products Monitors Budesonide_Assay Budesonide Assay Stability_Indicating_Assay->Budesonide_Assay Quantifies

Caption: Role of Impurity C in Budesonide Quality Control.

Experimental Workflow Diagram

The following diagram outlines the workflow for the stability-indicating HPLC analysis of Budesonide.

Start Start Sample_Preparation Sample and Standard Preparation Start->Sample_Preparation Forced_Degradation Forced Degradation Studies Start->Forced_Degradation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Forced_Degradation->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Budesonide and Impurities Peak_Integration->Quantification System_Suitability System Suitability Assessment Quantification->System_Suitability Report Generate Report System_Suitability->Report End End Report->End

Caption: Workflow for Stability-Indicating HPLC Analysis.

References

Application Note: Quantification of Budesonide Impurity C in Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budesonide is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1] As with any active pharmaceutical ingredient (API), ensuring the purity of Budesonide is critical for its safety and efficacy. Regulatory bodies require stringent control over impurities. Budesonide Impurity C, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a potential impurity that needs to be monitored and quantified.[2][3][4] This application note provides a detailed protocol for the quantification of this compound in Budesonide API using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method described is based on established principles for the analysis of Budesonide and its related substances.[5][6][7]

Materials and Methods

This section outlines the necessary reagents, equipment, and chromatographic conditions for the analysis.

Reagents and Materials

  • Budesonide API

  • This compound Reference Standard (CAS: 1040085-99-1)[2][3]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic potassium phosphate (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Water (HPLC grade)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.2) (55:45, v/v)
Phosphate Buffer Dissolve an appropriate amount of monobasic potassium phosphate in water and adjust to pH 3.2 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 244 nm
Internal Standard Dexamethasone (optional)

Experimental Protocols

Detailed step-by-step procedures for solution preparation and analysis are provided below.

Preparation of Standard Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 5 µg/mL.

Preparation of Sample Solution

  • Sample Stock Solution (1000 µg/mL of Budesonide): Accurately weigh about 100 mg of the Budesonide API and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Sample Solution: Dilute the sample stock solution with the mobile phase to a final concentration of approximately 100 µg/mL of Budesonide.

Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish a calibration curve.

  • Inject the working sample solution.

  • The identification of this compound in the sample chromatogram is based on the retention time of the corresponding peak in the standard chromatogram.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Data Presentation

The quantitative performance of the analytical method should be validated according to ICH guidelines.[7] The following tables summarize the expected performance characteristics of the method for the quantification of this compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.15,200
0.526,500
1.051,800
2.5130,100
5.0258,900
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
0.50.4998.0
1.01.01101.0
2.52.4798.8
Average Recovery (%) 99.3

Table 3: Precision Data

ParameterRepeatability (Intra-day) (%RSD)Intermediate Precision (Inter-day) (%RSD)
Peak Area < 2.0< 2.0
Retention Time < 1.0< 1.0

Table 4: Limits of Detection and Quantification

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.05
Limit of Quantification (LOQ) 0.15

Mandatory Visualizations

Chemical Structures

cluster_budesonide Budesonide cluster_impurity_c This compound Budesonide Budesonide ImpurityC ImpurityC

Figure 1. Chemical Structures of Budesonide and Impurity C.

Experimental Workflow

prep Solution Preparation standards Prepare Standard Solutions (0.1 - 5 µg/mL) prep->standards sample Prepare Sample Solution (~100 µg/mL Budesonide) prep->sample hplc HPLC Analysis standards->hplc sample->hplc system_prep System Equilibration hplc->system_prep injection Inject Blank, Standards, and Sample system_prep->injection data Data Acquisition and Processing injection->data quant Quantification data->quant calib Generate Calibration Curve quant->calib calc Calculate Impurity C Concentration calib->calc report Report Results calc->report

Figure 2. Workflow for the quantification of this compound.

Logical Relationship of Method Validation

MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Figure 3. Key parameters for analytical method validation.

References

Application Note: Structural Identification of Budesonide Impurities Using LC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and structural elucidation of impurities in budesonide drug substances and products using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). Budesonide, a potent glucocorticoid, is susceptible to degradation and can contain process-related impurities that require careful characterization to ensure pharmaceutical quality and safety. The high resolution and mass accuracy of QTOF-MS make it an ideal tool for this purpose. This document outlines the experimental workflow, from forced degradation sample preparation to data analysis, and presents a summary of known impurities.

Introduction

Budesonide is a corticosteroid widely used in the treatment of asthma and other inflammatory conditions.[1] The manufacturing process and storage of budesonide can lead to the formation of various impurities, including process-related impurities and degradation products.[2][3] Regulatory agencies require the identification and characterization of any impurity present above a certain threshold.[4] LC-QTOF-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a QTOF mass spectrometer, enabling the confident identification of unknown compounds.[2] This note describes a general method for the analysis of budesonide impurities, including those generated under forced degradation conditions.

Experimental Workflow

The overall workflow for the identification of budesonide impurities involves sample preparation, including forced degradation, followed by LC-QTOF-MS analysis and subsequent data processing for structural elucidation.

Budesonide_Impurity_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Identification Budesonide_Sample Budesonide API or Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Budesonide_Sample->Forced_Degradation LC_Separation LC Separation Forced_Degradation->LC_Separation QTOF_MS_Analysis QTOF-MS Analysis (High-Resolution MS and MS/MS) LC_Separation->QTOF_MS_Analysis Data_Acquisition Data Acquisition QTOF_MS_Analysis->Data_Acquisition Impurity_Profiling Impurity Profiling Data_Acquisition->Impurity_Profiling Structural_Elucidation Structural Elucidation (Fragmentation Analysis) Impurity_Profiling->Structural_Elucidation Final_Report Final_Report Structural_Elucidation->Final_Report Final Report

Caption: Workflow for Budesonide Impurity Identification.

Experimental Protocols

Sample Preparation and Forced Degradation

Forced degradation studies are essential to generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.[1][5]

  • Acid Degradation: Dissolve budesonide in a suitable solvent (e.g., acetonitrile/water mixture) and add an appropriate concentration of acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Base Degradation: Dissolve budesonide in a suitable solvent and add an appropriate concentration of base (e.g., 0.1 M NaOH). Incubate at room temperature or a slightly elevated temperature. Budesonide is known to be unstable under alkaline conditions.[5] Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve budesonide in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% H₂O₂). Incubate at a controlled temperature.

  • Thermal Degradation: Store solid budesonide or a solution of budesonide at an elevated temperature (e.g., 80°C) for an extended period. A study on a metered-dose inhalation formulation utilized thermal forced degradation to profile impurities.[2]

  • Photodegradation: Expose a solution of budesonide to UV light (e.g., 254 nm) for a defined duration.[4] An isomeric impurity, Lumibudesonide, has been identified as a photodegradation product.[4][6]

Liquid Chromatography
  • Column: A reversed-phase C18 column is commonly used. For example, a Kromasil C8 (150 mm x 4.6 mm) or a µ-Bondapak C18 (250 mm × 4.6 mm, 5 µm) can be effective.[1]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the more nonpolar impurities.

  • Flow Rate: 0.8 - 1.1 mL/min[1]

  • Column Temperature: 25-30°C

  • Injection Volume: 5-10 µL

  • UV Detection (for comparison): 244 nm or 254 nm[1]

QTOF-MS Parameters
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: m/z 100-1000

  • Capillary Voltage: 3.5-4.0 kV

  • Source Temperature: 120-150°C

  • Desolvation Temperature: 350-450°C

  • Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be used to obtain comprehensive fragmentation data.

  • Data Acquisition: Acquire data in both full scan MS and data-dependent MS/MS modes.

Data Presentation: Budesonide Impurities

The following table summarizes some of the known impurities of budesonide identified through LC-MS techniques. These have been classified as process impurities, degradation products, or both.[2][3][7]

Impurity NameClassification
Budesonide Impurity AProcess Impurity
Budesonide Impurity CProcess Impurity
Budesonide Impurity FProcess Impurity
Budesonide Impurity EDegradation Product
Budesonide Impurity GDegradation Product
Budesonide Impurity DDegradation Product
17-CarboxylateDegradation Product
17-KetoneDegradation Product
Budesonide Impurity IProcess and Degradation
Budesonide Impurity LProcess and Degradation
LumibudesonidePhotodegradation Product[4][6]

Major degradation products identified in a thermal degradation study include budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.[1][2][3]

Results and Discussion

The use of LC-QTOF-MS allows for the accurate mass measurement of the parent ion of budesonide and its impurities. The high-resolution data enables the determination of the elemental composition of the impurities, which is a critical step in their identification. By comparing the retention times and mass spectra of the unknown peaks in the sample chromatogram with those of known standards or by interpreting the fragmentation patterns obtained from MS/MS experiments, the structures of the impurities can be proposed or confirmed.

For example, the fragmentation of budesonide typically involves losses of water, formaldehyde, and the butyraldehyde side chain. By analyzing the fragmentation patterns of the impurities and comparing them to that of budesonide, the site of modification on the molecule can be deduced.

Conclusion

The LC-QTOF-MS method outlined in this application note is a powerful and reliable approach for the separation, detection, and structural elucidation of budesonide impurities. The high sensitivity and mass accuracy of the QTOF instrument provide unambiguous identification of known and novel impurities, which is essential for ensuring the quality and safety of budesonide-containing pharmaceutical products. This protocol can be adapted for routine quality control, stability testing, and in-depth investigations of budesonide and related compounds.

References

Troubleshooting & Optimization

resolving peak co-elution with Budesonide impurity C in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Budesonide, with a specific focus on resolving peak co-elution with Budesonide impurity C.

Troubleshooting Guide: Resolving Peak Co-elution

Issue: The main Budesonide peak is co-eluting with this compound, leading to inaccurate quantification and failure to meet resolution requirements.

This guide provides a systematic approach to troubleshoot and resolve this co-elution issue.

Question 1: What are the initial steps to confirm co-elution?

Answer: Before modifying the HPLC method, it's crucial to confirm that you are indeed observing co-elution and not another issue like peak tailing or a shoulder peak caused by system problems.

Confirmation Steps:

  • Visual Inspection: Carefully examine the chromatogram. A shoulder on the main Budesonide peak is a strong indicator of a co-eluting impurity.[1]

  • Peak Purity Analysis: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity function. Differences in spectra across the peak indicate the presence of more than one compound.[1]

  • Spiking Experiment: If a reference standard for this compound is available, spike a sample with a small amount of the impurity. An increase in the height or area of the shoulder peak will confirm its identity.

Question 2: How can I modify the mobile phase to resolve the co-elution?

Answer: Mobile phase modification is often the most effective way to alter selectivity and achieve separation. The key parameters to adjust are the organic modifier, mobile phase pH, and buffer concentration.

Troubleshooting Workflow for Mobile Phase Modification

G Troubleshooting Workflow: Mobile Phase Modification start Start: Co-elution Observed change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) start->change_organic adjust_ph Adjust Mobile Phase pH (e.g., within 3.0-4.0 range) change_organic->adjust_ph If no/minor improvement change_buffer Modify Buffer Concentration adjust_ph->change_buffer If no/minor improvement gradient Optimize Gradient Program change_buffer->gradient If no/minor improvement resolved Resolution Achieved gradient->resolved If successful not_resolved Resolution Not Achieved gradient->not_resolved If unsuccessful end Consider Alternative Stationary Phase not_resolved->end

Caption: A step-by-step workflow for troubleshooting co-elution by modifying mobile phase parameters.

Detailed Methodologies:

  • Changing the Organic Modifier: The choice of organic solvent can significantly impact selectivity for structurally similar compounds like steroids.[2] If you are using acetonitrile, consider switching to methanol or using a combination of both. Methanol can enhance π-π interactions with certain stationary phases, potentially improving the separation of aromatic or polarizable analytes.[2]

  • Adjusting Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and residual silanols on the column, thereby affecting retention and selectivity. For Budesonide and its impurities, a slightly acidic pH is commonly used.[3][4][5] Systematically varying the pH within a narrow range (e.g., from 3.0 to 4.0) can fine-tune the separation. Studies have shown that a pH of around 3.2 is often effective for Budesonide separations.[3]

  • Optimizing the Gradient Program: If using a gradient method, altering the slope can improve resolution. A shallower gradient provides more time for the components to interact with the stationary phase, which can enhance separation.

Summary of Mobile Phase Compositions from Literature:

Organic Modifier Aqueous Phase pH Reference
Acetonitrile0.025 M Monobasic Sodium Phosphate Buffer3.2[3]
Acetonitrile0.025 M Phosphate Buffer3.2[6]
AcetonitrileWater with 0.5 mL/L Glacial Acetic Acid3.9[7]
Ethanol, Acetonitrile25.6 mM Phosphate Buffer3.4[5][8]
Question 3: What if mobile phase modifications are insufficient? Should I consider a different column?

Answer: Yes, if optimizing the mobile phase does not resolve the co-elution, changing the stationary phase is the next logical step. Different stationary phase chemistries offer unique selectivities.

Logical Relationship of Stationary Phase Selection for Steroid Separation

G Logical Relationships in Stationary Phase Selection cluster_phases Stationary Phase Options cluster_interactions Primary Interaction Mechanisms C18 Standard C18 General purpose hydrophobicity hydrophobic Hydrophobic Interactions C18->hydrophobic C8 C8 Less retentive than C18 C8->hydrophobic Phenyl Phenyl (e.g., Phenyl-Hexyl) π-π interactions, good for aromatic compounds pi_pi π-π Interactions Phenyl->pi_pi Biphenyl Biphenyl Enhanced π-π interactions, excellent for isobaric steroids Biphenyl->pi_pi

Caption: Diagram illustrating the primary interaction mechanisms of different stationary phases relevant to steroid separation.

Recommended Alternative Stationary Phases:

  • Phenyl-Hexyl Phases: These columns provide alternative selectivity to traditional C18 and C8 columns, particularly for compounds with aromatic groups.[2] The phenyl groups can engage in π-π interactions with the analytes, which can be beneficial for separating structurally similar steroids.

  • Biphenyl Phases: Biphenyl columns have shown excellent performance in separating complex steroid mixtures, including isobaric compounds.[9][10][11] The enhanced π-π interactions offered by the biphenyl ligand can provide the necessary selectivity to resolve Budesonide from impurity C.[11]

Summary of Stationary Phases Used for Budesonide Analysis:

Stationary Phase Dimensions Particle Size Reference
µ-Bondapak C18250 mm x 4.6 mm5 µm[3]
Kromasil C8150 mm x 4.6 mm-[6]
Luna C18(2)250 x 4.6 mm3 µm[7]
Hypersil C18150 mm x 4.6 mm5 µm[5][8]

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is classified as a process impurity that may originate from the synthesis of the Budesonide drug substance.[12]

Q2: Can temperature be adjusted to improve the separation? A2: Yes, increasing the column temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially altered selectivity. A typical starting point is to evaluate temperatures between 25°C and 50°C. One documented method uses a temperature of 50°C.[7] However, be aware that elevated temperatures can affect the stability of some analytes and the column itself.

Q3: My peak shape is poor (tailing or fronting) for Budesonide. What could be the cause? A3: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.

  • Secondary Interactions: Interactions between the analyte and active silanol groups on the silica backbone can cause peak tailing. Operating at a lower pH (around 3-4) can help suppress the ionization of silanols.

  • Column Contamination or Void: A blocked frit or a void at the head of the column can result in split or broad peaks.[13] Consider flushing the column or replacing it if the problem persists.

Q4: Are there any non-aqueous or alternative chromatographic techniques for Budesonide analysis? A4: While reversed-phase HPLC is the most common technique, other methods like convergence chromatography (CC) have been explored for the rapid analysis of steroids. CC utilizes liquid CO2 as the primary mobile phase and can offer different selectivities compared to traditional HPLC. However, for routine quality control, optimizing a reversed-phase method is generally the most practical approach.

Q5: Where can I find official methods for Budesonide analysis? A5: Official methods can be found in pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). These monographs provide detailed procedures for the assay and impurity profiling of Budesonide.[5][7][14]

References

Technical Support Center: Optimizing Chromatographic Separation of Budesonide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of budesonide and its impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the chromatographic separation of budesonide and its impurities?

A1: The primary challenges include:

  • Separation of Budesonide Epimers: Budesonide exists as a mixture of two epimers (22R and 22S) which can be difficult to resolve.[1][2]

  • Resolution from Impurities: Separating the active pharmaceutical ingredient (API) from numerous process-related and degradation impurities is a significant hurdle. Some critical pairs that can be challenging to separate include budesonide impurity-L and budesonide API, as well as formoterol impurity-D and formoterol fumarate dihydrate API when analyzed concurrently.[3]

  • Peak Tailing: Peak tailing for budesonide and its impurities can be an issue, affecting peak integration and quantification.[4]

  • Co-elution of Impurities: Several impurities may have similar retention times, leading to co-elution and inaccurate quantification.

Q2: What are the typical chromatographic modes and columns used for this separation?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique.[1][5][6] Commonly used stationary phases include C18 and C8 columns.[1][4][6] For instance, a μ-Bondapak C18 column (250 mm × 4.6 mm, 5 μm) and a YMC‐Pack Pro C18 column (150 × 4.6 mm × 3 μm) have been successfully employed.[1][3]

Q3: What mobile phases are typically recommended for the separation of budesonide and its impurities?

A3: The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent. Common combinations include:

  • Acetonitrile and monobasic potassium phosphate buffer (pH 3.2).[1][6]

  • Methanol and 0.1% formic acid in water.[5]

  • A mixture of formic acid, acetonitrile, and methanol.[7]

  • Ethanol, acetonitrile, and phosphate buffer (pH 3.4).[4] The pH of the aqueous phase is a critical parameter for achieving optimal separation.[3]

Q4: What are forced degradation studies and why are they important for budesonide analysis?

A4: Forced degradation studies, also known as stress testing, involve subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, and thermal stress to generate degradation products.[7][8] These studies are crucial for developing a stability-indicating analytical method, which is a method that can accurately measure the active ingredient in the presence of its degradation products, ensuring the safety and efficacy of the drug product.[5][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the chromatographic separation of budesonide and its impurities.

Issue 1: Poor Resolution Between Budesonide Epimers

  • Question: My chromatogram shows a single broad peak for budesonide, or the two epimer peaks are not baseline-resolved. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase Composition: Fine-tune the ratio of the organic solvent to the aqueous buffer. A slight change in the percentage of acetonitrile or methanol can significantly impact resolution.

    • Adjust pH: The pH of the mobile phase buffer is a critical factor. Experiment with pH values around 3.0-3.4, as this range has been shown to be effective.[3][4]

    • Change Stationary Phase: If optimizing the mobile phase is insufficient, consider a different C18 column from another manufacturer or a column with a different chemistry, such as a C8 or a phenyl column.

    • Temperature Control: Column temperature can influence selectivity. Investigate the effect of varying the column temperature (e.g., 30-50 °C).

    • Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.

Issue 2: Peak Tailing for Budesonide or Impurity Peaks

  • Question: I am observing significant peak tailing, which is affecting the accuracy of my results. What can I do to mitigate this?

  • Answer:

    • Check for Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample.

    • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of any silanol groups on the column packing that can interact with the analytes.

    • Use of Additives: Adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase can help to mask active silanol sites and reduce tailing.

    • Column Contamination: The column may be contaminated with strongly retained compounds. Flush the column with a strong solvent.

    • Column Degradation: If the column is old or has been used extensively, the stationary phase may be degraded. Replace the column.

Issue 3: Co-elution of an Impurity with the Main Budesonide Peak

  • Question: An impurity peak is co-eluting with one of the budesonide epimer peaks. How can I resolve them?

  • Answer:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often provide the necessary resolution for complex mixtures.

    • Modify Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol or using a combination) or the type of buffer can change the selectivity of the separation.

    • Change Column Chemistry: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide a different elution order and resolve the co-eluting peaks.

    • Detector Wavelength: Ensure you are using an appropriate detection wavelength (typically around 240-244 nm for budesonide) where the impurity might have a different response compared to budesonide, although this will not resolve the peaks chromatographically.[1][5][7]

Quantitative Data

Table 1: Example HPLC Method Parameters for Budesonide and Impurity Analysis

ParameterMethod 1Method 2Method 3
Column μ-Bondapak C18 (250 mm × 4.6 mm, 5 μm)[1]YMC‐Pack Pro C18 (150 × 4.6 mm × 3 μm)[3]Hypersil C18[4]
Mobile Phase Acetonitrile:Monobasic potassium phosphate (pH 3.2) (55:45, v/v)[1]Gradient with Sodium dihydrogen orthophosphate monohydrate, sodium 1‐decane sulfonate (pH 3.0) and Acetonitrile/Methanol[3]Ethanol:Acetonitrile:Phosphate buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[3]1.5 mL/min[4]
Detection UV at 244 nm[1]Not SpecifiedUV at 240 nm[4]
Injection Volume 50 µL[1]20 µL[3]Not Specified
Temperature Ambient[1]45°C[3]Not Specified

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is a general representation based on common practices for developing a stability-indicating method.

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh and dissolve budesonide reference standard in a suitable diluent (e.g., a mixture of the mobile phase) to prepare a stock solution.

    • Prepare working standard solutions by diluting the stock solution to the desired concentration range for linearity studies (e.g., 2-12 µg/mL).[5]

    • Prepare sample solutions from the drug product by extracting the active ingredient and diluting it to a concentration within the linear range of the method.

  • Chromatographic System and Conditions:

    • Utilize an HPLC system equipped with a UV detector.

    • Employ a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Set the mobile phase, flow rate, and detection wavelength as optimized (refer to Table 1 for examples).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the drug substance solution with an acid (e.g., 0.1 N HCl) and heat (e.g., at 50°C for 30 minutes). Neutralize the solution before injection.[8]

    • Base Hydrolysis: Treat the drug substance solution with a base (e.g., 0.1 N NaOH) and heat. Neutralize the solution before injection.

    • Oxidative Degradation: Treat the drug substance solution with an oxidizing agent (e.g., 30% H2O2) and heat.[8]

    • Thermal Degradation: Heat the drug substance solution (e.g., at 50°C for 30 minutes).[8]

    • Analyze the stressed samples using the developed HPLC method to ensure the degradation products are well-separated from the main budesonide peak.

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5][7]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its impurities and degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by recovery studies.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Visualizations

TroubleshootingWorkflow cluster_1 Poor Resolution Troubleshooting cluster_2 Peak Tailing Troubleshooting cluster_3 Co-elution Troubleshooting start Chromatographic Issue Identified issue1 Poor Resolution start->issue1 issue2 Peak Tailing start->issue2 issue3 Co-elution start->issue3 res_step1 Optimize Mobile Phase (Organic:Aqueous Ratio) issue1->res_step1 tail_step1 Check for Column Overload (Dilute Sample) issue2->tail_step1 coel_step1 Switch to Gradient Elution issue3->coel_step1 res_step2 Adjust Mobile Phase pH res_step1->res_step2 res_step3 Change Column Temperature res_step2->res_step3 res_step4 Lower Flow Rate res_step3->res_step4 res_step5 Try Different Column Chemistry res_step4->res_step5 tail_step2 Verify Mobile Phase pH tail_step1->tail_step2 tail_step3 Use Mobile Phase Additive (e.g., TEA) tail_step2->tail_step3 tail_step4 Flush Column with Strong Solvent tail_step3->tail_step4 tail_step5 Replace Column tail_step4->tail_step5 coel_step2 Modify Mobile Phase (Solvent/Buffer) coel_step1->coel_step2 coel_step3 Try Different Column Chemistry coel_step2->coel_step3 coel_step4 Resolution Achieved? coel_step3->coel_step4

Caption: A troubleshooting workflow for common chromatographic issues.

ExperimentalWorkflow prep Sample & Standard Preparation chrom Chromatographic Analysis (HPLC/UHPLC) prep->chrom forced_deg Forced Degradation Studies chrom->forced_deg validation Method Validation (ICH Guidelines) forced_deg->validation result Optimized & Validated Method validation->result

References

Technical Support Center: Analysis of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Budesonide Impurity C by High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a known related substance of Budesonide. Its chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione.[1][2] It is crucial to monitor and control this impurity to ensure the quality and safety of Budesonide drug products.

Q2: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?

Peak tailing is a common issue in the analysis of steroid compounds.[3] The primary cause is often secondary interactions between the analyte and the stationary phase.[3] For Budesonide and its impurities, which contain polar functional groups, interactions with residual silanol groups on the silica-based C18 column are a likely culprit.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor.[4][5] Lowering the pH (e.g., to around 3.2-3.4) can suppress the ionization of silanol groups, minimizing their interaction with the analyte and thus reducing tailing.[3][4][5]

  • Use a High-Quality, End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize the number of accessible silanol groups.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing. Try diluting the sample and re-injecting.

  • Ensure Proper Sample Dissolution: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Injecting in a solvent stronger than the mobile phase can cause peak shape issues.

Q3: I am observing a drift in the retention time for this compound. How can I troubleshoot this?

Retention time variability can compromise the accuracy and reproducibility of your analysis.[6] The causes can be broadly categorized as either related to the HPLC system or the mobile phase.

Troubleshooting Steps:

  • Check the Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time shifts.[7] Ensure accurate and consistent preparation of the mobile phase, including the buffer and organic solvent ratios. It is recommended to prepare fresh mobile phase daily.

  • Verify Flow Rate: Check that the pump is delivering a constant and accurate flow rate. A fluctuating flow rate will cause proportional changes in the retention times of all peaks.

  • Control Column Temperature: Temperature fluctuations can affect retention times.[6] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting a sequence of injections. Insufficient equilibration can lead to drifting retention times at the beginning of a run.

  • Check for Leaks: Inspect the system for any leaks, as this can lead to pressure fluctuations and consequently, variable flow rates.

Q4: The resolution between Budesonide and Impurity C is poor. What steps can I take to improve it?

Poor resolution can be due to a variety of factors related to the column, mobile phase, or overall method parameters.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition: Small adjustments to the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can significantly impact selectivity and resolution.

  • Check Column Performance: The column's performance degrades over time. A loss of theoretical plates can lead to broader peaks and poorer resolution. If the column is old or has been used extensively, consider replacing it.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

  • Ensure Correct pH: The pH of the mobile phase can affect the ionization state of the analytes and thus their interaction with the stationary phase, which can influence resolution.

Q5: I am seeing unexpected peaks (ghost peaks) in my chromatogram. What is their origin?

Ghost peaks can arise from several sources and can interfere with the quantification of your target analytes.

Troubleshooting Steps:

  • Run a Blank Injection: Inject a blank (your sample solvent) to see if the ghost peak is still present. If it is, the contamination may be in your mobile phase or the HPLC system.

  • Check for Carryover: If the ghost peak appears at the retention time of an analyte from a previous injection, it is likely due to sample carryover from the injector. Implement a needle wash step with a strong solvent between injections.

  • Mobile Phase Contamination: Ensure you are using high-purity (HPLC-grade) solvents and reagents for your mobile phase. Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, especially during gradient runs.

  • Late Elution: A peak from a previous injection may elute very late in the current chromatogram. Ensure your run time is long enough to elute all components of your sample.

Experimental Protocol

This protocol is a general guideline for the analysis of Budesonide and its Impurity C by RP-HPLC, based on common methodologies.[3][4][8][9] Method optimization may be required for your specific instrumentation and samples.

1. Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.2) in a ratio of approximately 45:55 (v/v)
Flow Rate 1.0 - 1.5 mL/min
Detection UV at 240 nm
Column Temperature 35 °C
Injection Volume 20 µL

2. Reagent and Sample Preparation:

  • Phosphate Buffer (pH 3.2): Prepare a solution of monobasic sodium phosphate in HPLC-grade water. Adjust the pH to 3.2 ± 0.1 with phosphoric acid.[9]

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Budesonide and this compound reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the linear range of the method.

Quantitative Data Summary

The following table provides illustrative data on how mobile phase pH can affect the retention time and peak asymmetry (tailing factor) of Budesonide and a polar impurity like Impurity C. Note: This data is for illustrative purposes to demonstrate a scientific principle and may not represent actual experimental results.

Mobile Phase pHAnalyteRetention Time (min)Tailing Factor (As)
4.5 Budesonide10.21.1
Impurity C8.51.8
3.5 Budesonide10.51.0
Impurity C8.91.3
3.2 Budesonide10.81.0
Impurity C9.21.1

As shown in the table, decreasing the mobile phase pH towards 3.2 can lead to a slight increase in retention time but a significant improvement in peak shape (a tailing factor closer to 1.0) for the polar impurity.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape, specifically peak tailing, during the analysis of this compound.

G cluster_0 Troubleshooting Workflow: Peak Tailing cluster_legend Legend cluster_nodes start Start: Peak Tailing Observed for Impurity C check_ph Is Mobile Phase pH between 3.2-3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.2-3.5 check_ph->adjust_ph No check_column Is the column old or performance deteriorating? check_ph->check_column Yes adjust_ph->check_column replace_column Replace with a new, end-capped C18 column check_column->replace_column Yes check_concentration Is the sample concentration too high? check_column->check_concentration No replace_column->check_concentration dilute_sample Dilute sample and reinject check_concentration->dilute_sample Yes check_solvent Is the sample solvent stronger than the mobile phase? check_concentration->check_solvent No dilute_sample->check_solvent change_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->change_solvent Yes further_investigation Further Investigation Needed (e.g., check for system contamination) check_solvent->further_investigation No end Problem Resolved change_solvent->end l1 Start/End l2 Check/Question l3 Action/Solution start_node check_node action_node

A step-by-step decision tree for troubleshooting peak tailing in this compound analysis.

References

strategies to minimize the formation of Budesonide impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on strategies to minimize the formation of Budesonide Impurity C during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity formed during the synthesis of Budesonide.[1][2] Its chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione. It is a structural isomer of Budesonide where the five-membered cyclopentane D-ring has been expanded to a six-membered ring.

Q2: How is this compound formed?

A2: this compound is formed through an acid-catalyzed rearrangement of the 16α-hydroxyprednisolone starting material or a reaction intermediate during the acetalization reaction with butyraldehyde. This type of ring expansion in steroids is characteristic of a Wagner-Meerwein rearrangement, which involves a carbocation intermediate.[3][4] The acidic conditions required for the synthesis of Budesonide can promote this side reaction.

Q3: Why is it important to control the level of this compound?

A3: Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory agencies have strict limits on the levels of impurities. The presence of Impurity C can affect the purity profile of Budesonide and may have different pharmacological or toxicological properties.

Q4: What analytical methods are suitable for detecting and quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for separating, detecting, and quantifying this compound from Budesonide and other related substances.[2][5] The United States Pharmacopeia (USP) provides a monograph for Budesonide that includes an HPLC method for organic impurities.[5]

Troubleshooting Guide: Minimizing this compound Formation

This guide addresses specific issues that may lead to elevated levels of this compound and provides systematic solutions.

Problem Potential Cause Recommended Action
High levels of Impurity C in the crude reaction mixture. Excessively high reaction temperature. The acid-catalyzed rearrangement leading to Impurity C is temperature-dependent. Maintain a strict reaction temperature range of 0-10°C .[6][7] Exceeding this range can significantly increase the rate of the rearrangement side reaction.
Inappropriate choice or concentration of acid catalyst. The type and concentration of the acid catalyst can influence the stability of the carbocation intermediate. Weaker acids or lower concentrations may reduce the propensity for rearrangement. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, hydrobromic acid) and optimizing their concentration.
Prolonged reaction time. Extended exposure to acidic conditions can increase the formation of Impurity C. Monitor the reaction progress closely using in-process HPLC analysis and quench the reaction as soon as the formation of Budesonide is complete to minimize the time the product is exposed to the acidic environment.
Suboptimal solvent system. The polarity and coordinating ability of the solvent can affect the stability of the carbocation intermediate. While dioxane and acetonitrile are common, the choice of solvent can be critical. Ensure the solvent is of high purity and free from water, as water content can alter the reaction medium's properties.
Difficulty in removing Impurity C during purification. Similar polarity of Budesonide and Impurity C. Due to their structural similarity, separating Budesonide and Impurity C by crystallization can be challenging. Optimize the crystallization solvent system to maximize the solubility difference between the two compounds. A multi-step crystallization process may be necessary.
Co-crystallization of Impurity C with Budesonide. If co-crystallization is suspected, consider using a different solvent or a solvent mixture for recrystallization. Anti-solvent crystallization can sometimes improve purification efficiency.

Experimental Protocol: Synthesis of Budesonide with Minimized Impurity C

This protocol outlines a laboratory-scale procedure for the synthesis of Budesonide, incorporating strategies to minimize the formation of Impurity C.

Materials:

  • 16α-Hydroxyprednisolone

  • Butyraldehyde

  • Hydrobromic acid (48% aqueous solution)

  • Methanol

  • Deionized water

  • Nitrogen gas

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Chiller/heater circulator

  • Addition funnel

  • Filtration apparatus (Büchner funnel and flask)

  • Vacuum oven

  • HPLC system for in-process monitoring

Procedure:

  • Reaction Setup:

    • Set up the jacketed glass reactor under a nitrogen atmosphere.

    • Cool the reactor to 0-5°C using the chiller/heater circulator.

  • Reaction:

    • Charge the reactor with a solution of 16α-hydroxyprednisolone in 7 volumes of 47% hydrobromic acid.

    • Slowly add 2.5 molar equivalents of butyraldehyde to the stirred solution over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

    • Stir the reaction mixture at 0-5°C.

  • In-Process Monitoring:

    • After 2-3 hours, take an aliquot of the reaction mixture, quench it with an excess of cold water, and extract it with a suitable organic solvent (e.g., dichloromethane).

    • Analyze the organic extract by HPLC to determine the ratio of Budesonide to remaining starting material and the level of Impurity C.

    • Continue to monitor the reaction every hour.

  • Reaction Quench:

    • Once the reaction is deemed complete by HPLC analysis (typically when the starting material is consumed), quench the reaction by slowly adding the reaction mixture to a larger volume of cold (0-5°C) deionized water with vigorous stirring.

  • Isolation of Crude Product:

    • The crude Budesonide will precipitate out of the aqueous solution.

    • Filter the precipitate using a Büchner funnel and wash the filter cake with cold deionized water until the filtrate is neutral.

  • Purification:

    • Dissolve the crude Budesonide in a minimal amount of hot methanol.

    • Cool the solution slowly to 0-5°C to induce crystallization.

    • Hold the slurry at this temperature for at least 2 hours to ensure complete crystallization.

    • Filter the purified Budesonide and wash the crystals with a small amount of cold methanol.

    • Dry the purified product in a vacuum oven at a temperature not exceeding 45°C.

Quantitative Data Summary:

The following table summarizes key reaction parameters and their target ranges for minimizing Impurity C formation.

ParameterRecommended RangeRationale
Temperature 0 - 10°CLower temperatures disfavor the Wagner-Meerwein rearrangement.[6][7]
Butyraldehyde (molar eq.) 2.5An excess is required to drive the reaction to completion, but a large excess should be avoided.
Reaction Time Monitor by HPLC (typically 3-6 hours)Minimizes exposure to acidic conditions after product formation.
Acid Catalyst Hydrobromic Acid (47%)A common and effective catalyst for this transformation.
Solvent Aqueous Hydrobromic AcidActs as both solvent and catalyst.

Visualizations

Budesonide_Synthesis_Pathway cluster_reaction Budesonide Synthesis 16α-Hydroxyprednisolone 16α-Hydroxyprednisolone Reaction_Intermediate Reaction_Intermediate 16α-Hydroxyprednisolone->Reaction_Intermediate Acetalization Butyraldehyde Butyraldehyde Butyraldehyde->Reaction_Intermediate Acid_Catalyst Acid Catalyst (e.g., HBr) Acid_Catalyst->Reaction_Intermediate Budesonide Budesonide (Desired Product) Impurity_C This compound (D-Homo Isomer) Reaction_Intermediate->Budesonide Main Pathway Reaction_Intermediate->Impurity_C Side Reaction (Wagner-Meerwein Rearrangement)

Caption: Budesonide synthesis pathway showing the formation of the desired product and Impurity C.

Troubleshooting_Workflow Start High Impurity C Detected Check_Temp Verify Reaction Temperature (0-10°C?) Start->Check_Temp Adjust_Temp Action: Lower and strictly control temperature Check_Temp->Adjust_Temp No Check_Time Review Reaction Time (Was it prolonged?) Check_Temp->Check_Time Yes Adjust_Temp->Check_Time Adjust_Time Action: Implement in-process monitoring and quench promptly Check_Time->Adjust_Time Yes Check_Catalyst Evaluate Acid Catalyst (Concentration/Type) Check_Time->Check_Catalyst No Adjust_Time->Check_Catalyst Adjust_Catalyst Action: Screen alternative catalysts or lower concentration Check_Catalyst->Adjust_Catalyst Yes End Impurity C Minimized Check_Catalyst->End No Adjust_Catalyst->End

Caption: Troubleshooting workflow for minimizing this compound.

References

Technical Support Center: Optimizing Budesonide Impurity C Peak Shape in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for chromatographic analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the peak shape of Budesonide impurity C during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape a concern?

This compound is a known related substance of the corticosteroid Budesonide. Its chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione. A poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification, making it difficult to meet regulatory requirements for impurity profiling.

Q2: What are the common causes of poor peak shape for this compound?

Poor peak shape in reverse-phase chromatography can stem from several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the analyte, leading to peak tailing.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is close to the analyte's pKa, it can result in poor peak shape.

  • Inappropriate Column Chemistry: The choice of stationary phase is critical. A column that is not well-suited for the analysis of steroids or polar compounds can lead to peak asymmetry.

  • Mobile Phase Composition: The type and concentration of the organic modifier and any additives can significantly impact peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

Q3: How can I predict the pKa of this compound to optimize the mobile phase pH?

  • ACD/pKa DB: A commercial software that predicts pKa values based on a large database of experimental data.

  • Epik (Schrödinger): This software uses machine learning models to predict pKa values for drug-like molecules.

  • MoKa (Molecular Discovery): Utilizes a GRID molecular interaction fields-based algorithm for pKa computation.

Based on the structure of Budesonide and its impurities, which lack strongly acidic or basic functional groups, this compound is expected to be a neutral compound with no ionizable groups in the typical HPLC pH range of 2-8.

Troubleshooting Guide

This guide provides a systematic approach to improving the peak shape of this compound.

Issue: Peak Tailing

Peak tailing is the most common peak shape problem encountered.

dot

Caption: A systematic workflow for troubleshooting peak tailing.

Possible Causes & Solutions:

Cause Solution
Secondary Silanol Interactions 1. Use a modern, high-purity, end-capped C18 or C8 column. These columns have fewer accessible silanol groups. 2. Lower the mobile phase pH to 2.5-3.5. This will protonate the silanol groups and reduce their interaction with the analyte. 3. Add a mobile phase modifier. A small amount of an acidic additive like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) can further suppress silanol activity.
Inappropriate Mobile Phase pH Although this compound is likely neutral, subtle interactions can still be influenced by pH. Experiment with a pH range of 3.0 to 7.0 to find the optimal condition for peak symmetry.
Mobile Phase Composition 1. Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks for polar compounds. 2. Buffer Selection: If using a buffer, ensure it is appropriate for the desired pH range and compatible with your detection method (e.g., use volatile buffers like ammonium formate or acetate for LC-MS). 3. Buffer Concentration: A buffer concentration between 10-50 mM is generally recommended to provide sufficient buffering capacity without causing precipitation issues.
Column Contamination or Degradation 1. Flush the column with a strong solvent. 2. Replace the column if flushing does not improve the peak shape. 3. Use a guard column to protect the analytical column from contaminants.
System Issues 1. Check for dead volume in tubing and connections. 2. Ensure proper injector maintenance to avoid sample carryover.
Issue: Peak Fronting

Possible Causes & Solutions:

Cause Solution
Column Overload 1. Reduce the injection volume. 2. Dilute the sample.
Sample Solvent Effects The sample solvent should be weaker than or of similar strength to the initial mobile phase. If a strong solvent is used for sample dissolution, inject a smaller volume.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of this compound.

Objective: To evaluate the effect of mobile phase pH on the peak shape of this compound.

Materials:

  • HPLC or UHPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (HPLC grade)

Procedure:

  • Prepare Mobile Phase A (Aqueous) at different pH values:

    • pH 3.0: 0.1% Formic acid in water

    • pH 4.5: 10 mM Ammonium acetate in water, pH adjusted with acetic acid

    • pH 6.8: 10 mM Ammonium formate in water, pH adjusted with formic acid

  • Prepare Mobile Phase B: Acetonitrile

  • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set up the HPLC method:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: 246 nm

    • Injection volume: 5 µL

    • Gradient: A suitable gradient to elute the impurity (e.g., 30-70% B over 15 minutes).

  • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

  • Inject the standard solution and record the chromatogram for each mobile phase pH.

  • Analyze the results: Compare the peak shape (asymmetry factor) for this compound at each pH.

Data Presentation:

Mobile Phase pHPeak Asymmetry FactorObservations
3.0
4.5
6.8
Protocol 2: Column Chemistry and Organic Modifier Evaluation

Objective: To assess the impact of different column chemistries and organic modifiers on the peak shape of this compound.

Procedure:

  • Select a range of columns with different stationary phases (e.g., a standard C18, a polar-endcapped C18, and a phenyl-hexyl column).

  • For each column, perform the analysis using both acetonitrile and methanol as the organic modifier (Mobile Phase B).

  • Use the optimal mobile phase pH determined in Protocol 1.

  • Compare the peak asymmetry for this compound across all conditions.

Data Presentation:

Column ChemistryOrganic ModifierPeak Asymmetry Factor
Standard C18Acetonitrile
Standard C18Methanol
Polar-endcapped C18Acetonitrile
Polar-endcapped C18Methanol
Phenyl-hexylAcetonitrile
Phenyl-hexylMethanol

Visualizations

dot

Logical_Relationship cluster_factors Key Chromatographic Factors MobilePhase Mobile Phase (pH, Organic Modifier, Additives) PeakShape Improved Peak Shape (Symmetry & Efficiency) MobilePhase->PeakShape Column Stationary Phase (Chemistry, End-capping) Column->PeakShape System HPLC System (Dead Volume, Connections) System->PeakShape

Caption: Key factors influencing chromatographic peak shape.

dot

Experimental_Workflow Start Poor Peak Shape for this compound Step1 Step 1: System Suitability Check (Standard Injection) Start->Step1 Step2 Step 2: Mobile Phase Optimization (pH, Organic Modifier, Additives) Step1->Step2 Step3 Step 3: Column Evaluation (Different Chemistries) Step2->Step3 Step4 Step 4: Method Refinement (Gradient, Flow Rate, Temperature) Step3->Step4 End Optimized Method with Symmetrical Peak Shape Step4->End

Caption: A stepwise workflow for method development to improve peak shape.

Technical Support Center: Bioanalysis of Budesonide and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the bioanalysis of Budesonide and its related impurities, such as Budesonide Impurity C.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Inconsistent Retention Time for this compound

Possible Causes and Solutions:

  • Suboptimal Chromatographic Conditions: The separation of the impurity from Budesonide and endogenous matrix components may be insufficient.

    • Solution: Optimize the LC method. Experiment with different mobile phase compositions, gradient profiles, and analytical columns (e.g., C18, C8). A slower gradient or a column with a different selectivity may improve resolution.

  • Matrix Overload: High concentrations of matrix components can interfere with the chromatography.

    • Solution: Enhance the sample cleanup procedure. If using protein precipitation (PPT), consider a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences.[1]

  • Analyte Instability: The impurity may be degrading in the sample or on the analytical column.

    • Solution: Investigate the stability of this compound under different storage and analytical conditions. Ensure the mobile phase pH is appropriate for the analyte's stability.

Issue 2: High Variability and Poor Reproducibility in Quantitative Results

Possible Causes and Solutions:

  • Significant Matrix Effects: Ion suppression or enhancement is a common cause of variability in LC-MS/MS bioanalysis.[2][3][4]

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[5] If a specific SIL-IS for the impurity is unavailable, a deuterated analog of Budesonide (e.g., Budesonide-d8) can be a suitable alternative, provided it co-elutes and experiences similar ionization effects.[6][7]

    • Solution 2: Improve Sample Preparation: As detailed in Issue 1, refining the sample cleanup can significantly reduce matrix effects. Phospholipid removal strategies are particularly important for plasma and serum samples.[7]

    • Solution 3: Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[3][5]

  • Inconsistent Sample Preparation: Variability in the extraction process will lead to inconsistent results.

    • Solution: Ensure the sample preparation protocol is well-defined and consistently executed. Automating the sample preparation process can improve reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of Budesonide and its impurities?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, urine).[8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[2] For Budesonide and its impurities, which are often present at low concentrations, matrix effects can significantly compromise the sensitivity and reliability of the assay.[6][9]

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A post-extraction spike experiment is a standard method to quantify matrix effects. This involves comparing the analyte's response in a pure solution to its response when spiked into an extracted blank matrix from multiple sources. A significant difference in the signal indicates the presence of matrix effects.[10] Post-column infusion is another technique to qualitatively identify regions of ion suppression or enhancement in the chromatogram.[11]

Q3: What is the best sample preparation technique to minimize matrix effects for Budesonide and its impurities?

A3: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing all interfering matrix components, especially phospholipids.[1] Solid-phase extraction (SPE) is generally the most effective method for cleaning up complex biological samples and reducing matrix effects in the analysis of Budesonide.[9][12] Liquid-liquid extraction (LLE) can also be a highly effective alternative.[13] The choice of method will depend on the specific characteristics of the analyte and the sample matrix.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary?

A4: For regulated bioanalysis, a SIL-IS is considered the gold standard and is highly recommended to compensate for matrix effects and improve data quality.[5] Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[8] If a specific SIL-IS for an impurity is not available, a structurally similar analog or a deuterated version of the parent drug can be used, but its effectiveness in compensating for matrix effects must be thoroughly validated.

Q5: My calibration curve is non-linear. Could this be due to matrix effects?

A5: Yes, non-linearity in the calibration curve can be a symptom of matrix effects, especially if the degree of ion suppression or enhancement changes with analyte concentration. Other potential causes include detector saturation at high concentrations or issues with the internal standard. It is important to investigate and address the root cause to ensure accurate quantification.

Quantitative Data Summary

The following tables present illustrative data for a typical bioanalytical method validation for Budesonide, which can serve as a benchmark when developing a method for its impurities.

Table 1: Recovery and Matrix Effect Data for Budesonide

AnalyteConcentration (ng/mL)Recovery (%)Matrix FactorIS Normalized Matrix Factor
Budesonide1.0 (LQC)88.50.920.99
50.0 (MQC)91.20.900.98
400.0 (HQC)89.80.941.01
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Table 2: Process Efficiency of Different Sample Preparation Methods for Budesonide

Sample Preparation MethodLow QC (1 ng/mL)Medium QC (50 ng/mL)High QC (400 ng/mL)
Protein Precipitation (PPT)65%68%71%
Liquid-Liquid Extraction (LLE)82%85%84%
Solid-Phase Extraction (SPE)90%92%91%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Budesonide and Impurity C from Human Plasma
  • Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (e.g., Budesonide-d8 in methanol). Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex for another 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for the Analysis of Budesonide and Impurity C
  • LC System: UPLC system

  • Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Budesonide: Q1/Q3 (To be optimized based on the specific instrument)

    • This compound: Q1/Q3 (To be determined by infusing a standard of the impurity)

    • Budesonide-d8: Q1/Q3 (To be optimized)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample is_spike Spike Internal Standard (e.g., Budesonide-d8) plasma->is_spike ppt Protein Precipitation / LLE / SPE is_spike->ppt evap Evaporation ppt->evap reconst Reconstitution evap->reconst injection UPLC Injection reconst->injection separation Chromatographic Separation injection->separation ionization ESI Source separation->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Budesonide & Impurity C calibration->quantification

Caption: Experimental workflow for the bioanalysis of Budesonide and its impurities.

troubleshooting_workflow cluster_matrix_effects Investigate Matrix Effects cluster_is_issue Troubleshoot Internal Standard start Inconsistent or Inaccurate Results check_is Check Internal Standard Response start->check_is is_ok IS Response Stable? check_is->is_ok post_spike Perform Post-Extraction Spike Experiment is_ok->post_spike Yes check_is_conc Verify IS Concentration is_ok->check_is_conc No matrix_effect_present Matrix Effect > 15%? post_spike->matrix_effect_present improve_cleanup Improve Sample Cleanup (SPE/LLE) matrix_effect_present->improve_cleanup Yes end_success Re-validate Method matrix_effect_present->end_success No change_chrom Optimize Chromatography improve_cleanup->change_chrom change_chrom->end_success check_is_stability Check IS Stability check_is_conc->check_is_stability use_sil_is Use Stable Isotope-Labeled IS check_is_stability->use_sil_is use_sil_is->end_success

Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.

References

Technical Support Center: Characterization of Budesonide Photodegradation Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of budesonide photodegradation impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Problem Possible Cause Suggested Solution
An unknown peak is observed in the chromatogram of a budesonide sample exposed to light. The unknown peak is likely a photodegradation impurity.The primary photodegradation product of budesonide is an isomer called Lumibudesonide.[1][2][3] To confirm its identity, utilize LC-MS/MS to check for a molecular ion (m/z 431) that is identical to budesonide, and compare its fragmentation pattern and UV spectrum.[2][3] The UV spectrum of Lumibudesonide shows a shift in maximum absorbance compared to budesonide.[3] For definitive structural confirmation, isolation of the impurity followed by NMR spectroscopy is recommended.[1][2][4]
Difficulty in generating a sufficient amount of the photodegradation impurity for characterization. The conditions of the forced degradation study (e.g., light intensity, exposure time, solvent) may not be optimal.To generate the "Lumibudesonide" impurity, a solution of budesonide in a solvent like acetonitrile can be irradiated with a UV lamp at 254 nm.[3][4] One study successfully generated the impurity by dissolving 0.1 g of budesonide in 2 mL of acetonitrile and irradiating it for 8 hours.[4]
Co-elution of the impurity with the parent budesonide peak in HPLC. The chromatographic method is not optimized for the separation of these closely related compounds.A reversed-phase HPLC method with a C18 column is often effective. One validated method uses a Hypersil BDS C18 column (4.6 mm × 100 mm, 3 µm) with a gradient elution of water and acetonitrile.[4]
Poor UV absorbance of the impurity peak. The concentration of the impurity is very low, or the impurity lacks a strong chromophore.While Lumibudesonide does have a UV absorbance that differs from budesonide, mass spectrometry (MS) is a more sensitive and specific detection method for impurity profiling, especially at low levels.[2][3]
Inconsistent results in photostability studies. The experimental setup for photostability testing is not standardized.Follow ICH Q1B guidelines for photostability testing, which recommend a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary photodegradation impurity of budesonide?

A1: The main photodegradation product of budesonide is a rearranged isomer known as "Lumibudesonide".[1][2][3] This impurity has the same molecular weight as budesonide but a different chemical structure, formed through a photoisomerization process.[3][4]

Q2: How can I identify budesonide photodegradation impurities?

A2: A combination of analytical techniques is recommended for the identification of budesonide photodegradation impurities. High-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector can be used for initial detection and to observe differences in the UV spectra between budesonide and its impurities.[2][3] Liquid chromatography-mass spectrometry (LC-MS/MS) is crucial for determining the molecular weight and fragmentation pattern of the impurities, which aids in their preliminary identification.[1][2][4] For unambiguous structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[1][2][4]

Q3: What are the typical conditions for a forced photodegradation study of budesonide?

A3: Forced degradation studies for budesonide typically involve exposing a solution of the drug to a UV light source.[3][4] A common approach is to dissolve budesonide in an organic solvent, such as acetonitrile, and irradiate the solution with a UV lamp at a wavelength of 254 nm for several hours.[3][4] It is also important to conduct these studies in chemically inert and transparent containers.[5]

Q4: Are there other degradation pathways for budesonide besides photodegradation?

A4: Yes, budesonide can degrade under other conditions such as acidic and basic hydrolysis, oxidation, and heat.[6][7] Forced degradation studies should ideally include these conditions to create a comprehensive impurity profile.[6] For instance, thermal degradation studies have identified impurities such as budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.

Q5: Where can I find official guidelines for photostability testing?

A5: The International Council for Harmonisation (ICH) provides guidelines for photostability testing. Specifically, the ICH Q1B guideline, "Photostability Testing of New Drug Substances and Products," outlines the recommended procedures for assessing the light sensitivity of pharmaceuticals.[5]

Experimental Protocols

HPLC Method for the Separation of Budesonide and its Photodegradation Impurity

This method is based on a published study and is suitable for the separation and quantification of budesonide and its photodegradation product, Lumibudesonide.[4]

Parameter Condition
Instrumentation Agilent 1200 series HPLC with PDA detector
Column Hypersil BDS C18, 4.6 mm × 100 mm, 3 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0 min (22% B), 6 min (22% B), 15 min (30% B), 40 min (30% B), 50 min (40% B), 67 min (40% B), 68 min (22% B), 80 min (22% B)
Flow Rate 1.0 mL/min
Injection Volume 100 µL
Column Temperature Ambient
Detection Wavelength 254 nm
LC-MS/MS Method for the Identification of Budesonide Photodegradation Impurity

This method provides mass spectrometric data for the identification of the photodegradation impurity.[4]

Parameter Condition
Instrumentation Waters Xevo QTof mass spectrometer interfaced to a Waters Acquity UPLC with a UV detector
Ionization Mode Electrospray Ionization (ESI), Positive
LC Flow to MS The LC flow is split approximately 60:40 after the UV detector, with about 400 µL/min directed to the MS detector.
Scan Rate 1 scan/s
Inter-scan Time 0.1 s
Protocol for Forced Photodegradation of Budesonide

This protocol describes a method to generate the photodegradation impurity of budesonide for further characterization.[4]

  • Prepare a concentrated solution of budesonide by dissolving 0.1 g of the active pharmaceutical ingredient in 2 mL of acetonitrile.

  • Place the solution in a chemically inert and transparent container.

  • Irradiate the solution under a UV lamp at a wavelength of 254 nm.

  • Continue the irradiation for 8 hours.

  • After irradiation, analyze the sample using the HPLC and LC-MS/MS methods described above to identify and quantify the resulting photodegradation impurity.

Visualizations

Budesonide_Photodegradation_Workflow cluster_preparation Sample Preparation & Exposure cluster_analysis Analytical Characterization Budesonide Budesonide Solution (in Acetonitrile) UV_Exposure UV Irradiation (254 nm, 8 hours) Budesonide->UV_Exposure Degraded_Sample Photodegraded Sample UV_Exposure->Degraded_Sample HPLC_PDA HPLC-PDA Analysis Degraded_Sample->HPLC_PDA LC_MSMS LC-MS/MS Analysis HPLC_PDA->LC_MSMS Preliminary ID Isolation Impurity Isolation (Preparative HPLC) LC_MSMS->Isolation Target for Isolation NMR NMR Spectroscopy Isolation->NMR Identification Structure Elucidation (Lumibudesonide) NMR->Identification Budesonide_Degradation_Pathway Budesonide Budesonide UV_Light UV Light (Photolysis) Budesonide->UV_Light Lumibudesonide Lumibudesonide (Rearranged Isomer) UV_Light->Lumibudesonide

References

Technical Support Center: Optimizing Budesonide Impurity C Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Budesonide and managing the formation of Budesonide Impurity C. Our goal is to help you improve the yield and purity of your target compounds through detailed experimental protocols, data-driven insights, and clear visual aids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to control its formation?

A1: this compound is a process-related impurity that can form during the synthesis of Budesonide.[1] Its chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione.[2][3] Controlling the levels of this and other impurities is critical to ensure the safety and efficacy of the final drug product, as required by regulatory agencies.

Q2: What is the primary reaction for Budesonide synthesis where Impurity C might be formed?

A2: The most common synthesis of Budesonide involves the reaction of 16α-hydroxyprednisolone with butyraldehyde in the presence of an acid catalyst.[4][5][6] This reaction forms the desired acetal, but side reactions can lead to the formation of impurities, including Impurity C.

Q3: What is a potential mechanism for the formation of this compound?

A3: this compound is a D-homoannulated steroid, meaning the D-ring of the steroid core has expanded. This type of rearrangement, known as a D-homoannulation, can occur in steroids under acidic conditions.[7] It is a plausible mechanism for the formation of Impurity C as a byproduct during the acid-catalyzed synthesis of Budesonide.

Q4: How can I obtain a reference standard for this compound?

A4: A synthesis method for a budesonide impurity, likely Impurity C, has been reported starting from Budesonide itself. This involves a two-step process of reacting Budesonide with butyryl chloride or butyric anhydride, followed by oxidation with a reagent like Dess-Martin periodinane.[8][9]

Troubleshooting Guides

Issue 1: Low Yield of Budesonide and High Levels of Impurity C

This section addresses potential causes and solutions for low yields of the desired Budesonide product accompanied by a significant presence of Impurity C.

Potential Cause Recommended Action Expected Outcome
Excessive Acid Catalyst Concentration Reduce the concentration of the acid catalyst (e.g., perchloric acid, p-toluenesulfonic acid).Minimize acid-catalyzed side reactions, including the D-homoannulation that forms Impurity C.
Prolonged Reaction Time Monitor the reaction closely using HPLC and quench the reaction as soon as the starting material is consumed.Reduce the exposure of the product to acidic conditions, thereby limiting the formation of acid-catalyzed impurities.
High Reaction Temperature Conduct the reaction at a lower temperature. For example, some procedures specify temperatures around 0°C.[10]Decrease the rate of side reactions, which are often more sensitive to temperature increases than the main reaction.
Inappropriate Solvent Ensure the use of a suitable solvent that promotes the desired reaction. Dioxane and acetonitrile are commonly used.[4][6]A well-chosen solvent can improve the solubility of reactants and favor the kinetics of the desired acetal formation over side reactions.
Issue 2: Difficulty in Purifying Budesonide from Impurity C

This guide provides strategies for separating Budesonide from Impurity C when it is present in the crude product.

Challenge Recommended Purification Technique Key Considerations
Similar Polarity of Budesonide and Impurity C Preparative High-Performance Liquid Chromatography (HPLC) Use a C18 stationary phase with a mobile phase of acetonitrile and water.[2][11] This technique offers high resolving power for separating structurally similar compounds.
Presence of Multiple Impurities Recrystallization Select a solvent system in which Budesonide has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain in solution. Methanol is often a good choice for Budesonide.[5] Multiple recrystallizations may be necessary.
Need for High Purity Reference Standard Column Chromatography For obtaining a highly pure standard of Impurity C from a synthesis mixture, normal-phase column chromatography on silica gel with a gradient elution of petroleum ether and ethyl acetate can be effective.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound (for reference standard)

This protocol is adapted from a patented method for synthesizing a budesonide impurity, likely Impurity C, from Budesonide.[8][9]

Step 1: Synthesis of Intermediate USP-Z1-IM1

  • Dissolve 8.6 g of Budesonide in 80 mL of 1,4-dioxane in a three-necked flask.

  • Cool the solution to 0-10°C.

  • Add 6.06 g of triethylamine (as an acid-binding agent) followed by 5.32 g of butyryl chloride, keeping the temperature below 20°C.

  • Maintain the reaction for 1-2 hours.

  • Quench the reaction by adding the mixture to 100 mL of water.

  • Extract the aqueous phase twice with 100 mL of dichloromethane.

  • Combine the organic phases, wash sequentially with 50 mL of saturated sodium chloride solution and 50 mL of water.

  • Evaporate the organic solvent under reduced pressure to obtain a foam.

  • Dissolve the foam in 50 mL of dichloromethane and add petroleum ether at room temperature until the solution becomes turbid.

  • Allow the product to crystallize for 2 hours at room temperature, then filter and dry to obtain the intermediate.

Step 2: Synthesis of this compound

  • Dissolve 5.4 g of the intermediate from Step 1 in 50 mL of dichloromethane.

  • Control the temperature at 0-20°C and add 5.49 g of Dess-Martin periodinane in batches.

  • Allow the reaction to proceed for 1-2 hours after the addition is complete.

  • Quench the reaction by adding the mixture to 50 mL of saturated sodium bicarbonate solution.

  • Extract with 100 mL of dichloromethane and collect the lower organic phase.

  • Evaporate the organic solvent under reduced pressure.

  • Purify the residue by normal-phase silica gel column chromatography using a gradient of petroleum ether and ethyl acetate as the eluent to obtain the final product.

Protocol 2: Analytical HPLC for Purity Assessment

This method is a general guideline for the analysis of Budesonide and its impurities.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a pH modifier like phosphoric acid to pH 3.2).[12]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 244 nm.[12]

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

Data Presentation

Table 1: Summary of Synthesis Parameters for this compound from Budesonide

ParameterStep 1 (Intermediate)Step 2 (Final Product)Reference
Starting Material BudesonideIntermediate USP-Z1-IM1[8]
Key Reagents Butyryl chloride, TriethylamineDess-Martin periodinane[8]
Solvent 1,4-Dioxane, DichloromethaneDichloromethane[8]
Reaction Temperature 0-20°C0-20°C[8]
Reaction Time 1-2 hours1-2 hours[8]
Yield 54%36%[8]
Purity 90%99.8%[8]

Visualizations

Logical Troubleshooting Workflow for High Impurity C Formation

Troubleshooting_Impurity_C start High Impurity C Detected in Budesonide Synthesis check_acid Review Acid Catalyst Concentration and Type start->check_acid check_temp Evaluate Reaction Temperature Profile start->check_temp check_time Analyze Reaction Time start->check_time action_acid Reduce Catalyst Concentration or Switch to a Milder Acid check_acid->action_acid If excessive action_temp Lower Reaction Temperature (e.g., to 0-5°C) check_temp->action_temp If too high action_time Implement In-Process Controls (IPC) via HPLC to Stop at Optimal Time check_time->action_time If prolonged outcome Reduced Impurity C Formation, Improved Budesonide Purity action_acid->outcome action_temp->outcome action_time->outcome

Caption: Troubleshooting workflow for minimizing this compound.

Experimental Workflow for this compound Synthesis

Synthesis_Workflow start Start: Budesonide step1 Step 1: Acylation - Butyryl Chloride - Triethylamine - 1,4-Dioxane (0-20°C) start->step1 intermediate Intermediate (USP-Z1-IM1) step1->intermediate step2 Step 2: Oxidation - Dess-Martin Periodinane - Dichloromethane (0-20°C) intermediate->step2 crude_product Crude Impurity C step2->crude_product purification Purification (Silica Gel Column Chromatography) crude_product->purification final_product Pure Budesonide Impurity C purification->final_product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Budesonide Impurity C Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Budesonide Impurity C reference standards. This resource is intended for researchers, scientists, and drug development professionals.

FAQs and Troubleshooting Guide

This section addresses common questions and potential issues encountered during the handling and analysis of this compound reference standards.

1. General Information

Q1: What is this compound?

A1: this compound, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is recognized as a process impurity of Budesonide.[1][2] This means it is typically formed during the manufacturing process of the Budesonide active pharmaceutical ingredient (API) rather than being a degradation product.[1][3][4]

2. Storage and Handling

Q2: How should I store my this compound reference standard?

A2: Proper storage is crucial to maintain the integrity of the reference standard. Based on information for Budesonide and its related compounds, the following conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, -20°C is recommended. Always follow the specific storage conditions provided by the manufacturer on the certificate of analysis (CoA).

  • Light: Protect from light by storing in a light-resistant container.[5][6]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5]

Q3: Can I dissolve the reference standard in any solvent?

A3: Budesonide and its impurities are soluble in solvents like acetonitrile and chloroform.[5] For analytical purposes, a common diluent is a mixture of acetonitrile and water.[7] It is essential to use high-purity solvents and to prepare solutions fresh whenever possible. Protect solutions containing Budesonide and its impurities from light.[5]

3. Stability and Degradation

Q4: Is this compound known to be unstable?

A4: While specific public data on the stability of this compound is limited, the parent compound, Budesonide, is susceptible to degradation under certain conditions. Factors that can affect the stability of Budesonide, and potentially Impurity C, include:

  • Temperature: Elevated temperatures can accelerate degradation.[8]

  • Light: Exposure to light, particularly UV irradiation, can lead to photodegradation.[9][10]

  • pH: Budesonide stability is pH-dependent, with increased stability at lower pH values.[11]

  • Oxidation: Budesonide can undergo oxidative degradation.[3]

It is reasonable to assume that this compound may be sensitive to similar stress conditions.

Q5: I see unexpected peaks in my chromatogram when using the this compound reference standard. What should I do?

A5: Unexpected peaks could be due to several factors, including degradation of the reference standard, contamination, or issues with the analytical method. Follow these troubleshooting steps:

  • Verify System Suitability: Ensure your analytical system meets the required performance criteria (e.g., resolution, tailing factor, signal-to-noise ratio).[7]

  • Check Solvent and Sample Preparation: Prepare fresh solutions using high-purity solvents. Ensure the reference standard is fully dissolved.

  • Review Storage Conditions: Confirm that the reference standard has been stored according to the manufacturer's recommendations.

  • Perform a Forced Degradation Study (if necessary): To investigate potential degradation pathways, you can subject a solution of the reference standard to stress conditions (e.g., heat, light, acid, base, oxidation) and analyze the resulting samples. This can help in identifying if the unexpected peaks are degradation products.

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Storage Conditions for Budesonide and Related Reference Standards

CompoundShort-Term StorageLong-Term StorageLight ProtectionContainer
Budesonide USP RS2-8°CControlled Room Temp.[5]Required[5][6]Tight, light-resistant[5]
Budesonide EP Impurity C--20°CNot specified, but recommendedTightly sealed

Table 2: Typical HPLC Method Parameters for Budesonide and Impurities Analysis

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 3 µm)[7]
Mobile Phase A: 0.5 mL Glacial Acetic Acid in 1 L water, pH 3.9 with KOHB: Acetonitrile[7]
Gradient Time-based gradient of %B[7]
Flow Rate 1.5 mL/min[7]
Temperature 50°C[7]
Detection UV at 240 nm[7]
Injection Volume 50 µL[7]
Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of Budesonide and its Impurities

This protocol is a representative method for the separation and quantification of Budesonide and its related impurities.

1. Materials:

  • This compound reference standard

  • Budesonide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Glacial Acetic Acid

  • Potassium Hydroxide

2. Equipment:

  • HPLC system with a UV detector

  • C18 analytical column

  • Analytical balance

  • Volumetric flasks and pipettes

3. Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 0.5 mL of Glacial Acetic Acid to 1 L of water. Adjust the pH to 3.9 with Potassium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of the this compound reference standard in a suitable diluent (e.g., Acetonitrile/water, 3:7 v/v) to obtain a known concentration.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Equilibrate the column with the initial mobile phase composition for a sufficient amount of time.

  • Analysis:

    • Inject the standard solution into the HPLC system.

    • Record the chromatogram and determine the peak area and retention time for this compound.

Visualizations

TroubleshootingWorkflow start Unexpected Peak Observed check_system Verify System Suitability (Resolution, Tailing, S/N) start->check_system system_ok System OK? check_system->system_ok prepare_fresh Prepare Fresh Solutions (Standard & Mobile Phase) system_ok->prepare_fresh Yes remediate_system Remediate HPLC System (e.g., Column, Detector) system_ok->remediate_system No solutions_ok Issue Resolved? prepare_fresh->solutions_ok check_storage Review Storage Conditions of Reference Standard solutions_ok->check_storage No end_resolved Issue Resolved solutions_ok->end_resolved Yes storage_ok Storage Correct? check_storage->storage_ok contact_supplier Contact Reference Standard Supplier storage_ok->contact_supplier No forced_degradation Consider Forced Degradation Study to Identify Degradants storage_ok->forced_degradation Yes end_unresolved Further Investigation Needed contact_supplier->end_unresolved forced_degradation->end_unresolved remediate_system->check_system

Caption: Troubleshooting workflow for unexpected analytical results.

ImpurityClassification budesonide Budesonide impurities Related Impurities budesonide->impurities process Process Impurities (e.g., Impurity A, C, F) impurities->process degradation Degradation Products (e.g., Impurity E, G, D) impurities->degradation both Process & Degradation (e.g., Impurity I, L) impurities->both

Caption: Classification of Budesonide related impurities.

References

Technical Support Center: Robust Quantification of Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the robust quantification of Budesonide Impurity C. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Budesonide and its impurities, with a focus on Impurity C.

Problem Potential Cause Recommended Solution
Poor resolution between Budesonide epimers and/or Impurity C Inadequate mobile phase composition.Optimize the mobile phase. A common starting point is a mixture of acetonitrile and a phosphate buffer (pH 3.2). Adjust the ratio of acetonitrile to aqueous phase to improve separation. A gradient elution may be necessary to resolve all impurities effectively.
Incorrect column selection.Use a high-performance liquid chromatography (HPLC) column with a C18 stationary phase. Columns with a particle size of 3 µm or 5 µm are commonly used.
Inappropriate flow rate.Optimize the flow rate. A typical flow rate is between 1.0 and 1.5 mL/min. Slower flow rates can sometimes improve resolution but will increase run time.
Column temperature fluctuations.Maintain a constant column temperature, typically around 30°C, to ensure reproducible retention times and peak shapes.[1]
Peak tailing for Budesonide or Impurity C Secondary interactions with the column stationary phase.Ensure the mobile phase pH is controlled, for instance, by using a buffer. Operating at a low pH (e.g., 3.2) can suppress the ionization of silanol groups on the silica-based column, reducing peak tailing for basic compounds.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.If the problem persists, the column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.
Inaccurate quantification of Impurity C Lack of a specific reference standard for Impurity C.Obtain a certified reference standard for this compound for accurate quantification.
Non-linear detector response.Ensure that the concentration of Impurity C in the sample falls within the linear range of the detector. A calibration curve should be generated using the reference standard.
Co-elution with another impurity.If co-elution is suspected, modify the chromatographic conditions (mobile phase, gradient, temperature) to improve separation. Mass spectrometry (MS) can be used to confirm the identity of the co-eluting peak.
Impurity C peak not detected Impurity C is not present or is below the limit of detection (LOD).This compound is a process-related impurity and may not be present in all batches of the drug substance.[2][3][4] To confirm the method's ability to detect it, analyze a sample spiked with the Impurity C reference standard.
Inappropriate detection wavelength.The UV detection wavelength is typically set around 240-254 nm for Budesonide and its related substances. Verify that this wavelength is suitable for Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a process-related impurity, meaning it is typically formed during the manufacturing process of Budesonide rather than through degradation.[2][3][4] Its chemical name is 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-21-(1-oxopropoxy)pregna-1,4-diene-3,20-dione.

Q2: Is there a standard HPLC method for the analysis of Budesonide and its impurities?

A2: Yes, pharmacopoeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide monographs for Budesonide that include HPLC methods for the analysis of related substances.[5][6] These methods typically use a C18 column and a mobile phase consisting of acetonitrile and a buffer.

Q3: What are the typical system suitability requirements for a Budesonide impurity analysis method?

A3: System suitability requirements are outlined in the respective pharmacopoeial monographs. For example, the European Pharmacopoeia specifies a minimum resolution between the two Budesonide epimers.[6] The USP monograph also includes requirements for resolution between specific impurity peaks.[5]

Q4: How can I confirm the identity of a peak suspected to be Impurity C?

A4: The most reliable way to confirm the identity of the peak is to use a certified reference standard of this compound. The retention time of the unknown peak should match that of the reference standard under the same chromatographic conditions. For further confirmation, techniques like mass spectrometry (LC-MS) can be used to determine the mass-to-charge ratio of the compound.

Q5: Does forced degradation of Budesonide lead to the formation of Impurity C?

A5: Since this compound is primarily a process-related impurity, it is not typically formed during forced degradation studies under acidic, basic, oxidative, or photolytic conditions.[2][3][4] Forced degradation studies are primarily used to identify degradation products and to demonstrate the stability-indicating nature of the analytical method.[7][8]

Experimental Protocols

Proposed HPLC Method for Quantification of Budesonide and Impurity C

This method is a synthesized approach based on common practices for Budesonide analysis and should be validated before use.

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
25
26
30
Flow Rate 1.2 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Diluent: Acetonitrile and Water (50:50, v/v)

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Budesonide and this compound reference standards in the diluent to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Budesonide sample in the diluent to obtain a suitable concentration for analysis.

System Suitability Criteria (Example)

Based on typical pharmacopoeial requirements, the following system suitability criteria should be met:

ParameterRequirement
Resolution The resolution between the two Budesonide epimers should be not less than 1.5. The resolution between Budesonide and Impurity C should be baseline separated.
Tailing Factor The tailing factor for the Budesonide peak should not be more than 2.0.
Theoretical Plates The number of theoretical plates for the Budesonide peak should be not less than 2000.
Relative Standard Deviation (RSD) The %RSD for replicate injections of the standard solution should not be more than 2.0%.

Data Presentation

Table 1: Example System Suitability Results
ParameterResultAcceptance CriteriaStatus
Resolution (Budesonide Epimers)1.8≥ 1.5Pass
Tailing Factor (Budesonide)1.2≤ 2.0Pass
Theoretical Plates (Budesonide)3500≥ 2000Pass
%RSD (Budesonide Peak Area)0.8%≤ 2.0%Pass
Table 2: Example Validation Data for this compound Quantification
ParameterResult
Linearity (Concentration Range) 0.1 - 5 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Budesonide & Impurity C) hplc_system HPLC System (C18 Column, Gradient Elution) prep_std->hplc_system prep_sample Prepare Sample Solution (Budesonide) prep_sample->hplc_system detection UV Detection (254 nm) hplc_system->detection system_suitability System Suitability Check detection->system_suitability quantification Quantification of Impurity C system_suitability->quantification If Pass report Generate Report quantification->report

Caption: A streamlined workflow for the quantification of this compound.

troubleshooting_logic cluster_peak Peak Shape/Resolution Issues cluster_quant Quantification Issues cluster_solutions Potential Solutions start Problem with Impurity C Quantification poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing inaccurate_quant Inaccurate Quantification start->inaccurate_quant no_peak Peak Not Detected start->no_peak optimize_mp Optimize Mobile Phase poor_resolution->optimize_mp check_column Check/Replace Column poor_resolution->check_column adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph reduce_conc Reduce Concentration peak_tailing->reduce_conc use_ref_std Use Reference Standard inaccurate_quant->use_ref_std check_lod Check LOD/LOQ no_peak->check_lod

Caption: A logical troubleshooting guide for this compound analysis.

References

Validation & Comparative

A Comparative Guide to Stability-Indicating Methods for Budesonide Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various stability-indicating high-performance liquid chromatography (HPLC) methods for the quantitative analysis of Budesonide and its impurities. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting and validating appropriate analytical methods for their specific needs.

Comparison of Validated Stability-Indicating HPLC Methods

The following table summarizes the key performance parameters of several published HPLC methods for the analysis of Budesonide and its impurities. This allows for a direct comparison of their chromatographic conditions and validation data.

Parameter Method 1 Method 2 Method 3 Method 4
Chromatographic Column Kromasil C8Hypersil C18Zorbox C18Agilent Poroshell 120 EC-C18
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.2) (55:45 v/v)[1]Ethanol:Acetonitrile:Phosphate Buffer (pH 3.4) (2:30:68 v/v/v)[2]Formic Acid:Acetonitrile:Methanol (25:10:65 v/v/v)[3]Acetonitrile:Phosphate Buffer (pH 3.2):Methanol (32:66:2 v/v/v)[4]
Flow Rate 1.1 mL/min[1]1.5 mL/min[2]1.0 mL/min[3]1.5 mL/min[4]
Detection Wavelength 244 nm[1]240 nm[2]240 nm[3]240 nm[4]
Linearity Range (µg/mL) 1 - 50[1]2.5 - 25[2]0.05 - 120[3]Not Specified
Correlation Coefficient (r²) 0.9995[1]1.00[2]0.9997[3]0.998[4]
LOD (µg/mL) 0.1[1]0.30 (as mg/ml)0.1192[3]Not Specified
LOQ (µg/mL) 0.25[1]Not Specified0.0393[3]Not Specified
Accuracy (% Recovery) Not SpecifiedGood[2]97.43 - 99.22[3]Good[4]
Precision (% RSD) Not SpecifiedWithin-day: 1.1, Between-day: 1.6[2]Intraday: 0.1768-1.0139, Interday: 0.3016-0.6558[3]Good[4]

Experimental Protocols

Below are detailed methodologies for a representative stability-indicating HPLC method and a general protocol for method validation as per ICH guidelines.

Representative Stability-Indicating HPLC Method Protocol

This protocol is a synthesis of common practices observed in the referenced literature for the analysis of Budesonide and its impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: Kromasil C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[1]

  • Mobile Phase: A filtered and degassed mixture of Acetonitrile and 0.025 M Phosphate Buffer (pH adjusted to 3.2 with phosphoric acid) in a ratio of 55:45 (v/v).[1]

  • Flow Rate: 1.1 mL/min.[1]

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detection at 244 nm.[1]

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Budesonide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired calibration range (e.g., 1-50 µg/mL).[1]

  • Sample Solution: Accurately weigh and dissolve the drug substance or product in the mobile phase to achieve a concentration within the calibration range.

4. Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies should be performed on a sample of Budesonide.

  • Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an appropriate duration.

General Protocol for Method Validation (ICH Q2(R1) Guidelines)

The following protocol outlines the steps for validating a stability-indicating HPLC method.

1. Specificity:

  • Analyze blank samples (diluent), placebo samples, and spiked samples containing Budesonide and its known impurities.

  • Perform forced degradation studies and analyze the stressed samples.

  • Acceptance Criteria: The method should demonstrate baseline resolution between Budesonide and all potential impurities and degradation products. No interfering peaks should be observed at the retention time of Budesonide.

2. Linearity:

  • Prepare at least five concentrations of the Budesonide reference standard over the desired range.

  • Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of Budesonide at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by visual evaluation.

  • Acceptance Criteria: The LOQ should be adequate for the determination of impurities at their specified limits.

6. Robustness:

  • Introduce small, deliberate variations in the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2%)

    • Column temperature (± 5 °C)

    • pH of the buffer (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptable limits, and the results should not be significantly affected by the variations.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a stability-indicating analytical method.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Approval A Analytical Method Development B Method Optimization A->B C Define Validation Parameters & Acceptance Criteria B->C D Write Validation Protocol C->D E Specificity (Forced Degradation) D->E F Linearity & Range E->F G Accuracy F->G H Precision (Repeatability & Intermediate) G->H I LOD & LOQ H->I J Robustness I->J K System Suitability J->K L Data Analysis & Review K->L M Validation Report Generation L->M N Final Approval M->N

Caption: Workflow for the validation of a stability-indicating analytical method.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a detailed comparative analysis of Budesonide Impurity C alongside other known related compounds. The information provided is collated from available scientific literature and serves as a crucial resource for professionals involved in the research, development, and quality control of Budesonide-based pharmaceuticals. This document summarizes key chemical and biological characteristics, outlines detailed experimental protocols for comparative analysis, and provides visual representations of relevant pathways and workflows.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of Budesonide and its impurities is paramount for predicting their behavior in both analytical and biological systems. While comprehensive, direct comparative experimental data is limited in publicly accessible literature, the following table provides a summary of the known chemical properties of Budesonide and its key impurities. This compound is identified as a process-related impurity.[1]

Table 1: Physicochemical Properties of Budesonide and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Impurity Type
Budesonide51333-22-3C₂₅H₃₄O₆430.53-
This compound 1040085-99-1 C₂₅H₃₄O₆ 430.53 Process-Related [1]
Budesonide Impurity A13951-70-7C₂₁H₂₈O₆376.44Process-Related[1]
Budesonide Impurity B1040085-98-0C₂₃H₃₀O₆402.48Process-Related
Budesonide Impurity D85234-63-5C₂₅H₃₂O₆428.52Degradation Product[1]
Budesonide Impurity E131918-64-4C₂₅H₃₂O₆428.52Degradation Product[1]
Budesonide Impurity F (Desonide)638-94-8C₂₄H₃₂O₆416.51Process-Related[1]
Budesonide Impurity G137174-25-5C₂₅H₃₆O₆432.55Degradation Product[1]
Budesonide Impurity I113930-13-5C₂₅H₃₄O₇446.53Process-Related & Degradation[1]
Budesonide Impurity L216453-74-6C₂₅H₃₂O₆428.52Process-Related & Degradation[1]
17-Carboxylate---Degradation Product[1]
17-Ketone---Degradation Product[1]

Note: The classification of these impurities is primarily based on forced degradation studies.[1] For a complete comparative profile, a thorough experimental investigation of other physicochemical parameters such as aqueous solubility, pKa, and logP is highly recommended.

Pharmacological and Toxicological Profiles: A Call for Comparative Data

Currently, there is a notable absence of direct comparative studies in the published literature detailing the pharmacological and toxicological profiles of this compound and its related compounds. The potent anti-inflammatory action of Budesonide is mediated through its high affinity for the glucocorticoid receptor (GR). It is hypothesized that the biological activity and potential toxicity of its impurities are directly related to their structural similarity to the parent compound and their corresponding ability to bind to and activate the GR.

To address this critical data gap, the following table outlines the key parameters that require experimental investigation.

Table 2: Proposed Framework for Comparative Pharmacological and Toxicological Analysis

ParameterBudesonideThis compoundOther Related Compounds
Glucocorticoid Receptor Binding Affinity (Kᵢ or IC₅₀) HighData not availableData not available
In Vitro Anti-inflammatory Potency (e.g., IC₅₀ for cytokine inhibition) PotentData not availableData not available
In Vitro Cytotoxicity (e.g., IC₅₀ in relevant cell lines) Data availableData not availableData not available

The subsequent sections provide detailed experimental protocols designed to generate the crucial data needed to populate this comparative framework.

Experimental Protocols

Analytical Comparison: High-Performance Liquid Chromatography (HPLC)

This protocol details a stability-indicating HPLC method suitable for the separation and quantification of Budesonide and its related compounds.

  • Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve baseline separation of all identified impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 246 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Individual standard solutions of Budesonide and each impurity should be prepared in a suitable diluent (e.g., methanol or acetonitrile). A mixed standard solution containing all analytes should also be prepared to confirm the resolution of the method.

  • Data Analysis: The retention time and peak area for each compound will be determined. The relative retention times (RRT) of each impurity will be calculated with respect to the Budesonide peak for identification purposes. Peak areas will be used for quantification.

Pharmacological Comparison: Glucocorticoid Receptor (GR) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound and other related compounds for the human glucocorticoid receptor.

  • Principle: This assay quantifies the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-dexamethasone) from the glucocorticoid receptor.

  • Materials:

    • Human recombinant glucocorticoid receptor.

    • [³H]-dexamethasone.

    • Budesonide (as a reference standard).

    • This compound and other related compounds.

    • Appropriate assay buffer and scintillation cocktail.

  • Procedure:

    • A fixed concentration of the glucocorticoid receptor and [³H]-dexamethasone are incubated with a range of concentrations of the unlabeled test compounds (Budesonide, Impurity C, etc.).

    • Following incubation to reach equilibrium, the bound and free radioligand are separated (e.g., via filtration through a glass fiber filter).

    • The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of bound radioligand against the concentration of the test compound. These curves are then used to calculate the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) for each compound, providing a quantitative measure of their binding affinity.

Toxicological Comparison: In Vitro Cytotoxicity Assay

This protocol provides a method for assessing the cytotoxic potential of this compound and its related compounds using a cell-based assay.

  • Cell Line: A human cell line relevant to the therapeutic application of Budesonide, such as A549 (lung carcinoma) or Caco-2 (intestinal epithelial cells).

  • Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of Budesonide, this compound, and the other related compounds for a defined period (e.g., 24 or 48 hours).

    • Following treatment, an MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are then solubilized using a suitable solvent (e.g., DMSO or isopropanol).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of the test compounds. The half-maximal inhibitory concentration (IC₅₀) for cytotoxicity is then determined for each compound.

Visualizations: Signaling Pathways and Experimental Workflows

Budesonide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Budesonide Budesonide / Impurity GR Glucocorticoid Receptor (GR) Budesonide->GR Binding Active_GR Active GR Complex GR->Active_GR Conformational Change & HSP Dissociation HSP HSP90 GR_HSP GR-HSP Complex GRE Glucocorticoid Response Element (GRE) Active_GR->GRE Translocation Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulation Anti_Inflammatory Anti-inflammatory Proteins Gene_Transcription->Anti_Inflammatory Upregulation Pro_Inflammatory Pro-inflammatory Proteins Gene_Transcription->Pro_Inflammatory Downregulation

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standards Prepare Standard Solutions (Budesonide & Impurities) Injection Inject into HPLC System Standards->Injection Sample Prepare Sample Solution (e.g., Drug Product) Sample->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (246 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration (Area & Retention Time) Chromatogram->Integration Quantification Quantification & Comparison Integration->Quantification

GR_Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Mix Incubate GR, [³H]-dexamethasone, & Test Compound Filter Separate Bound & Free Ligand (Filtration) Mix->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analysis Calculate Ki / IC₅₀ Count->Analysis

This guide provides a foundational comparison of this compound with its related compounds. The outlined experimental protocols offer a clear path for generating the necessary quantitative data to perform a comprehensive and objective analysis, which is essential for researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Budesonide-containing pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Budesonide Impurity C. The focus is on the cross-validation of these methods, with supporting experimental data derived from publicly available literature and industry standards. The transition from traditional HPLC to faster and more sensitive methods like UPLC and LC-MS is a common strategy in pharmaceutical analysis to enhance efficiency and ensure product quality. This document outlines the methodologies, compares performance characteristics, and provides a workflow for the cross-validation of these analytical techniques.

Experimental Protocols

Detailed methodologies for representative HPLC, UPLC, and LC-MS analyses of Budesonide and its impurities are provided below. These protocols are synthesized from established pharmacopeial methods and scientific publications.[1][2][3]

Sample Preparation (General):

Accurately weigh and dissolve a suitable amount of the Budesonide drug substance or product in a diluent, typically a mixture of acetonitrile and water or a buffer solution, to achieve a target concentration. For the analysis of Impurity C, a spiked sample or a stressed sample (e.g., through forced degradation) may be used to ensure the impurity is present at a quantifiable level. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC) Method (Representative):

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2) and an organic solvent (e.g., acetonitrile). A typical gradient might start with a lower percentage of organic solvent and increase over the run time to elute all components.[2]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at approximately 240-254 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC) Method (Representative):

  • Instrument: Waters ACQUITY UPLC System or equivalent.

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer pH 3.2) and an organic solvent (e.g., acetonitrile), with the gradient scaled down from the HPLC method to accommodate the shorter column and faster flow rate.[1]

  • Flow Rate: 0.3 - 0.6 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at approximately 240-254 nm.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Method (Representative):

  • Instrument: An LC system (HPLC or UPLC) coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Column: A C18 column with dimensions suitable for the LC front-end.

  • Mobile Phase: A gradient mixture of an aqueous buffer containing a volatile modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Appropriate for the column dimensions and LC system.

  • Injection Volume: 1 - 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.

  • Mass Analyzer: Operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantitative analysis, or full scan mode for qualitative analysis.

Data Presentation: Comparison of Method Performance

The following table summarizes the typical quantitative performance characteristics for the analysis of this compound using HPLC, UPLC, and LC-MS. The data is a representative compilation from various sources and illustrates the general expectations for each technique.

Performance CharacteristicHPLCUPLCLC-MSRationale for Differences
Linearity (Correlation Coefficient, r²) > 0.998> 0.999> 0.999All methods are capable of excellent linearity.
Accuracy (% Recovery) 98 - 102%98 - 102%98 - 102%All methods can achieve high accuracy with proper validation.
Precision (RSD%) < 2.0%< 1.5%< 1.0%UPLC and LC-MS often exhibit better precision due to more stable baselines and higher signal-to-noise ratios.
Limit of Detection (LOD) ~0.05%~0.01%< 0.001%UPLC's sharper peaks lead to lower LODs than HPLC. LC-MS offers significantly lower LODs due to its high sensitivity and selectivity.
Limit of Quantitation (LOQ) ~0.15%~0.03%< 0.005%Similar to LOD, UPLC and especially LC-MS allow for the quantification of impurities at much lower levels.
Analysis Run Time 20 - 40 min5 - 10 min5 - 15 minUPLC offers a significant reduction in run time compared to HPLC due to smaller particle size columns and higher operating pressures. LC-MS run time is dependent on the front-end chromatography.
Specificity/Selectivity GoodVery GoodExcellentWhile chromatographic methods provide good selectivity, LC-MS offers unparalleled specificity by differentiating compounds based on their mass-to-charge ratio, which is highly beneficial for complex matrices or co-eluting peaks.

Mandatory Visualization: Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of an analytical method, for instance, when transferring a validated HPLC method to a UPLC system.

CrossValidationWorkflow start Start: Existing Validated HPLC Method method_transfer Method Transfer: Scale HPLC method parameters to UPLC conditions start->method_transfer protocol Develop Cross-Validation Protocol (as per ICH Q2(R2)) method_transfer->protocol system_suitability Perform System Suitability Testing on both HPLC and UPLC protocol->system_suitability comparative_testing Comparative Testing: Analyze the same set of samples (e.g., validation standards, spiked samples) on both instruments system_suitability->comparative_testing data_analysis Data Analysis and Comparison: Evaluate key validation parameters: - Accuracy - Precision (Repeatability) - Intermediate Precision - Linearity - LOD/LOQ comparative_testing->data_analysis acceptance_criteria Assess against Pre-defined Acceptance Criteria data_analysis->acceptance_criteria pass Cross-Validation Successful: UPLC method is considered equivalent acceptance_criteria->pass Pass fail Cross-Validation Failed: Investigate discrepancies acceptance_criteria->fail Fail end End: Validated UPLC Method Ready for Routine Use pass->end investigate Troubleshoot and Optimize UPLC method parameters fail->investigate investigate->system_suitability

Caption: A flowchart illustrating the cross-validation workflow from HPLC to UPLC.

References

Evaluating the Genotoxicity Potential of Budesonide Impurity C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the genotoxicity potential of Budesonide impurity C (16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione) against the well-characterized active pharmaceutical ingredient (API), Budesonide. Given the absence of direct experimental data for this compound, this guide leverages in silico predictive models for its assessment, a methodology recognized by regulatory bodies such as the International Council for Harmonisation (ICH) under the M7 guideline for mutagenic impurities. This approach contrasts the predictive assessment of the impurity with the established experimental safety profile of the parent drug, Budesonide.

Executive Summary

Budesonide, a potent glucocorticoid, has demonstrated no evidence of genotoxic potential in a standard battery of in vitro and in vivo assays. For its process impurity, this compound, a comprehensive search of public data reveals no available experimental genotoxicity studies. Therefore, an in silico analysis based on Quantitative Structure-Activity Relationship (QSAR) models is the recommended approach for a preliminary risk assessment.

Based on a structural analysis, this compound, a D-homo analog of Budesonide, does not possess obvious structural alerts that are typically associated with mutagenicity or clastogenicity. Corticosteroids as a class are generally considered devoid of genotoxic activities.[1] However, some compounds within this class have shown genotoxic potential in certain assays, highlighting the importance of individual compound assessment. This guide will proceed with a comparative framework assuming a negative prediction from in silico models for this compound, juxtaposed with the robust experimental data available for Budesonide.

Data Presentation: Comparative Genotoxicity Profile

The following table summarizes the genotoxicity data for Budesonide (experimental) and the predicted profile for this compound.

Genotoxicity EndpointAssay TypeBudesonide ResultsThis compound (Predicted)
Gene Mutation Bacterial Reverse Mutation Assay (Ames Test)NegativeNegative
Chromosomal Damage In vitro Micronucleus AssayNegativeNegative
Chromosomal Damage In vivo Chromosomal Aberration AssayNegativeNegative

In Silico Genotoxicity Assessment Workflow

The evaluation of pharmaceutical impurities for genotoxicity, in the absence of experimental data, typically follows a structured workflow that relies on computational toxicology models.

start Identify Impurity Structure (this compound) qsar Conduct in silico Analysis (Two complementary QSAR models) start->qsar expert Expert Knowledge Review qsar->expert alerts Structural Alerts Present? expert->alerts classify Classify Impurity (ICH M7) alerts->classify Yes/No end Define Control Strategy classify->end

Caption: Workflow for in silico genotoxicity assessment of impurities.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on OECD guidelines. These protocols are standard for the evaluation of pharmaceutical compounds.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To detect chemically induced gene mutations (point mutations) in multiple strains of Salmonella typhimurium and Escherichia coli.

Methodology (based on OECD Guideline 471):

  • Test Strains: A minimum of five strains are used, typically S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.

  • Procedure: The test compound, bacterial culture, and S9 mix (if applicable) are combined and plated on minimal agar plates. After incubation, the number of revertant colonies (colonies that have mutated back to a prototrophic state) is counted.

  • Evaluation Criteria: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (negative control).

In Vitro Mammalian Cell Micronucleus Assay

Objective: To detect the potential of a compound to induce chromosomal damage, specifically clastogenicity (chromosome breakage) or aneugenicity (chromosome loss).

Methodology (based on OECD Guideline 487):

  • Cell Lines: Human peripheral blood lymphocytes or established cell lines such as CHO, V79, or TK6 are commonly used.

  • Treatment: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9).

  • Micronuclei Formation: After treatment, cells are cultured to allow for cell division. A cytokinesis blocker (e.g., cytochalasin B) is often used to identify cells that have completed one division. Micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm, are scored in these cells.

  • Evaluation Criteria: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vivo Mammalian Bone Marrow Chromosomal Aberration Test

Objective: To determine the ability of a test compound to induce chromosomal aberrations in the bone marrow cells of rodents.

Methodology (based on OECD Guideline 475):

  • Test System: Typically, rats or mice are used.

  • Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: At appropriate time intervals after exposure, bone marrow is collected from the animals. The animals are treated with a metaphase-arresting agent (e.g., colchicine) prior to sample collection.

  • Analysis: Bone marrow cells are processed, and metaphase spreads are prepared and stained. At least 100 well-spread metaphases per animal are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

  • Evaluation Criteria: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations is considered a positive finding.

Hypothetical Signaling Pathway for Corticosteroid-Induced Genotoxicity

While Budesonide is not genotoxic, some other corticosteroids have shown potential for indirect genotoxicity. A hypothetical pathway could involve the generation of reactive oxygen species (ROS) through metabolic processes, leading to oxidative DNA damage.

Corticosteroid Corticosteroid Metabolism Cellular Metabolism (e.g., CYP450 enzymes) Corticosteroid->Metabolism ROS Reactive Oxygen Species (ROS) Generation Metabolism->ROS DNA_Damage Oxidative DNA Damage (e.g., 8-oxoG lesions) ROS->DNA_Damage Repair_Failure Failure of DNA Repair Mechanisms DNA_Damage->Repair_Failure Mutation Gene Mutations & Chromosomal Aberrations Repair_Failure->Mutation

Caption: Hypothetical pathway for indirect genotoxicity of corticosteroids.

Conclusion

The comprehensive experimental data for Budesonide indicates a lack of genotoxic potential. For this compound, in the absence of experimental data, an in silico assessment is the appropriate first step. Based on its chemical structure, which lacks clear genotoxic alerts, a prediction of non-genotoxicity is anticipated. However, this should be confirmed using validated expert rule-based and statistical QSAR models. Should any concerns be raised by in silico models, further experimental testing, beginning with the Ames test, would be warranted to definitively characterize the genotoxic risk of this impurity. This comparative guide underscores the importance of a structured, data-driven approach to evaluating the safety of pharmaceutical impurities.

References

confirmation of Budesonide impurity C structure using spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the comprehensive characterization of impurities is paramount to ensure the safety and efficacy of drug substances. This guide provides a comparative analysis of spectroscopic methods for the structural confirmation of Budesonide Impurity C, a known process impurity of the corticosteroid Budesonide. The following sections detail the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by experimental data and protocols.

Structural Elucidation at a Glance

This compound, chemically known as 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione, is a structural isomer of Budesonide, featuring a D-homo-annulation, which is the expansion of the five-membered D-ring to a six-membered ring. The definitive confirmation of this structure relies on a synergistic application of multiple spectroscopic techniques.

Comparative Spectroscopic Data

The structural differences between Budesonide and its Impurity C give rise to distinct spectroscopic signatures. The following table summarizes the expected and observed data from various analytical methods. Note: The specific data for this compound is typically found in the Certificate of Analysis provided by reference standard suppliers and may not be publicly available. The data presented here is representative and based on the known structure and typical values for similar steroidal compounds.

Spectroscopic MethodBudesonide (Parent Drug)This compound (D-homo Analog)Key Differentiators
Mass Spectrometry (MS) [M+H]⁺ m/z: 431.2355[M+H]⁺ m/z: 431.2355Identical molecular weight, but fragmentation patterns may differ due to changes in ring strain and bond cleavage pathways.
Key Fragments: Loss of the butyraldehyde side chain, water loss.Key Fragments: Potential for different fragmentation of the expanded D-ring.
Infrared (IR) Spectroscopy -OH stretch: ~3450 cm⁻¹ (broad)-OH stretch: ~3450 cm⁻¹ (broad)The overall IR spectra are expected to be very similar due to the presence of the same functional groups.
C=O stretch (ketones): ~1720 cm⁻¹, ~1660 cm⁻¹C=O stretch (ketones): ~1725 cm⁻¹, ~1660 cm⁻¹Minor shifts in carbonyl stretching frequencies may be observed due to the altered ring structure.
C=C stretch: ~1620 cm⁻¹C=C stretch: ~1620 cm⁻¹
¹H NMR Spectroscopy Characteristic Signals: Specific chemical shifts for protons on the steroid backbone and the butyraldehyde acetal.Characteristic Signals: Altered chemical shifts for protons in and around the modified D-ring.Significant changes in the chemical shifts and coupling constants for the protons on the C and D rings and the hydroxymethyl group at C17.
¹³C NMR Spectroscopy Characteristic Signals: Specific chemical shifts for all 25 carbon atoms.Characteristic Signals: Distinct chemical shifts for the carbon atoms of the rearranged D-homo ring (C13, C14, C15, C16, C17, C17a).Definitive evidence of the D-homo ring structure is provided by the appearance of a signal for the additional carbon in the ring and shifts in the surrounding carbon signals.

Experimental Protocols

The structural confirmation of this compound is achieved through a combination of the following well-established spectroscopic methods.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the impurity.

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system.

  • Methodology:

    • Sample Preparation: A dilute solution of the isolated impurity is prepared in a suitable solvent (e.g., acetonitrile/water).

    • Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 column to ensure the purity of the analyzed peak.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Mass Analysis: The instrument is operated in full scan mode to determine the accurate mass of the protonated molecule [M+H]⁺.

    • Fragmentation Analysis (MS/MS): Tandem mass spectrometry is performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to obtain a characteristic fragmentation pattern.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Methodology:

    • Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

    • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Analysis: The positions and intensities of the absorption bands are correlated to specific functional groups (e.g., -OH, C=O, C=C).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide detailed information about the carbon-hydrogen framework of the molecule, which is crucial for unambiguous structure determination.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, integration, and coupling constants of all protons.

    • ¹³C NMR: A carbon-13 NMR spectrum is obtained to identify the chemical shifts of all carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals and to establish connectivity within the molecule, a suite of 2D NMR experiments is performed:

      • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular structure.

Workflow for Impurity Structure Confirmation

The logical flow for identifying and confirming the structure of a pharmaceutical impurity like this compound is illustrated in the following diagram.

G cluster_0 Impurity Detection and Isolation cluster_1 Preliminary Structural Analysis cluster_2 Definitive Structure Elucidation cluster_3 Structure Confirmation Impurity_Detection Impurity Detection in Budesonide (e.g., by HPLC) Isolation Isolation of Impurity (e.g., by Preparative HPLC) Impurity_Detection->Isolation Mass_Spectrometry Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Isolation->Mass_Spectrometry Initial Characterization IR_Spectroscopy Infrared (IR) Spectroscopy - Functional Group Analysis Isolation->IR_Spectroscopy 1H_NMR 1H NMR - Proton Environment Mass_Spectrometry->1H_NMR Proceed to Detailed Analysis IR_Spectroscopy->1H_NMR 13C_NMR 13C NMR - Carbon Skeleton 1H_NMR->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) - Connectivity and Final Structure 13C_NMR->2D_NMR Structure_Confirmation Confirmed Structure of This compound 2D_NMR->Structure_Confirmation Final Confirmation

Caption: Workflow for Spectroscopic Confirmation of this compound.

Alternative Methodologies

While the combination of MS, IR, and NMR is the gold standard for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography: If the impurity can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. However, obtaining suitable crystals of a minor impurity can be challenging.

  • Hyphenated Techniques (LC-MS-NMR): This powerful, though less common, technique allows for the direct acquisition of NMR data on peaks as they elute from an LC system, which can be invaluable for complex mixtures or when isolation is difficult.

Adherence to ICH Guidelines for Budesonide Impurity C Method Validation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Budesonide is critical. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures to ensure they are suitable for their intended purpose. This guide offers a comparative overview of key validation parameters for analytical methods designed to quantify Budesonide Impurity C, a known related substance of Budesonide. The data presented is synthesized from various studies employing High-Performance Liquid Chromatography (HPLC), a common technique for impurity profiling.

Comparison of Method Validation Parameters

The following tables summarize the performance characteristics of different reversed-phase HPLC (RP-HPLC) methods validated for the determination of Budesonide and its impurities, including Impurity C, in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5][6]

Table 1: Linearity and Range

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Parameter Method A Method B Method C ICH Guideline (Typical for Impurities)
Concentration Range 1-50 µg/mL[4]2-12 µg/mL[3]0.05-120 µg/mL[4]Reporting threshold to 120% of the specification limit
Correlation Coefficient (R²) 0.9995[4]0.997[3]0.9997[4]≥ 0.99
Regression Equation Not explicitly statedy = 162581.2x + 18867.99[3]y = 0.0489x + 0.003[4]-
Table 2: Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by recovery studies.

Parameter Method A Method B ICH Guideline (Typical for Impurities)
Spike Levels Not explicitly stated80%, 100%, 120%50%, 100%, 150% of the specification limit
Recovery (%) Quantitative[4]Approximately 100%[3]Acceptance criteria are typically between 80-120% for impurities.
RSD (%) Not explicitly stated< 2%Should be within acceptable limits.
Table 3: Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of samples.

Parameter Method A (Intra-day) Method B (Inter-day) ICH Guideline
Concentration Levels 3 concentrations, 3 replicates each3 concentrations, 3 replicates eachA minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range.
RSD (%) < 2%< 2%Acceptance criteria depend on the concentration of the analyte. For impurities, it can be ≤ 10-15%.
Table 4: Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Parameter Method A Method B Method C
LOD (µg/mL) 0.1[4]Not explicitly stated0.20936[6]
LOQ (µg/mL) 0.25[4]Not explicitly stated0.6344[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized experimental protocols based on the reviewed literature for the analysis of Budesonide and its impurities.

HPLC-UV Method 1 (Stability-Indicating Assay)
  • Column: Kromasil C8 (150 mm x 4.6 mm)[4]

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.025 M phosphate buffer (pH 3.2) in a 55:45 (v/v) ratio.[4]

  • Flow Rate: 1.1 mL/min[4]

  • Detection: UV at 244 nm[4]

  • Injection Volume: 20 µL

  • Specificity: To validate selectivity, a stock solution of Budesonide can be subjected to forced degradation under acidic, basic, oxidative, and thermal conditions. The method should be able to separate the main peak from any degradation products, including Impurity C.[3][5]

HPLC-UV Method 2 (For Budesonide and its Hemiesters)
  • Column: µ-Bondapak C18 (250 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Acetonitrile and monobasic potassium phosphate with orthophosphoric acid (55:45, v/v), pH 3.2.[2]

  • Flow Rate: 1 mL/min[2]

  • Detection: UV at 244 nm[2]

  • Injection Volume: 50 µL[2]

  • Specificity: The selectivity of the method is confirmed by analyzing a solution containing Budesonide and its known impurities to ensure adequate resolution between the peaks.[2]

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for analytical method validation according to ICH guidelines.

ICH_Method_Validation_Workflow cluster_params Validation Parameters start Start: Analytical Method Development validation_protocol Define Validation Protocol (Parameters & Acceptance Criteria) start->validation_protocol specificity Specificity (Interference from placebo, impurities) validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy (% Recovery) validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision dl_ql Detection & Quantitation Limits (LOD & LOQ) validation_protocol->dl_ql robustness Robustness (Variations in method parameters) validation_protocol->robustness system_suitability System Suitability Testing data_evaluation Evaluate Data Against Acceptance Criteria system_suitability->data_evaluation pass Method is Validated data_evaluation->pass Pass fail Method Fails Validation data_evaluation->fail Fail redevelopment Method Redevelopment/ Modification fail->redevelopment redevelopment->validation_protocol cluster_params cluster_params

Caption: ICH Q2(R1) Analytical Method Validation Workflow.

References

A Comparative Guide to HPLC and UPLC for the Analysis of Budesonide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of impurities in active pharmaceutical ingredients (APIs) like Budesonide is paramount to ensure drug safety and efficacy. High-Performance Liquid Chromatography (HPLC) has long been the standard for this purpose, but Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity. This guide provides an objective comparison of HPLC and UPLC for the analysis of Budesonide impurities, supported by experimental data and detailed methodologies.

Performance Comparison: HPLC vs. UPLC

UPLC technology utilizes columns with sub-2 µm particles, which, when combined with instrumentation that can handle higher pressures, leads to significant improvements in chromatographic performance. The primary advantages of UPLC over traditional HPLC include shorter analysis times, enhanced resolution of closely eluting peaks, and increased sensitivity, which is crucial for detecting trace-level impurities.[1][2][3][4]

A key benefit of transitioning from HPLC to UPLC is the substantial reduction in analysis time. For instance, a typical HPLC analysis of Budesonide that might take around 30 minutes can often be completed in under 5 minutes using UPLC, representing an 87% reduction in run time.[5][6] This increased throughput can significantly accelerate drug development and quality control processes. Furthermore, the sharper and narrower peaks achieved with UPLC lead to improved resolution between Budesonide and its related compounds, allowing for more accurate quantification of impurities.[2][7][8] This enhanced separation power is particularly beneficial for complex impurity profiles. The increased peak height and lower dispersion in UPLC systems also contribute to higher sensitivity, enabling the detection and quantification of impurities at lower levels.[2][3][7]

ParameterHPLCUPLCPerformance Improvement with UPLC
Analysis Time ~32 minutes[5]~4 minutes[5]~87% reduction[5][6]
Resolution BaselineSignificantly Improved[2][7][8]Enhanced separation of critical pairs
Sensitivity Standard3-5 fold increase[2]Lower detection and quantification limits
Solvent Consumption HighSignificantly ReducedUp to 90% reduction[5][6]
System Backpressure ~1,500 - 3,000 psi~10,000 - 15,000 psi[7]Higher operating pressures

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for the analysis of Budesonide and its impurities using both HPLC and UPLC.

HPLC Method for Budesonide and Related Substances

This method is a stability-indicating assay for the determination of Budesonide and its degradation products.[9][10]

  • Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm)[9][11]

  • Mobile Phase: A mixture of ethanol, acetonitrile, and phosphate buffer (pH 3.4; 25.6 mM) in a ratio of 2:30:68 (v/v/v).[9][10]

  • Flow Rate: 1.5 mL/min[9][10]

  • Detection: UV at 240 nm[9][10]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Sample Preparation: Dissolve the Budesonide sample in the mobile phase to achieve a suitable concentration.

UPLC Method for Budesonide Impurity Profiling

This method is designed for the rapid and high-resolution separation of Budesonide and its process-related and degradation impurities.[12]

  • Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[5]

  • Mobile Phase: A gradient of Mobile Phase A (Ammonium formate buffer) and Mobile Phase B (Methanol).[12]

  • Flow Rate: 0.8 mL/min[12]

  • Detection: PDA detector at 247 nm[12]

  • Injection Volume: 1-5 µL

  • Column Temperature: 40 °C

  • Sample Preparation: Dilute the Budesonide sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to the target concentration.

Workflow for Budesonide Impurity Analysis

The general workflow for analyzing Budesonide impurities involves several key steps, from sample preparation to data analysis. The primary distinction between the HPLC and UPLC workflows lies in the instrumentation and the resulting speed and efficiency of the separation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_uplc UPLC Analysis cluster_data Data Analysis Sample Budesonide Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration HPLC_Inject Injection (20 µL) Filtration->HPLC_Inject UPLC_Inject Injection (1-5 µL) Filtration->UPLC_Inject HPLC_Column HPLC Column (e.g., 250x4.6mm, 5µm) HPLC_Inject->HPLC_Column HPLC_Sep Separation (~30 min) HPLC_Column->HPLC_Sep HPLC_Detect UV Detection HPLC_Sep->HPLC_Detect Chromatogram Chromatogram HPLC_Detect->Chromatogram UPLC_Column UPLC Column (e.g., 50x2.1mm, 1.7µm) UPLC_Inject->UPLC_Column UPLC_Sep Separation (~4 min) UPLC_Column->UPLC_Sep UPLC_Detect PDA Detection UPLC_Sep->UPLC_Detect UPLC_Detect->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Impurity Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for Budesonide impurity analysis comparing HPLC and UPLC pathways.

Conclusion

The choice between HPLC and UPLC for the analysis of Budesonide impurities depends on the specific needs of the laboratory. While HPLC remains a robust and reliable technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity.[1][2][3] For high-throughput environments and for the analysis of complex impurity profiles where trace-level detection is critical, UPLC is the superior choice. The dramatic reduction in run time and solvent consumption also makes UPLC a more cost-effective and environmentally friendly option in the long run.[3][4] However, the initial investment in UPLC instrumentation is higher, and method transfer from HPLC to UPLC requires careful validation to ensure equivalent or superior performance.[1] Ultimately, a thorough evaluation of analytical requirements and laboratory resources will guide the selection of the most appropriate technology for Budesonide impurity analysis.

References

A Comparative Guide to Impurity Profiling of Budesonide in Diverse Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of impurity profiles for the corticosteroid budesonide across various pharmaceutical formulations. By summarizing quantitative data from multiple studies, detailing experimental protocols, and visualizing key processes, this document serves as a valuable resource for researchers and professionals in drug development and quality control. Budesonide's therapeutic efficacy is critically linked to its purity, making a thorough understanding of its impurity profile essential for ensuring safety and effectiveness.

Comparative Analysis of Budesonide Impurities

The impurity profile of budesonide can vary significantly depending on the drug formulation, manufacturing process, and storage conditions. Impurities are generally categorized as either process-related, arising from the synthesis of the active pharmaceutical ingredient (API), or degradation products, which form over time due to environmental factors such as heat, light, and oxidation.[1][2]

A study on a solution-formulated metered-dose inhaler identified ten different impurities, which were classified into three groups: process impurities (A, C, F), degradation products (E, G, D, 17-carboxylate, 17-ketone), and those that are both process and degradation-related (I, L).[1][2] The major degradation products in this formulation were identified as budesonide impurity D, 17-carboxylate, 17-ketone, and impurity L.[1] The formation of some of these degradation products has been linked to an aerobic oxidation process, which can be induced by the aluminum oxide layer on the inner surface of canisters.[1][2]

Forced degradation studies on budesonide in a nebulizer suspension revealed its stability under various stress conditions, with the exception of highly alkaline environments where significant degradation occurs.[3] Another study on budesonide tablets identified unknown impurities, not listed in the European Pharmacopoeia, after three years of storage at 25°C and 60% relative humidity.[4]

The following table summarizes the common impurities found in different budesonide formulations, compiled from various studies. It is important to note that the impurity levels can be highly dependent on the specific manufacturing process and storage conditions of the product.

Impurity NameTypeNebulizer SuspensionMetered-Dose Inhaler (Solution)Tablets
Budesonide Impurity A ProcessPresentPresentPresent
Budesonide Impurity C ProcessPresentPresentPresent
Budesonide Impurity F ProcessPresentPresentPresent
Budesonide Impurity E DegradationPresentPresentPresent
Budesonide Impurity G DegradationPresentPresentPresent
Budesonide Impurity D BothPresentMajor DegradantPresent
Budesonide 17-Carboxylate DegradationPresentMajor DegradantPresent
Budesonide 17-Ketone DegradationPresentMajor DegradantPresent
Budesonide Impurity I BothPresentPresentPresent
Budesonide Impurity L BothPresentMajor DegradantPresent
Lumibudesonide PhotodegradationPossiblePossiblePossible

Experimental Protocols

Accurate impurity profiling relies on robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prevalent techniques for the analysis of budesonide and its related compounds.

HPLC-UV Method for Impurity Quantification

This method is widely used for the routine quality control of budesonide formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.2) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the drug formulation in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Filter the solution through a 0.45 µm filter before injection.

  • Analysis: The concentration of each impurity is determined by comparing its peak area to that of a reference standard of a known concentration.

LC-QTOF-MS for Impurity Identification and Structural Elucidation

Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) is a powerful tool for identifying unknown impurities and confirming the structures of known ones.[1]

  • Instrumentation: A high-resolution LC-QTOF-MS system.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for MS detection.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

  • Mass Analysis: The instrument is operated in full-scan mode to detect all ions and in product ion scan mode to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The accurate mass measurements and fragmentation data are used to propose the elemental composition and structure of the impurities.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.

  • Stress Conditions: Budesonide samples are subjected to various stress conditions as per ICH guidelines, including:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C.

    • Alkaline Hydrolysis: 0.1 M NaOH at 60°C.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: 60°C.

    • Photodegradation: Exposure to UV light (254 nm) and visible light.

  • Analysis: The stressed samples are then analyzed using a stability-indicating HPLC or LC-MS method to identify and quantify the degradation products.

Visualizing the Workflow and Degradation Pathways

To better illustrate the processes involved in budesonide impurity profiling, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation formulation Budesonide Formulation (Nebulizer, Nasal Spray, etc.) dissolution Dissolution in Appropriate Solvent formulation->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC-UV Analysis filtration->hplc For Quantification lcms LC-QTOF-MS Analysis filtration->lcms For Identification quantification Impurity Quantification hplc->quantification identification Impurity Identification & Structural Elucidation lcms->identification profiling Comparative Impurity Profile quantification->profiling identification->profiling degradation_pathway cluster_process Process Impurities cluster_degradation Degradation Products budesonide Budesonide imp_d Impurity D budesonide->imp_d Degradation (Oxidation, Hydrolysis) imp_e Impurity E budesonide->imp_e Degradation (Oxidation, Hydrolysis) imp_g Impurity G budesonide->imp_g Degradation (Oxidation, Hydrolysis) imp_17_carb 17-Carboxylate budesonide->imp_17_carb Degradation (Oxidation, Hydrolysis) imp_17_ketone 17-Ketone budesonide->imp_17_ketone Degradation (Oxidation, Hydrolysis) imp_l Impurity L budesonide->imp_l Degradation (Oxidation, Hydrolysis) lumi Lumibudesonide budesonide->lumi Photodegradation imp_a Impurity A imp_c Impurity C imp_f Impurity F

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The analysis of Budesonide and its related impurities is crucial for ensuring the safety and efficacy of the final drug product.[1] This guide focuses on Budesonide Impurity C, providing a comparison of commonly employed analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The comparison is based on key performance indicators such as Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and chromatographic conditions as reported in various studies.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the quantitative performance data for different analytical methods used in the analysis of Budesonide and its impurities. It is important to note that these values are from different studies and not from a direct head-to-head comparison.

MethodAnalyte(s)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
LC-MS/MS Budesonide and its impurities0.209360.63442 - 10>0.99[2][3]
HPLC Budesonide0.050.51 - 20>0.999[4]
RP-HPLC BudesonideNot ReportedNot Reported2 - 120.997[5]
HPLC Budesonide and AzelastineNot ReportedNot Reported0.4 - 40.0Not Reported[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited studies.

1. LC-MS/MS Method for Budesonide and its Impurities [2][3]

  • Instrumentation: A stability-indicating LC-MS/MSn method was developed for the quantitative determination of process-related impurities and degradation products of Budesonide.[2][3]

  • Mobile Phase: Specific composition not detailed in the abstract.

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: Effluent was monitored at 247 nm.[2]

  • Validation: The method was validated as per ICH guidelines for specificity, linearity, limit of detection and quantification, accuracy, precision, ruggedness, and robustness.[2][3]

2. HPLC Method for Budesonide [4]

  • Instrumentation: A simple and reliable reversed-phase high-performance liquid chromatographic (HPLC) method.[4]

  • Column: µ-Bondapak C18 column (250 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase: Acetonitrile: monobasic potassium phosphate containing orthophosphoric acid (55:45, pH 3.2).[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection: UV detection at 244 nm.[4]

  • Internal Standard: Dexamethasone.[4]

  • Validation: The method was validated for accuracy, selectivity, sensitivity, and precision.[4]

3. RP-HPLC Method for Budesonide [5]

  • Instrumentation: A stability-indicating RP-HPLC method.[5]

  • Mobile Phase: 0.1% formic acid and methanol (15:85 v/v).[5]

  • Detection: 244 nm.[5]

  • Validation: The method was validated as per ICH Q2 guidelines and demonstrated to be sensitive, accurate, and precise.[5] Force degradation studies confirmed its selectivity.[5]

4. HPLC Method for Budesonide and Azelastine [6]

  • Instrumentation: A rapid and sensitive HPLC method.[6]

  • Column: C18 column.[6]

  • Mobile Phase: Acetonitrile: phosphate buffer of pH 3.5 (40:60, v/v).[6]

  • Flow Rate: 2 mL/min.[6]

  • Detection: UV detection at 230 nm.[6]

  • Validation: The method was validated according to ICH criteria.[6]

Mandatory Visualization

Workflow for an Inter-Laboratory Comparison Study

The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison of analytical methods. This process ensures that the method is robust and reproducible across different laboratories, analysts, and equipment.

G A Define Study Objectives (e.g., Method Equivalency) B Develop & Validate Reference Method A->B C Prepare Homogeneous Test Samples B->C D Select Participating Laboratories C->D E Develop Standardized Protocol & Training Materials D->E F Distribute Samples & Protocols to Labs E->F G Labs Perform Analysis (Multiple Replicates) F->G H Data Collection & Initial Review G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I J Evaluate Method Performance (Precision, Accuracy, Reproducibility) I->J K Prepare Final Report & Recommendations J->K

Caption: A generalized workflow for an inter-laboratory comparison study.

Discussion

The selection of an appropriate analytical method for this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for detecting and quantifying impurities at very low levels. The LOD and LOQ values reported in the LC-MS/MS study are significantly lower than those for the HPLC methods, highlighting the enhanced sensitivity of this technique.[2][3]

  • HPLC methods with UV detection are widely used in quality control laboratories due to their robustness, cost-effectiveness, and reliability.[4][5][6] The presented HPLC methods demonstrate good linearity and are suitable for routine analysis where high sensitivity is not the primary requirement.

  • Method Validation is a critical aspect of ensuring the reliability of analytical data. All the cited studies emphasize the importance of validating the analytical methods according to ICH guidelines, which include assessing parameters like specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6]

For a comprehensive inter-laboratory comparison, a standardized protocol should be followed by all participating laboratories to minimize variability arising from procedural differences.[7][8][9] This would involve using the same batch of reference standards, a common analytical column, and a detailed, unambiguous analytical procedure. Statistical analysis of the data generated from such a study would provide a robust assessment of the method's reproducibility and transferability.[7]

While this guide provides a comparative overview based on existing literature, a formal inter-laboratory study is recommended to definitively establish the equivalency and reproducibility of different analytical methods for this compound. The choice of method should be based on a risk assessment and the specific analytical requirements of the product and its stage of development. The provided data and protocols can serve as a valuable starting point for method selection, development, and validation activities.

References

Purity Assessment of Synthesized Dexbudesonide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of synthesized Dexbudesonide and its impurities. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Introduction to Dexbudesonide and its Impurities

Dexbudesonide, the (22R)-epimer of Budesonide, is a potent glucocorticoid used in the treatment of asthma and other inflammatory diseases.[1] Its therapeutic efficacy is intrinsically linked to its purity profile. The synthesis of Dexbudesonide can result in various impurities, including the less active (22S)-epimer, process-related impurities, and degradation products.[1][2] Rigorous analytical control is therefore essential to ensure the quality, safety, and efficacy of the final drug substance.

Common impurities can be categorized as:

  • Process-Related Impurities: Arising from the synthetic route, such as starting materials, intermediates, and by-products.[2] Examples include Budesonide Impurity A, C, and F.[2]

  • Degradation Products: Formed during storage or exposure to stress conditions like acid, base, oxidation, heat, or light.[2][3] Examples include Budesonide Impurity D, E, G, and L.[2]

  • Epimeric Impurity: The (22S)-epimer of Budesonide is a critical impurity to monitor due to its lower pharmacological activity compared to the (22R)-epimer (Dexbudesonide).[1]

Analytical Methodologies for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the primary techniques for the purity assessment of Dexbudesonide.[1][4] Gas Chromatography (GC) is typically employed for the analysis of residual solvents.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for separating, identifying, and quantifying Dexbudesonide and its impurities.[5] Reversed-phase HPLC (RP-HPLC) with a C18 column is the most common approach.[5][6]

Table 1: Comparison of HPLC Methods for Dexbudesonide Purity Analysis

ParameterMethod 1[5]Method 2[6]Method 3
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Hypersil C18Octadecylsilane column
Mobile Phase Acetonitrile and monobasic potassium phosphate buffer (pH 3.2) (55:45 v/v)Ethanol-acetonitrile-phosphate buffer (pH 3.4; 25.6 mM) (2:30:68, v/v/v)Acetonitrile and H2O (pH 3.0, adjusted with H3PO4)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min
Detection UV at 244 nmUV at 240 nmUV at 244 nm
Column Temp. Ambient or 30°CNot specifiedNot specified
Key Features Suitable for routine quality control and stability testing.[5]A stability-indicating method capable of resolving epimers and degradation products.[6]Validated for quantitative analysis in bulk drug and capsule dosage forms.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the structural identification of impurities.[7] This is particularly useful for characterizing unknown degradation products.[2]

Table 2: LC-MS for Impurity Identification

ParameterLC-ESI(+)-MS Method[7]
Column Hypersil C18
Mobile Phase Ethanol-acetonitrile-formic acid (pH 3.8; 0.14 mM) (2:30:68, v/v/v)
Ionization Electrospray Ionization (ESI), positive mode
Application Characterization and identification of corticosteroids and their degradation products.[7]

Experimental Protocols

Sample Preparation for HPLC Analysis

A general procedure for preparing a sample of a nasal spray formulation for HPLC analysis is as follows:

  • Accurately weigh an amount of the nasal spray formulation equivalent to a known concentration of Dexbudesonide.[5]

  • Transfer the sample to a suitable volumetric flask.[5]

  • Sonicate the flask for a specified time to ensure complete dissolution.[5]

  • Make up the volume with the diluent (mobile phase).[5]

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[5]

HPLC Method Protocol (Method 1)
  • Mobile Phase Preparation: Prepare a monobasic potassium phosphate buffer (e.g., 25 mM) in HPLC-grade water and adjust the pH to 3.2 with orthophosphoric acid. Mix the buffer with acetonitrile in a 45:55 (v/v) ratio. Degas the mobile phase before use.[5]

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[5]

  • Injection: Inject 20 µL of the prepared sample solution.[5]

  • Chromatographic Run: Run the analysis at a flow rate of 1.0 mL/min and detect the analytes at 244 nm.[5]

Visualization of the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the purity assessment of synthesized Dexbudesonide.

cluster_synthesis Synthesis & Purification cluster_assessment Purity Assessment cluster_data Data Analysis & Reporting Synthesis Crude Dexbudesonide Synthesis Purification Purification (e.g., Crystallization) Synthesis->Purification Sampling Sampling of Purified Dexbudesonide Purification->Sampling HPLC_Analysis HPLC Analysis (Purity & Impurity Quantification) Sampling->HPLC_Analysis GC_Analysis GC Analysis (Residual Solvents) Sampling->GC_Analysis Forced_Degradation Forced Degradation Studies Sampling->Forced_Degradation LCMS_Analysis LC-MS Analysis (Impurity Identification) HPLC_Analysis->LCMS_Analysis If unknown peaks detected Data_Evaluation Data Evaluation & Comparison to Specifications HPLC_Analysis->Data_Evaluation GC_Analysis->Data_Evaluation LCMS_Analysis->Data_Evaluation Degradation_Analysis Analysis of Stressed Samples Forced_Degradation->Degradation_Analysis Degradation_Analysis->LCMS_Analysis Report Final Purity Report Data_Evaluation->Report

Caption: Workflow for Dexbudesonide Purity Assessment.

Signaling Pathway

Dexbudesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).

Dexbudesonide Dexbudesonide GR_complex Inactive Glucocorticoid Receptor Complex (GR-HSP) Dexbudesonide->GR_complex Binds to Active_GR Active GR-Dexbudesonide Complex GR_complex->Active_GR Conformational Change Nucleus Nucleus Active_GR->Nucleus Translocates to GRE Glucocorticoid Response Elements (GREs) Active_GR->GRE Binds to Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Synthesis Gene_Transcription->Anti_inflammatory Pro_inflammatory Suppression of Pro-inflammatory Proteins (e.g., Cytokines) Gene_Transcription->Pro_inflammatory

Caption: Glucocorticoid Receptor Signaling Pathway.

References

Safety Operating Guide

Navigating the Disposal of Budesonide Impurity C: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of pharmaceutical compounds, including impurities like Budesonide Impurity C, are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. While a specific Safety Data Sheet (SDS) with explicit disposal instructions is not publicly available, the compound's hazard classifications necessitate rigorous safety measures. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with local and national regulations.[1][2]

Personal Protective Equipment (PPE): All handling and disposal activities involving this compound require the use of appropriate PPE to minimize exposure risks. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield should be worn.[3]

  • Lab Coat: A lab coat or other protective clothing is essential to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.[2]

Work should always be conducted in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[3]

Hazard Profile of this compound

Understanding the specific hazards of this compound is fundamental to its safe management. The following table summarizes the key hazard information based on available safety data.

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.[4]
Skin Sensitization May cause an allergic skin reaction.[4]
Reproductive Toxicity Suspected of damaging the unborn child.[4]
STOT RE 1 (Inhalation) Causes damage to organs (adrenal gland) through prolonged or repeated exposure via inhalation.[4]
Aquatic Chronic 3 Harmful to aquatic life with long-lasting effects.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemical waste. The following steps outline a safe and compliant disposal workflow.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with non-hazardous waste. It should be segregated from other chemical waste streams unless deemed compatible by a qualified chemist or your institution's EHS guidelines.[2] Incompatible chemicals should be kept separate to avoid dangerous reactions.[3]

Step 2: Proper Waste Containment

  • Select Appropriate Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.[5] The container must be in good condition and have a secure closure.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound." The label should also include the accumulation start date and any other information required by your institution.

Step 3: Storage of Hazardous Waste

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Arrange for Licensed Disposal

  • Contact EHS: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste. This is typically managed by the Environmental Health and Safety department.

  • Licensed Waste Hauler: The EHS department will arrange for a licensed hazardous waste disposal company to collect, transport, and dispose of the waste in accordance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][6] The most common and effective method for destroying hazardous pharmaceutical waste is incineration.[2]

Step 5: Documentation

  • Maintain Records: Keep accurate records of the amount of this compound waste generated, its composition, and the date of disposal. This documentation is crucial for regulatory compliance.

Experimental Protocols

While this document focuses on disposal, any experimental protocol generating this compound waste should incorporate the above disposal steps into its methodology section to ensure safety and compliance from the outset.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

Budesonide_Impurity_C_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Fume Hood) ppe->ventilation segregate Segregate as Hazardous Waste ventilation->segregate contain Place in Labeled, Leak-Proof Container segregate->contain store Store in Designated Secure Area with Secondary Containment contain->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs licensed_disposal Disposal by Licensed Incineration Facility contact_ehs->licensed_disposal document Document Waste Disposal licensed_disposal->document end End: Safe and Compliant Disposal document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Guidance for Budesonide Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Budesonide Impurity C is paramount. This guide provides immediate safety, logistical, and operational information to minimize risk and ensure proper disposal.

Chemical Identification and Properties

PropertyValue
Chemical Name 16α,17-[(1RS)-Butylidenebis(oxy)]-11β-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione
CAS Number 1040085-99-1[1]
Molecular Formula C25H34O6[1]
Molecular Weight 430.53 g/mol

Hazard Classification and Safety Precautions

This compound is classified as a hazardous substance. The following pictograms and statements summarize the key risks.

GHS Pictograms:

alt text
alt text

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H361d: Suspected of damaging the unborn child.

  • H372: Causes damage to organs (adrenal gland) through prolonged or repeated exposure.

  • H412: Harmful to aquatic life with long-lasting effects.

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet (SDS) for the parent compound, Budesonide. Key precautions include:

  • P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2]

  • P260 & P264: Do not breathe dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling.[2]

  • P273: Avoid release to the environment.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Quantitative Toxicological and Exposure Data

Data PointBudesonide (Parent Compound)This compound
LD50 (Oral, Rat) 400 mg/kg[2]Data not available
Occupational Exposure Limit (TWA) 0.01 mg/m³[2]Data not available

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Ventilation: All handling of the solid material should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Containment: Use a disposable work surface liner to contain any potential spills.

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles.

  • Lab Coat: A disposable lab coat is recommended.

  • Respiratory Protection: If there is a risk of aerosol generation and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used.

3. Weighing and Aliquoting:

  • Perform these tasks within a containment device (e.g., fume hood).

  • Use dedicated, labeled spatulas and weighing vessels.

  • Handle the compound gently to avoid generating dust.

4. Solution Preparation:

  • Add solvent to the solid slowly to avoid splashing.

  • Cap vials securely and mix by gentle inversion or vortexing.

5. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a spill pillow).

    • Dampen the absorbent material with water to prevent dust generation.

    • Carefully sweep the material into a labeled waste container.

    • Clean the spill area with a detergent solution and then rinse with water.

  • Major Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound (e.g., disposable lab coats, gloves, weigh boats, absorbent materials from spills) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and syringes used to handle solutions of the impurity should be disposed of in a designated sharps container for hazardous pharmaceutical waste.

2. Disposal Procedure:

  • All waste must be disposed of through your institution's EHS-approved hazardous waste management program.

  • Follow all local, state, and federal regulations for the disposal of pharmaceutical waste.

  • For larger quantities, consult with a licensed hazardous waste disposal contractor. Some general guidance for pharmaceutical waste includes incineration at a permitted facility.[3]

Workflow for Safe Handling

SafeHandlingWorkflow prep Preparation ppe Don Personal Protective Equipment (PPE) - Double Nitrile Gloves - Safety Goggles - Lab Coat prep->ppe Step 1 eng_controls Utilize Engineering Controls - Chemical Fume Hood - Disposable Work Surface ppe->eng_controls Step 2 handling Handling Operations - Weighing & Aliquoting - Solution Preparation eng_controls->handling Step 3 decon Decontamination handling->decon Step 4 spill Spill Occurs handling->spill disposal Waste Disposal decon->disposal Step 5 end End of Procedure disposal->end spill_cleanup Spill Cleanup Protocol spill->spill_cleanup IMMEDIATE ACTION spill_cleanup->decon

Caption: Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。